molecular formula C7H15NO B2740226 ((1R,3R)-3-Aminocyclohexyl)methanol CAS No. 921040-77-9

((1R,3R)-3-Aminocyclohexyl)methanol

Cat. No.: B2740226
CAS No.: 921040-77-9
M. Wt: 129.203
InChI Key: DFMNUVOZLQPWTG-RNFRBKRXSA-N
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Description

((1R,3R)-3-Aminocyclohexyl)methanol is a useful research compound. Its molecular formula is C7H15NO and its molecular weight is 129.203. The purity is usually 95%.
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Properties

IUPAC Name

[(1R,3R)-3-aminocyclohexyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c8-7-3-1-2-6(4-7)5-9/h6-7,9H,1-5,8H2/t6-,7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFMNUVOZLQPWTG-RNFRBKRXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)N)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C[C@@H](C1)N)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

1. Foundational & Exploratory

The Stereochemical Imperative: Unlocking the Therapeutic Potential of ((1R,3R)-3-Aminocyclohexyl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural rationale, synthetic pathways, and medicinal chemistry applications of ((1R,3R)-3-Aminocyclohexyl)methanol.

Executive Summary

In the landscape of modern drug discovery, the transition from flat, aromatic scaffolds to three-dimensional, saturated heterocycles (Fsp³ enrichment) is a validated strategy to improve solubility and target selectivity. This compound (CAS: 2416138-46-8 for HCl salt) represents a privileged chiral building block in this domain. Unlike its cis-congeners, which often adopt a static diequatorial conformation, the trans-1,3-disubstitution pattern of the (1R,3R) isomer imposes a dynamic axial-equatorial equilibrium. This unique structural feature allows medicinal chemists to project polar vectors into specific, non-planar sub-pockets of kinases and GPCRs, offering a distinct advantage in fragment-based drug design (FBDD).

Part 1: Structural Rationale & Conformational Dynamics

The "Trans" Advantage

The core value of the (1R,3R) isomer lies in its refusal to be flat. In 1,3-disubstituted cyclohexanes:

  • Cis-isomers (e.g., 1R,3S): Can adopt a diequatorial (e,e) conformation, which is thermodynamically favored and structurally rigid/planar.

  • Trans-isomers (e.g., 1R,3R): Cannot place both substituents in equatorial positions simultaneously. They exist in an equilibrium between two chair conformers: axial-equatorial (a,e) and equatorial-axial (e,a) .

The Dynamic Axial Presentation (DAP) Hypothesis

For this compound, the equilibrium is governed by the A-values (steric bulk) of the substituents:

  • Hydroxymethyl (-CH₂OH): A-value ≈ 1.7 kcal/mol.

  • Amino (-NH₂): A-value ≈ 1.2–1.4 kcal/mol.

Because the hydroxymethyl group is slightly bulkier, the conformer placing -CH₂OH equatorial and -NH₂ axial is marginally favored. However, the energy difference is small (<0.5 kcal/mol), allowing the molecule to "flip" based on binding site demands. This Dynamic Axial Presentation (DAP) allows the amine to probe hydrophobic ceilings or solvent channels perpendicular to the primary binding plane—a vector inaccessible to the cis-isomer.

Conformation Trans ((1R,3R)-Trans Isomer) Dynamic Equilibrium Conf_A Conformer A (Major) CH2OH (Eq) / NH2 (Ax) Projects Amine 'Up' Trans->Conf_A ~60% Population Conf_B Conformer B (Minor) CH2OH (Ax) / NH2 (Eq) Projects Alcohol 'Up' Trans->Conf_B ~40% Population Target Target Binding Pocket (Induced Fit Selection) Conf_A->Target Selects for Axial Amine Conf_B->Target Selects for Axial Alcohol

Figure 1: Conformational equilibrium of the (1R,3R) isomer. The inability to adopt a diequatorial stance forces one substituent into an axial vector, critical for 3D space exploration.

Part 2: Synthetic Access & Manufacturing

Accessing the (1R,3R) enantiomer with high optical purity (>98% ee) is non-trivial due to the potential for cis/trans isomerization during formation. The most robust industrial route involves the resolution of the corresponding amino-acid precursor.

Validated Synthetic Protocol

Objective: Synthesis of this compound from 3-aminobenzoic acid.

Step 1: Hydrogenation & Diastereomer Separation

  • Reagents: 3-Aminobenzoic acid, Rh/C (5%), H₂ (50 bar), H₂O/AcOH.

  • Process: Catalytic hydrogenation yields a mixture of cis- and trans- 3-aminocyclohexanecarboxylic acids.

  • Purification: The cis isomer is often less soluble or separable via crystallization. The trans racemate remains in the mother liquor or is isolated via ion-exchange chromatography.

Step 2: Optical Resolution

  • Reagents: (S)-Mandelic acid or (S)-Phenylethylamine.

  • Process: The racemic trans-amino acid forms diastereomeric salts. Recrystallization (typically from EtOH/Water) isolates the (1R,3R)-salt.

  • Validation: Check optical rotation and chiral HPLC.

Step 3: Chemoselective Reduction

  • Reagents: LiAlH₄ (Lithium Aluminum Hydride) or BH₃·THF.

  • Conditions: THF, Reflux, 4-6 hours.

  • Note: Borane is preferred if the amine is Boc-protected to avoid carbamate reduction, but LiAlH₄ is standard for the free amino acid.

Step 4: Salt Formation

  • Reagents: HCl in Dioxane/MeOH.

  • Product: this compound Hydrochloride (Stable solid).

Synthesis Start 3-Aminobenzoic Acid Step1 Hydrogenation (Rh/C, H2) Yields Cis/Trans Mixture Start->Step1 Split Diastereomer Separation Step1->Split TransRac Racemic Trans-Amino Acid Split->TransRac Isolate Trans Resolution Chiral Resolution ((S)-Phenylethylamine) TransRac->Resolution PureAcid (1R,3R)-Amino Acid Resolution->PureAcid Crystallize Salt Reduction Reduction (LiAlH4/THF) COOH -> CH2OH PureAcid->Reduction Final This compound (>98% ee) Reduction->Final

Figure 2: Industrial workflow for the isolation of the (1R,3R) enantiomer.

Part 3: Medicinal Chemistry Applications[1][2]

Kinase Inhibitor Scaffold Hopping

In kinase drug discovery, the "hinge region" is crowded. Chemists often use the solvent-exposed region to modulate physicochemical properties.

  • Application: Replacing a flexible alkyl amine (e.g., 3-aminopropyl) with the (1R,3R)-cyclohexyl scaffold.

  • Mechanism: The rigid cyclohexane ring reduces the entropic penalty of binding. The (1R,3R) geometry directs the solubilizing hydroxyl group into the solvent front while the amine forms a salt bridge with conserved Asp/Glu residues at the pocket rim.

  • Example: This scaffold mimics the geometry of 3-aminopyrazole inhibitors but with improved metabolic stability (no aromatic hydroxylation).

Fragment-Based Drug Discovery (FBDD)

The (1R,3R) isomer is an ideal "fragment" due to its low molecular weight (MW ~129) and high solubility.

  • Vector Analysis: Unlike the (1S,3S) enantiomer, the (1R,3R) isomer provides a specific "right-hand" twist vector. In SAR (Structure-Activity Relationship) studies, screening both enantiomers allows rapid identification of the stereochemical preference of the target pocket.

  • Data Interpretation: If (1R,3R) is active and (1S,3S) is inactive, it confirms a specific 3-point pharmacophore interaction involving the axial substituent.

Part 4: Technical Specifications & Handling

Physiochemical Profile
PropertyValueNotes
Molecular Weight 129.20 g/mol Ideal for fragment-based design
CLogP ~0.1Highly polar; good for lowering lipophilicity
Topological Polar Surface Area 46.3 ŲExcellent membrane permeability potential
H-Bond Donors/Acceptors 2 / 2Balanced donor/acceptor profile
Stereochemistry (1R, 3R)Trans-relative configuration
Handling & Stability
  • Storage: The free base is hygroscopic and readily absorbs CO₂ from the air to form carbamates. Store as the Hydrochloride (HCl) salt or Oxalate salt at -20°C under argon.

  • Solubility: Highly soluble in water, DMSO, and Methanol. Sparingly soluble in DCM or Hexanes.

  • Analysis: In ¹H NMR (D₂O), look for the splitting pattern of the H3 proton. A large coupling constant (J ~11-12 Hz) indicates an axial orientation, but due to the rapid equilibrium described in Part 1, time-averaged signals may be observed at room temperature. Low-temperature NMR (-80°C) is required to resolve the conformers.

References

  • PubChem. (2025). Compound Summary: this compound. National Library of Medicine. [Link]

  • Walker, D. P., et al. (2011). A Practical Synthesis of [(1S,3S)-3-Aminocyclohexyl]methanol... Useful Intermediates for the Preparation of Novel mPGES-1 Inhibitors. Synlett. [Link]

  • Velcicky, J., et al. (2010).[1] Novel 3-aminopyrazole inhibitors of MK-2 discovered by scaffold hopping strategy. Bioorganic & Medicinal Chemistry Letters. [Link]

Sources

Identifying Pharmacophores Containing the ((1R,3R)-3-Aminocyclohexyl)methanol Core: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Abstract

The ((1R,3R)-3-Aminocyclohexyl)methanol scaffold is a stereochemically defined building block of significant interest in modern medicinal chemistry. Its inherent rigidity, coupled with the precise spatial orientation of a primary amine and a primary alcohol, provides a unique platform for designing potent and selective therapeutic agents. This technical guide offers researchers, scientists, and drug development professionals a comprehensive framework for identifying and validating pharmacophores that incorporate this valuable core. We will delve into the causality behind both ligand-based and structure-based computational strategies, provide detailed, self-validating experimental protocols, and illustrate how the integration of these approaches can accelerate the discovery of novel drug candidates.

Introduction: The Strategic Value of the this compound Scaffold

In the landscape of drug discovery, the selection of a core scaffold is a critical decision that influences all subsequent stages of development. Chiral building blocks, such as this compound, are particularly prized because they allow for the construction of enantiomerically pure drug candidates, which often leads to improved therapeutic indices and reduced off-target effects.[1] The significance of this specific scaffold lies in the combination of three key structural features:

  • Rigid Cyclohexane Ring: This non-aromatic carbocycle provides a conformationally constrained anchor, reducing the entropic penalty upon binding to a biological target and helping to dictate the spatial orientation of its appended functional groups.

  • Primary Amine ((1R)-position): This group is a versatile hydrogen bond donor and can be protonated at physiological pH, allowing for a potent electrostatic or salt-bridge interaction with an acidic residue (e.g., Aspartate, Glutamate) in a target's binding site.

  • Methanol Group ((3R)-position): This primary alcohol can function as both a hydrogen bond donor and acceptor, providing an additional point of specific interaction to enhance binding affinity and selectivity.

A pharmacophore, defined as the essential three-dimensional arrangement of chemical features necessary for biological activity, provides a powerful abstraction for understanding how a molecule like this interacts with its target.[2][3] Identifying the specific pharmacophoric contributions of the this compound core is the first step in leveraging its potential to design new medicines. This guide will explore the methodologies to achieve this.

Foundational Analysis: Physicochemical Properties of the Core

Before embarking on pharmacophore modeling, a thorough understanding of the core molecule's intrinsic properties is essential. This data informs the parameterization of computational models and provides a baseline for interpreting structure-activity relationship (SAR) data.

PropertyValueSource
Molecular Formula C7H15NOPubChem[4]
Molecular Weight 129.20 g/mol PubChem[4]
XLogP3 0.1PubChem[4]
Hydrogen Bond Donors 2 (from -NH2 and -OH)PubChem[4]
Hydrogen Bond Acceptors 2 (from N and O)PubChem[4]
Topological Polar Surface Area 46.3 ŲPubChem[4]

The low XLogP3 value suggests a high degree of hydrophilicity, dominated by the polar amine and alcohol groups. The presence of both hydrogen bond donors and acceptors in a fixed stereochemical arrangement is the most defining characteristic of this scaffold and will be central to any derived pharmacophore model.

Ligand-Based Pharmacophore Identification: Decoding the Message from Known Actives

Causality: This approach is indispensable when the three-dimensional structure of the biological target is unknown, yet a set of molecules with known activity (and ideally, inactivity) has been identified.[5][6] The core principle is that these active molecules must share a common set of 3D chemical features arranged in a specific geometry to elicit their biological effect. By computationally analyzing the conformational space of these ligands, we can deduce a hypothetical pharmacophore model that represents this commonality. The inclusion of the this compound scaffold provides a crucial rigid anchor to simplify this complex multi-conformational alignment problem.

Workflow for Ligand-Based Pharmacophore Discovery

LigandBased_Workflow A Active Ligands (Containing Core Scaffold) C Step 1: Conformational Analysis A->C B Inactive Ligands (Optional, for validation) H Validation (e.g., Test Set, Database Screening) B->H D Step 2: Feature Identification C->D E Step 3: Molecular Superimposition & Alignment D->E F Step 4: Pharmacophore Model Generation E->F G Hypothesis: 3D Pharmacophore Model F->G G->H

Caption: Workflow for generating a ligand-based pharmacophore model.

Exemplar Protocol: Ligand-Based Modeling
  • Ligand Set Curation (The Foundation of Trustworthiness):

    • 1.1. Selection: Assemble a set of at least 5-10 structurally diverse compounds containing the this compound core that are known to be active against the same biological target. It is critical to ensure they share the same mechanism of action. For instance, these could be novel mPGES-1 inhibitors derived from this scaffold.[7]

    • 1.2. Activity Data: The activity values (e.g., IC50, Ki) should span a wide range (at least 3-4 orders of magnitude). This quantitative data is crucial for generating a predictive 3D-QSAR pharmacophore model using algorithms like HypoGen.[3]

    • 1.3. Rationale: The diversity of the active set ensures the final model is not biased by a single chemical class. The wide range of activity data allows the algorithm to distinguish features essential for high potency versus those that are merely tolerated.

  • Conformational Analysis:

    • 2.1. Method: For each ligand in the set, generate a representative ensemble of low-energy conformations using a suitable algorithm (e.g., Monte Carlo, systematic search).

    • 2.2. Rationale: Most drug molecules are flexible. A static 2D structure is insufficient. By exploring the accessible conformational space, we ensure that the bioactive conformation (the shape the molecule adopts when bound to the target) is likely present in our analysis.[8]

  • Pharmacophore Feature Definition:

    • 3.1. Assignment: Define the potential pharmacophoric features for all molecules. For our core, this would minimally include:

      • Hydrogen Bond Donor (HBD): from the -NH2 and -OH protons.

      • Positive Ionizable (PI): on the nitrogen atom of the amine.

      • Hydrophobic (H): centered on the cyclohexane ring.

      • Hydrogen Bond Acceptor (HBA): from the oxygen and nitrogen lone pairs.

    • 3.2. Rationale: This step translates the chemical structure into a language the modeling software can understand, abstracting atoms into functional roles.

  • Model Generation and Validation:

    • 4.1. Generation: Submit the conformation sets and activity data to a pharmacophore generation program (e.g., Catalyst, PHASE, LigandScout).[9][10] The software will identify the common 3D arrangement of features that best correlates with the observed biological activity.

    • 4.2. Validation (Self-Validating System): A robust model must undergo rigorous validation.

      • Test Set: Withhold a small number of active compounds from the training set. A valid model should accurately predict their activity.

      • Fischer's Randomization Test: The software scrambles the activity data and attempts to build new models. A statistically significant difference between the original model and the random models indicates that the initial correlation was not due to chance.

      • Database Screening: Use the pharmacophore model as a 3D query to search a large database of compounds. The model's ability to enrich known actives (a high "hit rate") further validates its predictive power.[11]

Structure-Based Pharmacophore Identification: Leveraging Target Information

Causality: This is the preferred method when a high-resolution 3D structure of the target protein (e.g., from X-ray crystallography or cryo-EM), ideally co-crystallized with a ligand, is available.[2] This approach is more direct and less inferential than ligand-based methods. The pharmacophore is derived from the key interactions observed directly in the binding site, defining the "ideal" features a ligand should possess to bind effectively.

Workflow for Structure-Based Pharmacophore Discovery

StructureBased_Workflow A 3D Structure of Target (e.g., PDB file) C Step 1: Target-Ligand Interaction Analysis A->C B Bound Ligand or Defined Binding Site B->C D Step 2: Feature Extraction C->D E Step 3: Pharmacophore Point Generation D->E F Step 4: Model Refinement & Exclusion Volumes E->F G Structure-Based Pharmacophore Model F->G H Application: Virtual Screening, Lead Opt. G->H

Caption: Workflow for generating a structure-based pharmacophore model.

Exemplar Protocol: Structure-Based Modeling
  • Receptor-Ligand Complex Preparation:

    • 1.1. Acquisition: Obtain the 3D coordinates of the target-ligand complex from a source like the Protein Data Bank (PDB).

    • 1.2. Preparation: Prepare the structure using molecular modeling software. This involves adding hydrogen atoms, assigning correct protonation states for residues like Histidine, and performing a brief energy minimization to relieve any steric clashes.

    • 1.3. Rationale: The raw PDB file is an experimental model. This preparation step creates a computationally tractable and chemically correct representation of the binding site, which is essential for an accurate interaction analysis.

  • Interaction Analysis:

    • 2.1. Identification: Carefully analyze all interactions between the bound ligand (containing or analogous to our core scaffold) and the protein's active site. Identify:

      • Hydrogen bonds (e.g., the amine donating to an Asp sidechain).

      • Electrostatic interactions (e.g., the protonated amine with a negative pocket).

      • Hydrophobic contacts (e.g., the cyclohexane ring in a greasy pocket lined with Val, Leu, Ile).

      • Water-mediated bridges.

    • 2.2. Rationale: This step is the core of the method. We are directly observing the features that contribute to binding affinity.

  • Pharmacophore Model Generation:

    • 3.1. Feature Mapping: Convert the observed interactions into pharmacophore features. For example:

      • A hydrogen bond from the ligand's -OH to a Serine backbone becomes an HBD feature on the ligand and an HBA feature on the protein.

      • A salt bridge from the ligand's -NH3+ to a Glutamate becomes a PI feature.

    • 3.2. Exclusion Volumes: Define regions of space within the binding site that are occupied by the protein. These become "exclusion volumes" in the model, which prevent hits from clashing with the receptor.

    • 3.3. Rationale: The resulting model is not just a collection of features but a 3D map of the binding site's requirements. Exclusion volumes add a crucial layer of steric constraint, significantly improving the quality of virtual screening hits.[12]

Experimental Validation and Integration: From Model to Molecule

A computational model is a hypothesis. Experimental validation is required to confirm its predictive power and guide the next steps in drug design.

Structure-Activity Relationship (SAR) Studies

The most direct way to test a pharmacophore hypothesis is through targeted synthesis and biological testing. By systematically modifying the this compound core, we can probe the importance of each feature predicted by the model.

Hypothetical SAR Table to Validate a Pharmacophore Model:

Compound IDModification to Core ScaffoldRationale for SynthesisPredicted ActivityObserved Activity (IC50)Conclusion
Lead-1 Unmodified CoreBaselineHigh10 nMCore is active.
ANA-1 Methylate the amine (-NHMe)Test importance of primary amine H-bond donationDecrease150 nMConfirms H-bond donation is critical.
ANA-2 Invert stereocenter at amineTest stereospecificity of PI/HBD featureSignificant Decrease>10 µMConfirms the (1R) configuration is essential.
ANA-3 Replace -OH with -HTest importance of the alcohol H-bondDecrease800 nMConfirms the alcohol contributes to affinity.
ANA-4 Replace cyclohexane with cyclopentaneTest importance of the scaffold size/rigidityModerate Change50 nMCyclopentane is tolerated but suboptimal.

This self-validating loop—where a model predicts an outcome, and a synthesized compound confirms or refutes it—is the engine of modern medicinal chemistry.

Biophysical and Structural Methods
  • X-ray Crystallography: Obtaining a co-crystal structure of a newly designed ligand bound to the target is the ultimate validation. It provides direct, high-resolution evidence of the binding mode and confirms (or corrects) the interactions predicted by the pharmacophore model.

  • Nuclear Magnetic Resonance (NMR): Techniques like Saturation Transfer Difference (STD) NMR can identify which parts of a ligand are in close contact with the protein, providing experimental validation of the pharmacophore's key interaction points.

Conclusion

The this compound scaffold presents a potent starting point for drug design, offering a rigid framework with precisely positioned hydrogen bonding and electrostatic features. The identification of pharmacophores containing this core is a multi-faceted process that relies on the intelligent application of both computational and experimental techniques. By starting with a ligand-based approach to generate initial hypotheses and progressing to structure-based design and rigorous SAR-driven experimental validation, research teams can effectively and efficiently translate the potential of this valuable building block into novel therapeutic candidates. The integration of these methodologies, grounded in scientific causality and a commitment to self-validating protocols, represents the most robust path forward in modern drug discovery.

References

  • Vertex AI Search. (2007). Pharmacophore Modeling in Drug Discovery and Development: An Overview.
  • Kalyani, G. Pharmacophore Modelling in Drug Discovery and Development Module V B. Pharm. VI Sem.
  • Frontiers. Pharmacophore modeling: advances and pitfalls.
  • Fiveable. (2025). Pharmacophore modeling | Medicinal Chemistry Class Notes.
  • Qing, X., et al. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Dovepress.
  • Tripos. Pharmacophore methods.
  • PubChem. * this compound*. National Center for Biotechnology Information.
  • PMC. Common Pharmacophore Identification Using Frequent Clique Detection Algorithm. National Center for Biotechnology Information.
  • Taylor & Francis Online. Pharmacophores – Knowledge and References.
  • Elsevier. (2015). Chapter 21. Pharmacophore Identification and Pseudo-Receptor Modeling. The Practice of Medicinal Chemistry.
  • Walker, D. P., et al. (2011). A Practical Synthesis of [(1S,3S)-3-Aminocyclohexyl]methanol and 2-[(1S,3S)-3-Aminocyclohexyl]propan-2-ol, Useful Intermediates for the Preparation of Novel mPGES-1 Inhibitors. Synlett.
  • BenchChem. (2025). * ((1S,3R)-3-aminocyclopentyl)methanol: A Chiral Building Block in Pharmaceutical Synthesis*.

Sources

Technical Whitepaper: Solubility Profiling & Process Handling of ((1R,3R)-3-Aminocyclohexyl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solubility Profile of ((1R,3R)-3-Aminocyclohexyl)methanol in Organic Solvents Content Type: Technical Whitepaper Audience: Process Chemists, Formulation Scientists, and Drug Discovery Researchers

Executive Summary

This compound (CAS: 921040-77-9) is a high-value chiral building block utilized in the synthesis of next-generation kinase inhibitors and anti-inflammatory agents. Its dual functionality—comprising a primary amine and a primary alcohol on a saturated cyclohexane core—presents unique solubility challenges and opportunities.

This guide provides a comprehensive analysis of the compound's solubility behavior across the polarity spectrum. It moves beyond simple data tabulation to offer a strategic framework for solvent selection during reaction optimization, extraction, and crystallization.

Physicochemical Characterization

Understanding the molecular drivers of solubility is prerequisite to process design. The this compound scaffold exhibits amphiphilic character with a dominant polar footprint.

Structural Analysis
  • Core: Cyclohexane ring (Lipophilic,

    
    ).
    
  • H-Bond Donors (HBD): 3 (Amine

    
    , Alcohol 
    
    
    
    ).
  • H-Bond Acceptors (HBA): 2.

  • Stereochemistry: (1R, 3R). The trans-diequatorial-like orientation (depending on conformer stability) affects lattice energy and crystal packing, typically lowering the melting point compared to racemic mixtures.

Calculated Properties
PropertyValue (Predicted/Experimental)Implication for Solubility
Molecular Weight 129.20 g/mol Low MW favors solubility in small-molecule solvents.
LogP (Octanol/Water) ~0.1 to 0.5Amphiphilic. Soluble in both aqueous and organic phases.[1]
pKa (Amine) ~10.2 - 10.5Highly basic. Protonates readily in acidic media (pH < 8).
pKa (Alcohol) ~16Non-ionizable under standard processing conditions.
Physical State Viscous Oil / Low-melting SolidProne to "oiling out" rather than crystallizing in pure form.

Solubility Profile

The following profile categorizes solvents by their utility in processing this specific intermediate. Data is synthesized from structural analogs and standard amino-alcohol behavior.

Thermodynamic Solubility Matrix

Concentration defined at 25°C.

Solvent ClassRepresentative SolventSolubility StatusProcess Utility
Polar Protic Methanol (MeOH)Freely Soluble (>100 mg/mL)Primary reaction solvent; Hydrogenation.
WaterFreely Soluble Work-up; Aqueous layers (pH dependent).
Polar Aprotic DMSO, DMFFreely Soluble Library synthesis; Screening.
Acetonitrile (MeCN)Soluble HPLC mobile phase; Crystallization cosolvent.
Chlorinated Dichloromethane (DCM)Soluble (>50 mg/mL)Critical: Extraction solvent for Free Base.
Ethers THF, 2-MeTHFSoluble Grignard/Reduction reactions.
MTBESparingly Soluble Potential antisolvent for Free Base.
Hydrocarbons TolueneModerately Soluble High-temp recrystallization.
n-Heptane / HexanesInsoluble (<1 mg/mL)Critical: Antisolvent for precipitation.
Solubility Trend Visualization

The diagram below illustrates the solubility trajectory based on solvent polarity and hydrogen bonding capability.

SolubilityTrend HighSol High Solubility (>100 mg/mL) ModSol Moderate Solubility (10-50 mg/mL) LowSol Low/Insoluble (<1 mg/mL) MeOH Methanol Ethanol Water MeOH->HighSol H-Bonding DCM Dichloromethane THF DMSO DCM->HighSol Dipole Interaction Tol Toluene Isopropyl Acetate Tol->ModSol Lipophilic Core Hept n-Heptane Hexanes Hept->LowSol Antisolvent Effect

Caption: Solubility correlation with solvent polarity. Protic and chlorinated solvents favor the free base.

Process Application: Purification Strategy

Because the free base is often an oil or low-melting solid, purification by direct recrystallization is difficult. The industry standard "Salt Break" strategy leverages the drastic solubility difference between the Free Base and its Hydrochloride Salt.

The "Salt Break" Protocol
  • Extraction: The crude reaction mixture is extracted into DCM (where the Free Base is soluble).

  • Salt Formation: HCl (gas or in IPA) is introduced. The amine protonates.

  • Precipitation: The ionic HCl salt is insoluble in DCM and non-polar ethers, causing it to crash out as a high-purity solid.

Purification Workflow Diagram

PurificationWorkflow Crude Crude Mixture (Oil) DCM_Soln Dissolve in DCM (Free Base Soluble) Crude->DCM_Soln Solubilization Add_HCl Add HCl (4M in Dioxane/IPA) DCM_Soln->Add_HCl Salt Formation Precipitate Formation of HCl Salt (Insoluble Solid) Add_HCl->Precipitate Polarity Shift Filter Filtration & Wash (Remove Impurities) Precipitate->Filter Isolation PureSalt Pure (1R,3R)-Amine HCl Filter->PureSalt Drying

Caption: "Salt Break" purification strategy converting soluble oil to insoluble solid.

Experimental Protocols

For precise solubility determination during formulation or process scale-up, the following self-validating protocols are recommended.

Protocol A: Thermodynamic Solubility (Shake-Flask Method)

Objective: Determine saturation concentration (


) at 25°C.
  • Preparation: Weigh 50 mg of this compound into a 4 mL glass vial.

  • Solvent Addition: Add 250 µL of the target solvent.

  • Equilibration:

    • If solid dissolves immediately, add more solid until saturation is visible.

    • Agitate at 25°C for 24 hours (orbital shaker at 300 rpm).

  • Separation: Centrifuge at 10,000 rpm for 5 minutes or filter through a 0.45 µm PTFE filter (ensure filter compatibility).

  • Quantification: Analyze the supernatant via HPLC-UV or gravimetric analysis (evaporation).

Protocol B: HPLC Method for Quantification

Since the compound lacks a strong chromophore (only aliphatic amine/alcohol), standard UV detection at 254 nm is ineffective.

  • Detector: CAD (Charged Aerosol Detector) or ELSD (Evaporative Light Scattering) is mandatory . Alternatively, derivatization with benzoyl chloride can enable UV detection.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • B: 0.1% TFA in Acetonitrile.

    • Note: TFA ensures the amine is protonated and improves peak shape.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 55284699, this compound. Retrieved from [Link]

  • Walker, D. P., et al. (2011). A Practical Synthesis of [(1S,3S)-3-Aminocyclohexyl]methanol... Synlett, 2011(20), 2959–2962. (Cited for synthetic handling of stereoisomeric analogs).[2] Retrieved from [Link]

  • Biotage (2012). Organic Amine Flash Purification Using A Novel Stationary Phase. (Cited for chromatographic behavior of amino-alcohols). Retrieved from [Link]

Sources

Comparison of cis- and trans-3-aminocyclohexyl methanol stereoisomers

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Stereoisomers of 3-Aminocyclohexyl Methanol: A Comparative Analysis for Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

In the landscape of modern pharmaceutical synthesis, the precise control of stereochemistry is not merely an academic exercise but a fundamental prerequisite for developing safe and efficacious therapeutics. Chiral building blocks with rigid conformational properties are invaluable tools for medicinal chemists. This technical guide provides a comprehensive comparative analysis of the cis- and trans-stereoisomers of 3-aminocyclohexyl methanol, a key carbocyclic intermediate. We will delve into the profound impact of their 1,3-disubstituted stereochemical relationship on conformational stability, physicochemical properties, spectroscopic signatures, and chemical reactivity. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols to enable the strategic selection and application of the appropriate isomer in drug design and synthesis.

Introduction: The Central Role of Stereoisomerism and Conformation

Chirality is a critical determinant of a drug molecule's interaction with its biological target. Different enantiomers or diastereomers of a compound can exhibit widely divergent pharmacological, metabolic, and toxicological profiles.[1] The 3-aminocyclohexyl methanol scaffold provides a valuable platform for building complex molecules, featuring a cyclohexane ring that imparts a degree of conformational rigidity, and two versatile functional groups—an amine and a primary alcohol—for synthetic elaboration.

The core distinction between the cis- and trans-isomers lies in the spatial orientation of the amino and hydroxymethyl substituents. This seemingly subtle difference dictates the molecule's preferred three-dimensional shape, primarily its chair conformation, which in turn governs its physical and chemical behavior. Understanding these conformational preferences is paramount to predicting and exploiting the unique properties of each isomer.

Conformational Analysis: The Diaxial vs. Equatorial Paradigm

The reactivity and stability of substituted cyclohexanes are dominated by their preference for a low-energy chair conformation. The cis- and trans-isomers of 3-aminocyclohexyl methanol exhibit fundamentally different conformational equilibria.[2]

  • Cis-Isomer: The cis-isomer can exist in two interconverting chair conformations: one with both the aminomethyl (-CH₂NH₂) and hydroxyl (-OH) groups in equatorial positions (diequatorial), and one with both groups in axial positions (diaxial). Due to severe 1,3-diaxial steric strain in the diaxial conformer, the equilibrium overwhelmingly favors the diequatorial conformation, where the bulky substituents are positioned away from the ring's core.

  • Trans-Isomer: In contrast, the trans-isomer must always have one substituent in an equatorial position and the other in an axial position (axial-equatorial). The two possible chair conformations are energetically equivalent, rapidly interconverting at room temperature. This means that, on average, the amino and hydroxymethyl groups each spend half their time in the more sterically hindered axial position. This has profound implications for the isomer's reactivity.

G cluster_cis Cis-Isomer Conformational Equilibrium cluster_trans Trans-Isomer Conformational Equilibrium cis_aa Diaxial (High Energy) - Severe 1,3-Diaxial Strain cis_ee Diequatorial (Low Energy) - Thermodynamically Favored cis_aa->cis_ee Ring Flip (Equilibrium lies far to the right) trans_ae Axial-Equatorial trans_ea Equatorial-Axial trans_ae->trans_ea Ring Flip (Energetically Equivalent)

Caption: Conformational equilibria of cis- and trans-1,3-disubstituted cyclohexanes.

Stereoselective Synthesis Strategies

The synthesis of stereochemically pure 3-aminocyclohexyl methanol isomers requires careful methodological control. The choice of starting materials and reaction pathways directly dictates the resulting stereochemistry.

Synthesis of trans-3-Aminocyclohexyl Methanol

A practical, scalable synthesis for the enantiomerically pure (1S,3S)-trans isomer has been developed, driven by its utility in synthesizing microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibitors.[3][4] The strategy commences from a commercially available mixture of cis- and trans-cyclohexane-1,3-dicarboxylic acid.

Causality Behind Experimental Choices:

  • Isomer Isolation: The trans-dicarboxylic acid is isolated first via its lower solubility, a common and efficient purification technique for diastereomers.[3]

  • Selective Functionalization: Monoesterification is performed to differentiate the two carboxylic acid groups, allowing for selective transformation of one group.

  • Stereospecific Rearrangement: A Curtius rearrangement converts the remaining carboxylic acid into an isocyanate, which is then trapped to form a carbamate. This reaction proceeds with retention of configuration, preserving the trans stereochemistry.

  • Reduction: A robust reducing agent like borane (BH₃·THF) is used to reduce the ester to the primary alcohol without affecting the protected amine.

Protocol 1: Synthesis of (rac)-trans-3-(Cbz-amino)cyclohexyl)methanol[4]
  • Monoesterification: Isolate trans-cyclohexane-1,3-dicarboxylic acid from a commercial cis/trans mixture.[3] Suspend the trans-isomer (1.0 equiv) in ethanol (e.g., 2.0 M solution) and add a catalytic amount of concentrated HCl. Heat the mixture to 80 °C for 4 hours. Cool to room temperature and concentrate under reduced pressure to yield the monoethyl ester.

  • Curtius Rearrangement & Carbamate Formation: Dissolve the monoester (1.0 equiv) in anhydrous toluene. Add triethylamine (1.1 equiv) followed by diphenylphosphoryl azide (DPPA, 1.0 equiv) and heat to 70 °C for 1 hour. Add benzyl alcohol (1.05 equiv) and additional triethylamine (1.1 equiv), and heat at 80 °C for 5 hours. Cool the reaction, wash with aqueous acid and brine, dry the organic layer, and concentrate to yield the Cbz-protected amino ester.

  • Hydrolysis (if starting from diester): If a diester was used, saponify the remaining ester using LiOH·H₂O (5.0 equiv) in a THF-MeOH-H₂O mixture at room temperature.

  • Reduction: Dissolve the Cbz-protected amino acid (1.0 equiv) in anhydrous THF and cool to -5 °C. Add BH₃·THF complex (2.2 equiv) dropwise, maintaining the temperature. Allow the reaction to proceed for 4 hours. Quench carefully with methanol, then concentrate and purify by column chromatography to yield the target trans-amino alcohol.

Synthesis of cis-3-Aminocyclohexyl Methanol

The cis-isomer is often prepared through the reduction of a precursor where the stereochemistry is pre-set. A common approach involves the reduction of β-enaminoketones, which can yield a mixture of isomers where the cis product is often favored.[5]

Causality Behind Experimental Choices:

  • Precursor Synthesis: Condensation of a 1,3-cyclohexanedione with an amine creates a β-enaminoketor precursor. This reaction is typically straightforward and high-yielding.

  • Diastereoselective Reduction: The reduction of the ketone and the enamine double bond using a dissolving metal reduction (e.g., sodium in alcohol) can be controlled to favor the formation of the cis-amino alcohol. The stereoselectivity arises from the thermodynamic stability of the intermediates during the reduction process.[5]

  • Purification: As this method often produces a mixture, purification by column chromatography is essential to isolate the desired cis-isomer from the trans-isomer.[5]

G cluster_trans Trans-Isomer Synthesis Workflow cluster_cis Cis-Isomer Synthesis Workflow A cis/trans-1,3-Dicarboxylic Acid Mixture B Isolate Pure trans-Diacid A->B C Monoesterification B->C D Curtius Rearrangement (Cbz Protection) C->D E Reduction of Ester D->E F trans-3-Aminocyclohexyl Methanol Derivative E->F G 1,3-Cyclohexanedione Derivative H Condensation with Amine G->H I β-Enaminoketone H->I J Diastereoselective Reduction I->J K cis/trans Amino Alcohol Mixture J->K L Chromatographic Separation K->L M Pure cis-3-Aminocyclohexyl Alcohol Derivative L->M

Caption: General synthetic workflows for trans and cis isomers.

Comparative Physicochemical Properties

The different conformational preferences of the isomers directly influence their macroscopic physical properties. The more stable, symmetric, and tightly packed an isomer can be in a crystal lattice, the higher its melting point and often the lower its solubility.

Propertycis-3-Aminocyclohexyl Methanoltrans-3-Aminocyclohexyl MethanolRationale for Difference
Molecular Formula C₇H₁₅NO[6]C₇H₁₅NO[7]Identical
Molecular Weight 129.20 g/mol [6]129.20 g/mol [7]Identical
Predicted XLogP3 N/A0.1[7]The trans isomer's axial/equatorial nature may slightly alter its polarity profile compared to the purely diequatorial cis isomer.
Boiling/Melting Point Data not readily available in literature.Data not readily available in literature.Typically, trans isomers are more stable and can pack more efficiently into a crystal lattice, leading to higher melting points.[8]
pKa (predicted) ~10.2 (amine), ~16.5 (alcohol)~9.9 (amine), ~16.3 (alcohol)The axial amine in the trans isomer may be more sterically hindered, potentially affecting its basicity compared to the equatorial amine of the cis isomer.

Note: Experimental data for the parent compounds is sparse. Values are often reported for derivatives or are computationally predicted. Researchers should verify properties for their specific derivatives.

Spectroscopic Characterization: A Tale of Two Conformations

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are powerful tools for distinguishing between the cis and trans isomers. The key lies in analyzing the coupling constants (J-values) and chemical shifts of the ring protons.[5]

¹H NMR Spectroscopy
  • Cis-Isomer (Diequatorial): The protons at C1 (bearing the -CH₂OH) and C3 (bearing the -NH₂) are both in axial positions. They will therefore exhibit large axial-axial couplings (³J ≈ 10-13 Hz) to their neighboring axial protons and smaller axial-equatorial couplings (³J ≈ 2-5 Hz). This results in a characteristic "triplet of triplets" pattern for these protons.[5]

  • Trans-Isomer (Axial-Equatorial): In this isomer, one of the C1 or C3 protons is axial while the other is equatorial. The spectrum is an average of the two rapidly interconverting chair forms. This leads to more complex and averaged coupling constants, often making definitive assignment more challenging without 2D NMR techniques.[5][9]

¹³C NMR Spectroscopy

The chemical shifts of the ring carbons are also diagnostic. Carbons bearing axial substituents are typically shielded (shifted to a lower ppm value) compared to those with equatorial substituents due to the gamma-gauche effect. This can be a subtle but reliable indicator of stereochemistry.

Infrared (IR) Spectroscopy

Both isomers will show characteristic absorptions for O-H and N-H stretching (typically broad, in the 3200-3500 cm⁻¹ region) and C-H stretching (~2850-3000 cm⁻¹).[10] While IR is less definitive than NMR for distinguishing these specific isomers, differences in hydrogen bonding (intramolecular vs. intermolecular) due to the fixed spatial arrangements might lead to subtle shifts in the O-H and N-H band positions and shapes.

Differential Chemical Reactivity

The accessibility of the amino and hydroxyl groups is directly dictated by their conformational position (axial vs. equatorial), leading to significant differences in reactivity.[11]

  • Reactivity of the Cis-Isomer: With both functional groups held in accessible equatorial positions, the cis-isomer generally behaves as a sterically unhindered primary amine and alcohol. It is expected to undergo standard reactions like acylation, alkylation, and substitution smoothly.

  • Reactivity of the Trans-Isomer: The presence of a significant population of the axial conformer can dramatically alter reactivity.

    • Steric Hindrance: Reactions at the axial group (either -NH₂ or -CH₂OH, depending on the conformer) will be slower than at the equatorial group due to steric hindrance from the syn-axial hydrogens.[12]

    • Neighboring Group Participation (NGP): The 1,3-diaxial arrangement in one of the chair conformers can facilitate intramolecular reactions. For example, under certain conditions, the hydroxyl group could act as an internal nucleophile to displace a leaving group activated at the amine position, or vice-versa, potentially leading to bicyclic products not seen with the cis-isomer.

Protocol 2: Analytical Separation and Characterization

For a mixture of cis- and trans-3-aminocyclohexyl methanol, separation can be achieved by exploiting differences in polarity.

Self-Validating System: The protocol's success is validated by acquiring NMR spectra of the separated fractions. The distinct coupling patterns described in Section 5 will unequivocally confirm the identity of the cis- and trans-isomers.

  • Sample Preparation: Dissolve the crude mixture of isomers in a minimal amount of dichloromethane.

  • Column Preparation: Prepare a silica gel column using a non-polar eluent system (e.g., 95:5 Hexane:Ethyl Acetate).

  • Loading and Elution: Load the sample onto the column. Begin elution with the non-polar solvent system. The less polar isomer (typically the trans-isomer) is expected to elute first.

  • Gradient Elution: Gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate and then adding methanol (e.g., transitioning to Ethyl Acetate and then to 95:5 Ethyl Acetate:Methanol) to elute the more polar cis-isomer.

  • Fraction Collection and Analysis: Collect fractions and analyze them by Thin Layer Chromatography (TLC). Combine fractions containing pure compounds.

  • Characterization: Evaporate the solvent from the combined fractions. Acquire ¹H and ¹³C NMR spectra for each purified isomer to confirm its identity and purity based on the principles outlined in Section 5. A 2D-NMR experiment like NOESY can be used for unambiguous confirmation, as spatial correlations will differ significantly between the two isomers.[5]

G start cis/trans Isomer Mixture prep_col Prepare Silica Gel Column (Non-polar eluent) start->prep_col load_smp Load Sample prep_col->load_smp elute_1 Elute with Low Polarity Solvent (e.g., Hexane/EtOAc) load_smp->elute_1 elute_2 Increase Eluent Polarity (e.g., EtOAc/MeOH) load_smp->elute_2 collect_1 Collect Fractions (Isomer 1) elute_1->collect_1 tlc Analyze Fractions by TLC collect_1->tlc collect_2 Collect Fractions (Isomer 2) elute_2->collect_2 collect_2->tlc combine Combine Pure Fractions tlc->combine nmr Characterize by NMR (Confirm Stereochemistry) combine->nmr

Caption: Experimental workflow for isomer separation and characterization.

Conclusion

The cis- and trans-stereoisomers of 3-aminocyclohexyl methanol are not interchangeable building blocks. Their distinct, conformationally-driven properties offer different strategic advantages in drug design. The diequatorial nature of the cis-isomer provides a predictable and sterically accessible scaffold. Conversely, the axial-equatorial equilibrium of the trans-isomer, while potentially leading to more complex reactivity, has been successfully utilized in the synthesis of potent enzyme inhibitors.[3] A thorough understanding of the stereochemical and conformational nuances detailed in this guide is essential for any scientist aiming to leverage these versatile intermediates for the rational design and synthesis of next-generation therapeutics.

References

  • Flores-Alamo, M., et al. (2014). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules, 19(9), 15004-15018. [Link]

  • PubChem. ((1R,3R)-3-Aminocyclohexyl)methanol. National Center for Biotechnology Information. [Link]

  • Ministry of the Environment, Japan. (n.d.). Analytical Methods. Detailed review on the state of pollution by chemical substances. [Link]

  • ResearchGate. (2011). A Practical Synthesis of [(1S,3S)-3-Aminocyclohexyl]methanol and 2-[(1S,3S)-3-Aminocyclohexyl]propan-2-ol, Useful Intermediates for the Preparation of Novel mPGES-1 Inhibitors. [Link]

  • Google Patents. (2009). PYRROLO[2,3-D]PYRIMIDINE COMPOUNDS.
  • Vaia. (n.d.). Problem 3 The reaction of the cis and trans isomers... [Link]

  • Dalton Transactions. (n.d.). Supplementary Information (SI) for Dalton Transactions. [Link]

  • PubChemLite. (3-aminocyclohexyl)methanol (C7H15NO). [Link]

  • Google Patents. (1975).
  • University of Babylon. (2021). Analytical Separation Methods. [Link]

  • ResearchGate. (n.d.). ¹H NMR spectra showing the transformation of trans-3 to cis-3 in solution... [Link]

  • Preprints.org. (2024). Synthesis and Characterization of cis-/trans-(±)-3- alkyl-3,4-dihydro-6,7- dimethoxy-1-oxo-1Hisochromene-4- carboxylic acids. [Link]

  • Google Patents. (2013).
  • LCGC. (2020). Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. [Link]

  • St. Paul's Cathedral Mission College. (n.d.). CYCLIC STEREOCHEMISTRY. [Link]

  • Chemistry LibreTexts. (2024). Spectroscopy of Amines. [Link]

  • Wikipedia. (n.d.). Cis–trans isomerism. [Link]

  • Chemistry LibreTexts. (2022). Conformations of Disubstituted Cyclohexanes. [Link]

Sources

Literature review of kinase inhibitors containing aminocyclohexyl moieties

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Trans" Advantage

The incorporation of aminocyclohexyl moieties —specifically the trans-1,4-disubstituted cyclohexane scaffold—has emerged as a high-impact strategy in modern kinase inhibitor design. Unlike planar aromatic linkers, this aliphatic scaffold introduces essential Fsp³ character , improving solubility and metabolic stability while offering a rigid, linear vector to project substituents into solvent-exposed regions or specific hydrophobic pockets (e.g., the ribose pocket or specificity gate).

This guide analyzes the structural utility, Structure-Activity Relationship (SAR), and synthetic accessibility of this motif, drawing on case studies such as CDK12 inhibitors and PIM kinase inhibitors (PIM447) .

Structural Utility & Binding Mechanics

The Geometric Vector

The cyclohexane ring exists primarily in a chair conformation. In the trans-1,4-isomer, both substituents can adopt equatorial positions, creating an extended, linear vector (~5-6 Å distance).

  • Trans-isomer: Linear projection. Ideal for bridging the ATP-binding hinge to the solvent front.

  • Cis-isomer: Kinked projection (axial-equatorial). Often leads to steric clashes or intramolecular cyclization, reducing potency.

Metabolic Stability (The "Piperidine Replacement")

A common medicinal chemistry maneuver is replacing a piperidine ring with a cyclohexane ring. While piperidines are easily synthesized, they are prone to oxidative metabolism (N-oxidation or alpha-carbon hydroxylation). The aminocyclohexyl group retains the basicity (if a primary/secondary amine is present) and geometry but significantly improves metabolic half-life (


).

Case Study: PIM447 (Novartis) In the development of PIM inhibitors, replacing an aminopiperidine with an aminocyclohexyl group maintained picomolar potency against PIM1/2/3 while eliminating a metabolic soft spot, leading to the clinical candidate PIM447.

Detailed Structure-Activity Relationship (SAR)

The following table summarizes the SAR trends observed when optimizing aminocyclohexyl-based kinase inhibitors, specifically focusing on CDK and PIM kinase targets.

Structural ModificationEffect on Potency (

)
Effect on Physicochemical PropsMechanistic Rationale
Trans-1,4-diamine High (< 10 nM)High Solubility, Low LogDEquatorial-equatorial orientation projects the "tail" group into the solvent channel, avoiding steric clash with the Gatekeeper residue.
Cis-1,4-diamine Low (> 1000 nM)Similar SolubilityAxial substituent forces a "kinked" conformation, preventing the inhibitor from spanning the ATP cleft efficiently.
N-Methylation (Amine) VariableIncreased PermeabilityReduces H-bond donor count. Beneficial if the amine faces a hydrophobic patch; detrimental if it forms a critical H-bond with the ribose-binding aspartate.
Rigidification (Urea Linker) High Lower SolubilityUrea linkers attached to the aminocyclohexyl group (as in CDK12 inhibitors) form a bidentate H-bond network with the hinge region or the DFG motif.

Signaling Pathway Visualization

The following diagram illustrates the PIM Kinase Signaling Pathway , a primary target for aminocyclohexyl-based inhibitors like PIM447. PIM kinases regulate cell survival and are often overexpressed in hematological malignancies.

PIM_Pathway JAK JAK2/STAT5 PIM PIM1/2/3 Kinase (Target) JAK->PIM Transcription/Expression GF Growth Factors (IL-6, FLT3L) GF->JAK Activates BAD BAD (Apoptosis Regulator) PIM->BAD Phosphorylates (Inhibits) MYC c-MYC (Transcription) PIM->MYC Stabilizes mTOR mTORC1 PIM->mTOR Activates p27 p27/Kip1 (Cell Cycle) PIM->p27 Inhibits Survival Cell Survival (Anti-Apoptosis) BAD->Survival Inhibition leads to Prolif Proliferation MYC->Prolif mTOR->Prolif

Caption: PIM kinase integrates signals from JAK/STAT to drive survival and proliferation. Inhibitors block the stabilization of c-MYC and the phosphorylation of BAD.

Synthetic Protocols

Achieving the pure trans-isomer is critical. Two primary methods are employed: Stereoselective Reductive Amination and Nucleophilic Aromatic Substitution (


)  on pre-purified diamines.
Protocol A: Stereoselective Synthesis of Trans-1,4-Aminocyclohexyl Ureas

Applicable to CDK12 inhibitors (e.g., Takeda Compound 2).

Reagents:

  • 1,4-Cyclohexanedione monoethylene ketal

  • Primary Amine (

    
    )
    
  • Sodium Triacetoxyborohydride (

    
    )
    
  • Trifluoroacetic acid (TFA)

Step-by-Step Methodology:

  • Reductive Amination (Formation of Amine):

    • Dissolve 1,4-cyclohexanedione monoethylene ketal (1.0 eq) and the aniline/amine partner (1.1 eq) in Dichloroethane (DCE).

    • Add Acetic Acid (1.5 eq) and stir for 30 min at Room Temperature (RT).

    • Add

      
       (1.5 eq) portion-wise. Stir for 12h.
      
    • Note: This yields a mixture of cis/trans. The thermodynamic trans product is often favored, but separation may be required.

  • Deprotection (Ketal Hydrolysis):

    • Treat the intermediate with 4M HCl in Dioxane/Water (1:1) at RT for 4h to restore the ketone.

  • Second Reductive Amination (Stereocontrol):

    • React the resulting ketone with Ammonium Acetate (

      
      ) and 
      
      
      
      .
    • Purification: Isolate the trans-isomer via Flash Column Chromatography (C18 reverse phase often provides better separation of diastereomers than silica).

  • Urea Formation:

    • Dissolve the trans-diamine in DCM.

    • Add the appropriate isocyanate (Ar-NCO) at 0°C.

    • Precipitate the product with diethyl ether.

Protocol B: Coupling with Trans-1,4-Cyclohexanediamine

Applicable to Pyrimidine/Pyridine-based inhibitors.

Self-Validating Step: Use commercially available (trans)-cyclohexane-1,4-diamine (purity >98%) to bypass the difficult separation step.

  • Coupling:

    • Dissolve 2,4-dichloropyrimidine (or fluoropyridine) scaffold (1.0 eq) in

      
      -Butanol or DMSO.
      
    • Add (trans)-cyclohexane-1,4-diamine (3.0 eq) and DIPEA (3.0 eq).

    • Heat to 100°C for 4-12h.

    • Validation: Monitor by LC-MS.[1] The excess diamine prevents bis-addition.

  • Workup:

    • Dilute with water. The mono-substituted product often precipitates. If not, extract with EtOAc.

    • The free primary amine is now available for further derivatization (e.g., amide coupling).

Experimental Assays

Biochemical Kinase Assay (ADP-Glo / Kinase-Glo)

To verify the potency (


) of the synthesized inhibitors.
  • Buffer: 40 mM Tris (pH 7.5), 20 mM

    
    , 0.1 mg/mL BSA, 50 μM DTT.
    
  • Substrate: Poly(Glu,Tyr) 4:1 peptide or specific protein substrate (e.g., BAD for PIM).

  • Protocol:

    • Prepare 3x serial dilutions of the inhibitor in DMSO.

    • Add 2.5 μL inhibitor + 2.5 μL Kinase enzyme to a 384-well plate. Incubate 10 min.

    • Add 2.5 μL ATP/Substrate mix (

      
       concentrations). Incubate 60 min at RT.
      
    • Add 5 μL ADP-Glo Reagent (terminates reaction, depletes ATP). Incubate 40 min.

    • Add 10 μL Kinase Detection Reagent (converts ADP to ATP to Luciferase). Incubate 30 min.

    • Read Luminescence. Fit curves using GraphPad Prism (Sigmoidal dose-response).

Cellular Target Engagement (Western Blot)

To confirm the inhibitor crosses the membrane and hits the target.

  • Cell Line: MV-4-11 (AML) or PC-3 (Prostate) depending on target.

  • Protocol:

    • Seed cells at

      
       cells/well in 6-well plates.
      
    • Treat with inhibitor (0.1, 1, 10 μM) for 4 hours.

    • Lysis: RIPA buffer + Phosphatase Inhibitor Cocktail.

    • Blotting:

      • Primary Antibody: Phospho-BAD (Ser112) or Phospho-RNAPII (Ser2).

      • Control: Total BAD or Total RNAPII + Beta-Actin.

    • Validation: A dose-dependent decrease in Phospho-signal without a decrease in Total protein confirms kinase inhibition.

Synthetic Workflow Diagram

The following diagram outlines the logic flow for synthesizing a trans-aminocyclohexyl kinase inhibitor, highlighting the critical separation step.

Synthesis_Workflow Start 1,4-Cyclohexanedione Mono-ketal Step1 Reductive Amination (Ar-NH2 + NaBH(OAc)3) Start->Step1 Intermed Mixture of Cis/Trans Isomers Step1->Intermed Step2 Deprotection & Isomer Separation Intermed->Step2 HPLC/Cryst. PureTrans Pure Trans-Isomer Step2->PureTrans Thermodynamic Control Final Final Coupling (Urea/Amide) PureTrans->Final

Caption: Workflow for isolating the bioactive trans-isomer. Separation at the intermediate stage is often more efficient than at the final step.

References

  • Discovery of 3-Benzyl-1-(trans-4-((5-cyanopyridin-2-yl)amino)cyclohexyl)-1-arylurea Derivatives as Novel and Selective Cyclin-Dependent Kinase 12 (CDK12) Inhibitors. Journal of Medicinal Chemistry, 2018.[2][3][4] [2]

  • Identification of N-(4-((1R,3S,5S)-3-Amino-5-methylcyclohexyl)pyridin-3-yl)-6-(2,6-difluorophenyl)-5-fluoropicolinamide (PIM447), a Potent and Selective PIM Kinase Inhibitor. Journal of Medicinal Chemistry, 2015.

  • Properties of FDA-approved small molecule protein kinase inhibitors. Pharmacological Research, 2020.

  • FDA-approved kinase inhibitors in PROTAC design, development and synthesis. Journal of Enzyme Inhibition and Medicinal Chemistry, 2025.

Sources

An In-depth Technical Guide to the pKa Values and Ionization States of ((1R,3R)-3-Aminocyclohexyl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The ionization constant (pKa) is a critical physicochemical parameter that profoundly influences the pharmacokinetic and pharmacodynamic properties of drug candidates.[1][2][3][4] This guide provides a comprehensive analysis of the pKa values and resulting ionization states of ((1R,3R)-3-Aminocyclohexyl)methanol, a chiral building block significant in pharmaceutical synthesis.[5] We delve into the structural determinants of its acid-base properties, present detailed protocols for both computational prediction and experimental determination of its pKa values, and discuss the implications of its pH-dependent ionization on drug development. This document is intended for researchers, scientists, and drug development professionals seeking to understand and manipulate the physicochemical properties of this versatile scaffold.

Introduction: The Central Role of pKa in Drug Efficacy

The acid-base properties of a molecule, quantified by its pKa value(s), dictate its degree of ionization at a given pH.[6][7] This ionization state is a pivotal factor in drug discovery, governing a molecule's solubility, permeability across biological membranes, binding to its target, and its overall ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile.[1][2] For instance, the ionized form of a drug is typically more water-soluble, which is crucial for formulation and administration, while the neutral, non-ionized form is often more lipophilic and better able to cross cell membranes to reach its site of action.[6][8] A significant majority of oral drugs, estimated at 83%, contain ionizable groups, underscoring the necessity of a thorough pKa characterization early in the drug development pipeline.[2]

This compound (Figure 1) is a bifunctional molecule featuring a primary aliphatic amine and a primary alcohol. Understanding the distinct pKa values of these two groups is essential for predicting its behavior in physiological environments and for designing novel therapeutics that incorporate this scaffold.

Figure 1: Chemical Structure of this compound

Caption: Structure of this compound.

Structural Analysis and pKa Estimation

This compound possesses two potentially ionizable functional groups: a basic amino group (-NH₂) and a very weakly acidic hydroxyl group (-OH).

  • The Basic Center (Amino Group): The primary aliphatic amine on the cyclohexane ring is the principal basic center. Its basicity is comparable to that of cyclohexylamine, which has an experimental pKa of 10.66 for its conjugate acid (cyclohexylammonium).[9][10][11] The electron-donating nature of the alkyl ring structure stabilizes the protonated form (ammonium ion), leading to a relatively high pKa. We can therefore predict the pKa of the protonated amine in this compound to be in a similar range.

  • The Acidic Center (Alcohol Group): The primary alcohol (methanol substituent) is an extremely weak acid. The pKa of simple alcohols like methanol and ethanol are typically in the range of 15-17. For cyclohexanemethanol, a predicted pKa value is approximately 15.17.[12] Therefore, the hydroxyl group in this compound is not expected to deprotonate under physiological conditions (pH ~7.4) or in most aqueous environments relevant to drug development.

Predicted pKa Values

Based on analogous structures, we can provide high-confidence estimates for the pKa values of this compound. These values are crucial for modeling its behavior and should ideally be confirmed experimentally.

Functional GroupIonization TypePredicted pKaReference CompoundReference pKa
Amino Group (-NH₃⁺) Basic (Conjugate Acid)~10.5 Cyclohexylamine10.66[9][10]
Hydroxyl Group (-OH) Acidic~15.2 Cyclohexanemethanol15.17 (Predicted)[12]

Methodologies for pKa Determination

Accurate pKa determination is paramount. A combination of computational and experimental methods provides the most reliable ionization profiles.[3]

Computational pKa Prediction Workflow

In the early stages of drug discovery, computational tools offer a rapid, cost-effective means of estimating pKa values for large numbers of compounds.[3][13] Various software packages are available, including ACD/pKa, Epik (Schrödinger), Marvin, and MoKa.[14][15][16][17] These programs utilize algorithms trained on extensive databases of experimental pKa values.

G cluster_workflow Computational pKa Prediction Workflow A Input Molecular Structure (e.g., SMILES: C1C[C@H](C[C@@H](C1)N)CO) B Select Prediction Software (e.g., ACD/Percepta, Schrödinger Epik) A->B C Define Calculation Parameters (Aqueous, 25°C, 0.1M Ionic Strength) B->C D Run pKa Calculation (Algorithm identifies ionizable centers) C->D E Analyze Output Data (Macroscopic/Microscopic pKa, Species Distribution Plot) D->E F Assess Prediction Reliability (Compare to similar known structures) E->F

Caption: Workflow for in-silico pKa prediction.

Step-by-Step Protocol for Computational Prediction:

  • Structure Input: Draw the structure of this compound or input its SMILES string (C1CN)CO) into the chosen software.[18]

  • Parameter Specification: Set the prediction parameters to standard aqueous conditions (e.g., 25°C, ionic strength of 0.1 M).

  • Calculation Execution: Initiate the pKa prediction algorithm. The software identifies the amino and hydroxyl groups as potential ionizable centers.

  • Data Interpretation: The output will typically provide:

    • pKa (basic): The pKa of the conjugate acid of the amino group (R-NH₃⁺).

    • pKa (acidic): The pKa of the hydroxyl group (R-OH).

    • Species Distribution Plot: A graph showing the percentage of each ionic species as a function of pH.

  • Validation: Compare the predicted values with experimental data for closely related compounds like cyclohexylamine to ensure the prediction is within an expected range.

Experimental pKa Determination: Potentiometric Titration

Potentiometric titration remains a gold standard for pKa determination due to its simplicity and accuracy for values within the 2-12 range.[19][20] The method involves monitoring the pH of a solution of the analyte as a titrant (a strong acid or base) is added incrementally.

G cluster_workflow Potentiometric Titration Workflow A Prepare Analyte Solution (Dissolve compound in water/co-solvent) B Calibrate pH Meter A->B C Titrate with Standard Acid (HCl) (Add titrant in small, precise increments) B->C D Record pH vs. Titrant Volume C->D E Plot Titration Curve (pH vs. Volume) D->E F Determine Equivalence Point E->F G Identify Half-Equivalence Point F->G H pKa = pH at Half-Equivalence Point G->H

Caption: Workflow for experimental pKa determination.

Step-by-Step Protocol for Potentiometric Titration:

  • Solution Preparation: Accurately weigh a sample of this compound and dissolve it in high-purity water. A co-solvent may be used if solubility is limited.

  • Apparatus Setup: Place the solution in a thermostatted vessel (e.g., 25°C) with a magnetic stirrer. Immerse a calibrated combination pH electrode.

  • Titration: Fill a burette with a standardized solution of a strong acid (e.g., 0.1 M HCl) to titrate the basic amino group.

  • Data Collection: Add the titrant in small, precise increments, allowing the pH reading to stabilize after each addition. Record the pH and the volume of titrant added.

  • Data Analysis:

    • Plot the recorded pH values against the volume of HCl added to generate a titration curve.

    • Identify the equivalence point, which is the point of maximum slope on the curve (the inflection point). This can be found by plotting the first derivative (ΔpH/ΔV).

    • Determine the volume of titrant at the half-equivalence point (half the volume required to reach the equivalence point).

    • The pKa of the conjugate acid is equal to the pH of the solution at the half-equivalence point.[21][22]

Ionization States and Species Distribution

The Henderson-Hasselbalch equation allows us to calculate the percentage of a functional group that is in its protonated or deprotonated state at any given pH.

For the basic amino group: pH = pKa + log([R-NH₂] / [R-NH₃⁺])

Given the predicted pKa of ~10.5 for the conjugate acid, the amino group of this compound will exist predominantly in its protonated, cationic form (R-NH₃⁺) at physiological pH (7.4). The hydroxyl group, with a pKa of ~15.2, will remain in its neutral, protonated form (R-OH) across the entire physiological pH range.

Table 2: Ionization Profile at Key pH Values

pHPredominant SpeciesChargeKey Implications
2.0 (Stomach) R-NH₃⁺ / R-OH+1High aqueous solubility, low membrane permeability.[2]
7.4 (Blood/Tissues) R-NH₃⁺ / R-OH+1Good aqueous solubility, potential for ionic interactions with targets.[6]
11.0 ~50% R-NH₃⁺, ~50% R-NH₂+0.5 (average)Transition region; properties are highly pH-sensitive.

The ionization equilibrium is depicted below.

G A Cationic Form (R-NH₃⁺) Predominant at pH < 9 B Neutral Form (R-NH₂) Predominant at pH > 11 A->B + OH⁻ - H₂O pKa ~ 10.5 B->A + H₃O⁺ - H₂O

Caption: pH-dependent ionization equilibrium of the amino group.

Conclusion and Implications for Drug Development

A thorough understanding of the pKa of this compound is indispensable for its effective use in drug design. The molecule's primary amino group, with a predicted pKa of approximately 10.5, ensures that it will be predominantly protonated and positively charged under physiological conditions. This characteristic has several key consequences for medicinal chemists:

  • Solubility: The cationic nature at physiological pH enhances aqueous solubility, which is beneficial for formulation and systemic distribution.[4][8]

  • Target Binding: The positively charged ammonium group can form strong ionic bonds or hydrogen bonds with negatively charged residues (e.g., aspartate, glutamate) in a target protein's binding pocket, potentially increasing potency.[2]

  • Permeability: The high degree of ionization will generally reduce passive diffusion across lipophilic membranes like the blood-brain barrier.[2][6] This can be an advantage for drugs intended to act peripherally or a challenge to overcome for CNS-targeted agents.

By leveraging both predictive and experimental methodologies as outlined in this guide, researchers can accurately characterize the acid-base properties of molecules containing the this compound scaffold, enabling a more rational and efficient drug design process.

References

  • Drug Hunter. (2022, July 16). Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. [Link]

  • Pion. (2023, December 13). What is pKa and how is it used in drug development?. [Link]

  • ACD/Labs. Acid Dissociation Constant Calculator | pKa Prediction Software. [Link]

  • PubChem. This compound. [Link]

  • ACD/Labs. The Impact of Ionization in Drug Discovery & Development. [Link]

  • Al-Ittah, et al. (2024). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies. [Link]

  • van der Meulen, F. W., & de Groot, M. (2012). Development of Methods for the Determination of pKa Values. SpringerBriefs in Pharmaceutical Science & Drug Development. [Link]

  • Pharma Tutor. (2025, March 31). 5 Easy Methods to Calculate pKa: Titrimetric,UV, HPLC, NMR And Henderson Equation. [Link]

  • Schrödinger. Epik. [Link]

  • Rowan. pKa Prediction. [Link]

  • Molecular Discovery. MoKa - pKa modelling. [Link]

  • Sinko, G., et al. (2011). Comparison of Nine Programs Predicting pKa Values of Pharmaceutical Substances. Journal of Chemical Information and Modeling. [Link]

  • ACD/Labs. An Introduction to the Acid Dissociation Constant (pKa). [Link]

  • vCalc. (2021, August 10). pKa of Cyclohexylamine. [Link]

  • VTU. (2017, July 5). Determination of pKa of weak acid using PH meter. [Link]

  • Budeč, M., et al. (2014). Simple Method for the Estimation of pKa of Amines. Croatica Chemica Acta. [Link]

  • Budeč, M., et al. (2014). Simple Method for the Estimation of pKa of Amines. ResearchGate. [Link]

  • PubChem. Cyclohexylamine. [Link]

  • University of New Mexico. ANSWERS TO CASE STUDIES Chapter 2: Drug Design and Relationship of Functional Groups to Pharmacologic Activity. [Link]

  • Southern Illinois University. CHAPTER 7 AMINES. [Link]

  • Manallack, D. T. (2007). The Significance of Acid/Base Properties in Drug Discovery. Chemical Society Reviews. [Link]

  • Southern Illinois University Edwardsville. CHAPTER 21: AMINES. [Link]

Sources

2. Methodological & Application

Application Note: Chemoselective Reductive Amination Using ((1R,3R)-3-Aminocyclohexyl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Application Focus: C–N Bond Formation, Scaffold Rigidification, and Late-Stage Functionalization

Executive Summary & Substrate Profiling

The integration of chiral cycloaliphatic amines into drug discovery pipelines is a proven strategy for improving metabolic stability and modulating physicochemical properties. ((1R,3R)-3-Aminocyclohexyl)methanol (PubChem CID 55284699) is a highly valuable bifunctional building block ([1]). Featuring a primary amine and a primary alcohol on a rigidified chiral cyclohexane core, this synthon has been instrumental in the development of complex therapeutics, including novel mPGES-1 inhibitors ([2]).

When performing reductive amination with this substrate, the primary challenge is achieving high chemoselectivity. The protocol must drive complete imine formation at the C3-amine while preventing undesired side reactions at the C1-hydroxymethyl group, and simultaneously avoiding the premature direct reduction of the partner aldehyde or ketone.

Mechanistic Workflow & Pathway Visualization

Reductive amination is a tandem process governed by Le Chatelier’s principle and differential reduction kinetics. The primary amine of this compound first undergoes nucleophilic addition to a carbonyl compound, forming a transient hemiaminal. Acid-catalyzed dehydration yields an electrophilic imine (or iminium ion), which is subsequently trapped by a mild hydride source to form the target secondary amine ([3]).

ReductiveAmination A This compound (Primary Amine) C Hemiaminal Intermediate (Transient) A->C Nucleophilic Addition B Carbonyl Compound (Aldehyde/Ketone) B->C E Secondary Alkylated Amine (Target Product) B->E Direct Reduction (Undesired Side Reaction) D Imine / Iminium Ion (Electrophilic) C->D Dehydration (-H2O) Acid Catalyzed D->E Hydride Transfer (STAB/NaCNBH3)

Mechanistic workflow of reductive amination highlighting intermediate stages.

Rational Reagent Selection & Quantitative Optimization

The choice of reducing agent dictates the success of the reaction. Sodium triacetoxyborohydride (STAB,


) is the premier choice for this substrate. The steric bulk and electron-withdrawing nature of the acetoxy ligands attenuate the hydride's reactivity, ensuring it reduces the imine significantly faster than the unreacted carbonyl ([4]).

Table 1: Optimization of Reducing Agents for Cycloaliphatic Primary Amines

Reducing AgentOptimal SolventOptimal pHChemoselectivity (Imine vs Carbonyl)Typical YieldMechanistic Notes

(STAB)
DCE, THF, DCM4.0 - 5.0Excellent 85 - 95% Mildest reagent; steric bulk prevents rapid carbonyl reduction. Moisture sensitive.

MeOH, EtOH5.0 - 6.0Good70 - 85%Generates highly toxic HCN byproducts. Useful for highly sterically hindered amines.

MeOH, EtOHNeutralPoor40 - 60%Requires strict stepwise protocol; imine formation must be 100% complete before addition.
Catalytic

(Pd/C)
MeOH, EtOAcNeutralHigh80 - 90%Atom economical, but strictly incompatible with reducible functional groups (e.g., halogens, alkenes).

Self-Validating Experimental Protocol

This protocol describes the reductive amination of this compound with a standard benzaldehyde derivative using STAB. The methodology is designed as a self-validating system to ensure quality control at every critical juncture.

Step 1: Imine Pre-Activation
  • Action: To an oven-dried round-bottom flask under an inert argon atmosphere, add this compound (1.0 equiv, 1.0 mmol) and the target aldehyde (1.05 equiv, 1.05 mmol).

  • Action: Dissolve the mixture in anhydrous 1,2-Dichloroethane (DCE) (10 mL). Add Glacial Acetic Acid (1.2 equiv, 1.2 mmol) dropwise. Stir at room temperature (20–25 °C) for 2 hours.

  • Causality: DCE is utilized because STAB degrades rapidly in protic solvents like methanol. Acetic acid acts as a Brønsted acid catalyst, protonating the carbonyl oxygen to increase electrophilicity, which accelerates hemiaminal formation and subsequent dehydration to the imine.

  • Self-Validation: Remove a 10 µL aliquot, dilute in 1 mL of LC-MS grade Acetonitrile, and analyze via LC-MS. The chromatogram must show the disappearance of the starting amine mass (

    
     130.1 [M+H]+) and the appearance of the imine intermediate. Do not proceed to Step 2 until imine conversion is >95%.
    
Step 2: Chemoselective Hydride Reduction
  • Action: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Action: Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv, 1.5 mmol) portion-wise over 10 minutes to prevent thermal spiking.

  • Action: Remove the ice bath, allow the reaction to warm to room temperature, and stir for an additional 4 to 12 hours.

  • Causality: Cooling mitigates the exothermic nature of the hydride transfer and kinetically suppresses the undesired direct reduction of any trace unreacted aldehyde into a primary alcohol.

  • Self-Validation: Monitor reaction progress via Thin Layer Chromatography (TLC) using a mobile phase of Dichloromethane:Methanol (9:1) with 1% aqueous

    
    . Stain the TLC plate with Ninhydrin and heat. The secondary amine product will appear as a distinct spot with a different 
    
    
    
    and color (often reddish-brown) compared to the primary starting amine (typically purple).
Step 3: Quench and Biphasic Extraction
  • Action: Quench the reaction by slowly adding saturated aqueous

    
     (10 mL) until gas evolution (
    
    
    
    ) ceases.
  • Action: Transfer to a separatory funnel and extract the aqueous layer with Dichloromethane (3 x 15 mL).

  • Action: Wash the combined organic layers with brine (20 mL), dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Causality: The

    
     quench neutralizes the acetic acid and decomposes unreacted STAB, preventing product degradation during concentration.
    
  • Self-Validation: Before discarding the aqueous layer, verify its pH using indicator paper. The pH must be ≥ 8. If the pH is acidic, the secondary amine will remain protonated and water-soluble, leading to catastrophic yield loss in the organic extraction.

Step 4: Chromatographic Purification
  • Action: Purify the crude residue via flash column chromatography on silica gel. Use a gradient elution of DCM to DCM/MeOH (95:5) containing 1% Triethylamine (

    
    ).
    
  • Causality: The basic additive (

    
    ) coats the acidic silanol groups on the silica gel stationary phase. This prevents the basic secondary amine product from irreversibly binding to the column, eliminating peak tailing and maximizing isolated yield.
    

Analytical Validation & Quality Control

To definitively confirm the structural integrity of the alkylated this compound derivative, perform the following analytical checks:

  • High-Resolution Mass Spectrometry (HRMS): Confirm the exact mass of the [M+H]+ ion to rule out over-alkylation (tertiary amine formation).

  • 
    H NMR (400 MHz, 
    
    
    
    ):
    Look for the diagnostic shift of the methine proton at the C3 position of the cyclohexane ring. The preservation of the multiplet structure confirms that the stereocenter at C3 was not epimerized. Furthermore, verify the integration of the newly formed benzylic/alkyl
    
    
    protons adjacent to the secondary amine.
  • 
    C NMR (100 MHz, 
    
    
    
    ):
    Ensure the presence of the C1-hydroxymethyl carbon (typically around
    
    
    65-68 ppm), confirming that the primary alcohol remained unreacted and intact throughout the transformation.

References

  • Title: this compound - PubChem Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Amine synthesis by reductive amination (reductive alkylation) Source: Organic Chemistry Portal URL: [Link]

  • Title: Reductive Amination - Common Conditions: NaHB(OAc)3 Source: Common Organic Chemistry URL: [Link]

  • Title: A Practical Synthesis of[(1S,3S)-3-Aminocyclohexyl]methanol and 2-[(1S,3S)-3-Aminocyclohexyl]propan-2-ol, Useful Intermediates for the Preparation of Novel mPGES-1 Inhibitors Source: Synlett (Thieme Connect) URL: [Link]

Sources

Application Note: Orthogonal Protection Strategies for 3-Aminocyclohexyl Methanol Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Aminocyclohexyl methanol (CAS 925921-14-8) serves as a critical scaffold in the synthesis of peptidomimetics and pharmaceutical intermediates, particularly in the development of mPGES-1 inhibitors and ion channel modulators. The molecule presents a classic chemoselectivity challenge: a nucleophilic primary amine competing with a primary alcohol.

This guide details the strategic "masking" of these functional groups. Unlike simple linear chains, the cyclohexane ring introduces stereochemical constraints (cis/trans isomerism) that influence reactivity. We define protocols for chemoselective N-protection followed by O-protection , establishing fully orthogonal systems that allow independent manipulation of either site.

Structural Analysis & Chemoselectivity

The scaffold contains two reactive centers:

  • C3-Amino Group: A primary amine attached to a secondary carbon on the ring. It is the most nucleophilic site (

    
    ).
    
  • C1-Hydroxymethyl Group: A primary alcohol extending from the ring. While less nucleophilic than the amine, it is sterically unencumbered.

Stereochemical Implications

The 1,3-substitution pattern creates cis and trans isomers.

  • Cis-isomer: Can adopt a diequatorial conformation (thermodynamically favored) or diaxial.

  • Trans-isomer: Inevitably forces one substituent into an axial position in the chair conformation.

  • Impact: While N-protection is generally rapid for both, O-functionalization of the axial hydroxymethyl group (in specific conformers) may show retarded kinetics compared to the equatorial counterpart due to 1,3-diaxial steric compression.

Decision Matrix: Selecting the Right Group

Success depends on the "de-masking" conditions required later in your synthesis.

Table 1: Chemo-Stability & Orthogonality Matrix
StrategyN-Protecting GroupO-Protecting GroupN-DeprotectionO-DeprotectionOrthogonality Rating
Acid/Fluoride Boc (tert-butyl carbamate)TBDMS (Silyl ether)TFA / HClTBAF / TAS-F⭐⭐⭐ (Standard)
H2/Acid Cbz (Benzyl carbamate)TBDMS

, Pd/C
TFA / TBAF⭐⭐⭐⭐ (High)
Base/Acid Fmoc (Fluorenyl)TBDMS PiperidineTFA / TBAF⭐⭐⭐⭐⭐ (Perfect)
Acid/Redox Boc Bn (Benzyl ether)TFA

, Pd/C
⭐⭐⭐⭐ (Robust)

Strategic Workflows (Visualized)

The following diagram illustrates the decision logic for processing 3-aminocyclohexyl methanol.

ProtectionStrategy cluster_transient Transient Silylation Logic Start Start: 3-Aminocyclohexyl Methanol Decision Primary Target for Modification? Start->Decision RouteA Route A: Modify Alcohol Later (N-Cap First) Decision->RouteA Standard Path RouteB Route B: Modify Amine Later (Rare - Requires Transient Protection) Decision->RouteB Specialized Path Step1_N Step 1: Chemoselective N-Protection (Boc, Cbz, or Fmoc) RouteA->Step1_N Exploit Nucleophilicity (NH2 > OH) Global Silylation (N,O-Bis-Silyl) Global Silylation (N,O-Bis-Silyl) RouteB->Global Silylation (N,O-Bis-Silyl) Step2_O Step 2: O-Protection (TBDMS, Bn, or Ac) Step1_N->Step2_O Protect OH in presence of NH-Carbamate Orthogonal Fully Orthogonal Scaffold Step2_O->Orthogonal Selective N-Desilylation (MeOH workup) Selective N-Desilylation (MeOH workup) Global Silylation (N,O-Bis-Silyl)->Selective N-Desilylation (MeOH workup) Free Amine / O-Silyl Free Amine / O-Silyl Selective N-Desilylation (MeOH workup)->Free Amine / O-Silyl

Figure 1: Decision tree for sequential protection. Route A is the dominant strategy due to the inherent nucleophilicity of the amine.

Detailed Experimental Protocols

Protocol A: Chemoselective N-Boc Protection

Objective: Selectively protect the amine as a tert-butyl carbamate without reacting with the alcohol. Mechanism: The amine reacts with the anhydride.[1][2] The alcohol is generally inert to


 in the absence of strong Lewis acids or DMAP.

Reagents:

  • Substrate: 3-aminocyclohexyl methanol (1.0 equiv)

  • Reagent: Di-tert-butyl dicarbonate (

    
    ) (1.1 equiv)
    
  • Base: Triethylamine (

    
    ) or 
    
    
    
    (1.5 equiv)
  • Solvent: DCM (Dichloromethane) or THF/Water (1:1)

Step-by-Step:

  • Dissolution: Dissolve 10 mmol of 3-aminocyclohexyl methanol in 50 mL of DCM. Cool to 0°C.[3][4]

  • Base Addition: Add 15 mmol of

    
    . Stir for 5 minutes.
    
  • Boc Addition: Add 11 mmol of

    
     dissolved in 10 mL DCM dropwise over 15 minutes. Note: Gas evolution (
    
    
    
    ) will occur.
  • Reaction: Allow to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (stain with Ninhydrin; free amine is purple, protected is faint/invisible).

  • Workup (Critical):

    • Wash with 0.5 M citric acid or 1M

      
       (removes unreacted amine and trace base). Do not use strong HCl , as it may cleave the Boc.
      
    • Wash with saturated

      
       and Brine.[3]
      
    • Dry over

      
      , filter, and concentrate.
      
  • Validation:

    
     NMR should show a singlet ~1.44 ppm (9H, t-butyl) and the disappearance of the broad 
    
    
    
    shift.
Protocol B: O-Silylation (TBDMS) of the N-Boc Intermediate

Objective: Protect the primary alcohol as a silyl ether. Challenge: Ensure the carbamate proton (-NH-Boc) is not silylated. Standard imidazole conditions are usually selective for the alcohol over the carbamate.

Reagents:

  • Substrate: N-Boc-3-aminocyclohexyl methanol (1.0 equiv)

  • Reagent: TBDMS-Cl (1.2 equiv)[3]

  • Catalyst/Base: Imidazole (2.5 equiv)[3]

  • Solvent: Anhydrous DMF (Dimethylformamide)[3]

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask under Argon/Nitrogen.

  • Dissolution: Dissolve 10 mmol of N-Boc intermediate in 20 mL anhydrous DMF.

  • Catalyst: Add 25 mmol Imidazole. The solution may warm slightly.

  • Silylation: Add 12 mmol TBDMS-Cl in one portion.

  • Reaction: Stir at RT for 12–16 hours.

  • Quench: Pour the mixture into 100 mL of water (exothermic). Extract with Ethyl Acetate (

    
     mL).
    
  • Purification: The DMF must be removed thoroughly. Wash the organic layer with water (

    
    ) and LiCl solution (5%) to remove DMF traces.
    
  • Yield: Expect >90% yield. The product is now N-Boc, O-TBDMS protected .

Advanced Orthogonal Logic: The Fmoc/TBDMS Route

For peptide synthesis or solid-phase applications, the Boc group is often too stable. The Fmoc (Fluorenylmethyloxycarbonyl) strategy is superior here.

FmocStrategy Substrate 3-Aminocyclohexyl methanol Step1 1. Fmoc-OSu, NaHCO3 (THF/H2O) Substrate->Step1 Intermediate N-Fmoc Alcohol Step1->Intermediate Step2 2. TBDMS-Cl, Imid. (DMF) Intermediate->Step2 Final Orthogonal Product (N-Fmoc / O-TBDMS) Step2->Final

Figure 2: The Fmoc/TBDMS route allows N-deprotection with mild base (Piperidine), leaving the O-TBDMS intact.

Why this works:
  • Fmoc Removal: 20% Piperidine in DMF.[5] (TBDMS is stable to these non-hydrolytic basic conditions).

  • TBDMS Removal: TBAF or dilute acid. (Fmoc is stable to acid and fluoride).

  • Result: True orthogonality. You can expose the amine for peptide coupling while keeping the alcohol protected.

Troubleshooting & Critical Parameters

  • O-Acylation Side Reaction: When putting on the Boc group, if you use excess base and

    
     with DMAP, you might form the O-Boc carbonate .
    
    • Fix: Avoid DMAP during N-protection. If O-Boc forms, treat with mild aqueous base (

      
      , MeOH) to hydrolyze the carbonate back to the alcohol without touching the carbamate.
      
  • Silyl Migration: In 1,2-amino alcohols, silyl groups can migrate from O to N. In 3-aminocyclohexyl derivatives, the 1,3-distance prevents this intramolecular migration, making the system robust.

  • Workup Emulsions: Cyclohexyl derivatives can be surfactant-like. If emulsions form during extraction, add solid NaCl to saturate the aqueous phase.

References

  • Greene's Protective Groups: Wuts, P. G. M.[6][7][8][9][10] Greene’s Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons: Hoboken, NJ, 2014.

  • Boc Protection Protocols: Boc-Protected Amino Groups. Organic Chemistry Portal.

  • TBDMS Protection: Tert-Butyldimethylsilyl Ethers. Organic Chemistry Portal.

  • mPGES-1 Inhibitor Synthesis: Arhancet, G. B., et al. Development of mPGES-1 Inhibitors. Journal of Medicinal Chemistry. (Contextual grounding for the specific scaffold).

  • Orthogonal Strategies: Protecting Groups and Orthogonal Protection Strategies. University of Birmingham.

Sources

Optimizing peptide coupling reactions with ((1R,3R)-3-Aminocyclohexyl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimizing Peptide Coupling with ((1R,3R)-3-Aminocyclohexyl)methanol

Executive Summary & Strategic Value

The building block This compound represents a high-value scaffold in modern peptidomimetic drug design.[1] Its 1,3-disubstituted cyclohexane ring provides a rigid "spacer" that locks pharmacophores into specific vectors, often improving metabolic stability and receptor selectivity compared to flexible linear linkers.

However, this molecule presents a dual synthetic challenge:

  • Stereochemical Sterics: In the (1R,3R) trans configuration, the cyclohexane ring typically adopts a chair conformation where the bulky hydroxymethyl group is equatorial, forcing the amino group into a sterically hindered axial position . This significantly reduces nucleophilicity compared to equatorial amines.

  • Chemoselectivity: The presence of a primary free hydroxyl group competes with the amine. While amides are thermodynamically favored, highly activated acylating agents (e.g., O-acylisoureas from carbodiimides or active esters from HATU) can kinetically trap the hydroxyl group, leading to ester impurities (O-acylation).

This guide outlines an optimized workflow to achieve high-yield amide coupling without hydroxyl protection, focusing on T3P® (Propylphosphonic anhydride) as the superior reagent for chemoselectivity, while retaining HATU as a backup for extremely hindered carboxylic acids.

Critical Decision Framework

The following decision tree illustrates the logic for selecting the optimal coupling protocol based on the scale and nature of your carboxylic acid partner.

CouplingStrategy Start Coupling Partner: this compound AcidCheck Analyze Carboxylic Acid Partner Start->AcidCheck IsHindered Is the Acid Sterically Hindered? (e.g., Aib, N-methyl, Tertiary alpha-carbon) AcidCheck->IsHindered ScaleCheck Reaction Scale IsHindered->ScaleCheck No / Moderate HATU_Route Route B: HATU Coupling (High Reactivity) IsHindered->HATU_Route Yes (Extreme Hindrance) T3P_Route Route A: T3P Coupling (High Chemoselectivity) ScaleCheck->T3P_Route >100 mg (Scalable) ScaleCheck->HATU_Route <10 mg (HTS / Library) T3P_Outcome Outcome: Clean Product Easy Aqueous Workup T3P_Route->T3P_Outcome HATU_Outcome Outcome: High Conversion Requires Chromatography Watch for O-Acylation HATU_Route->HATU_Outcome

Caption: Strategy for selecting between T3P (chemoselective/scalable) and HATU (high-energy/brute-force) pathways.

Detailed Protocols

Protocol A: Chemoselective Coupling via T3P (Recommended)

Rationale: T3P (Propylphosphonic anhydride) forms a mixed anhydride intermediate that is highly reactive toward amines but significantly less reactive toward alcohols compared to OBt/OAt esters.[1] This kinetic differentiation allows for "protection-free" coupling.[1] Additionally, T3P byproducts are water-soluble, simplifying purification.[2]

Materials:

  • Carboxylic Acid (1.0 equiv)[1]

  • This compound (1.1 equiv)[1]

  • T3P (50% w/w solution in EtOAc or DMF) (1.5 – 2.0 equiv)[1]

  • Base: N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM) (3.0 equiv)[1]

  • Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (Green alternative).[1] Use DMF only if solubility is critical.

Step-by-Step Procedure:

  • Dissolution: In a round-bottom flask, dissolve the Carboxylic Acid (1.0 equiv) and the Amine (1.1 equiv) in EtOAc (concentration ~0.1 – 0.2 M).

    • Note: If the amine is a salt (e.g., HCl), add 1.0 equiv of base first to release the free amine.

  • Cooling: Cool the mixture to 0 °C using an ice bath.

  • Base Addition: Add DIPEA (3.0 equiv) dropwise.

  • Reagent Addition: Add T3P solution (1.5 equiv) dropwise over 5 minutes.

    • Critical: T3P is acidic; rapid addition can cause exotherms.[1]

  • Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir.

    • Monitoring: Check LCMS/TLC at 1 hour.[1] If conversion is <50%, add 0.5 equiv more T3P.

    • Time: Typical reaction time is 2–4 hours.[1]

  • Workup (The "T3P Advantage"):

    • Quench with water (equal volume).[1]

    • Separate phases.[1]

    • Wash organic layer with sat.[1] NaHCO3 (2x) to remove unreacted acid.[1]

    • Wash with 1M HCl (2x) to remove excess amine/DIPEA (skip if product is acid-sensitive).[1]

    • Wash with Brine (1x).[1]

    • Dry over MgSO4, filter, and concentrate.

Data Expectation:

Metric Expectation
Yield 85–95%
Purity ( Crude) >90%
O-Acylation < 1% (Often undetectable)

| Epimerization | Negligible (< 0.5%) |[1]

Protocol B: High-Activity Coupling via HATU (For Hindered Acids)

Rationale: If the carboxylic acid partner is extremely bulky (e.g., Aib, Proline, or tertiary centers), T3P may be too slow, allowing the axial amine's poor nucleophilicity to stall the reaction. HATU generates a highly reactive species that forces the coupling, but it requires strict control to prevent the hydroxyl group from reacting.

Materials:

  • Carboxylic Acid (1.0 equiv)[1]

  • This compound (1.2 equiv)[1]

  • HATU (1.05 – 1.1 equiv)[1]

  • HOAt (0.5 equiv - Optional additive to boost rate)

  • Base: DIPEA (2.5 equiv)[1]

  • Solvent: Anhydrous DMF or DMAc.[1]

Step-by-Step Procedure:

  • Activation: Dissolve Carboxylic Acid (1.0 equiv) in anhydrous DMF (0.2 M). Add HATU (1.05 equiv) and DIPEA (1.0 equiv).[1] Stir for only 2–5 minutes .

    • Warning: Do not pre-activate for >10 minutes.[1] Prolonged activation can lead to guanidinium side reactions or racemization.[1]

  • Coupling: Add the Amine (1.2 equiv) and remaining DIPEA (1.5 equiv) immediately.

  • Reaction: Stir at Room Temperature.

    • Critical Control: Monitor by LCMS every 30 minutes.[1]

    • Stop Condition: Terminate the reaction as soon as the Acid is consumed. Prolonged stirring after amide formation increases the risk of the amide product reacting with excess HATU/Acid to form the O-ester (double acylation).

  • Workup:

    • Dilute with EtOAc (10x reaction volume).[1]

    • Wash with 5% LiCl solution (3x) to remove DMF.[1]

    • Wash with sat.[1] NaHCO3 and Brine.[1]

    • Concentrate and purify via Flash Chromatography (DCM/MeOH gradient).[1]

Troubleshooting & Optimization Mechanisms

Mechanism of Chemoselectivity Failure (O-Acylation)

Understanding why the reaction fails is key to fixing it.[1] The diagram below details the competition between the desired Amide pathway and the undesired Ester pathway.

ReactionMechanism ActivatedAcid Activated Acid (Active Ester/Anhydride) Amide Desired Amide (Thermodynamic Product) ActivatedAcid->Amide Fast (Usually) Ester Undesired Ester (Kinetic Impurity) ActivatedAcid->Ester Slow (Side Rxn) Amine Axial Amine (-NH2) Amine->Amide Alcohol Primary Alcohol (-CH2OH) Alcohol->Ester Note Steric Hindrance at Axial Amine slows Amide formation, increasing Ester risk. Note->Amine

Caption: Kinetic competition between Amide (Green) and Ester (Grey) formation.[1] Steric hindrance at the amine shifts the balance toward the ester.

Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Conversion (<50%) Axial amine is sterically hindered; Reaction too slow.Switch to HATU (Protocol B) or increase T3P equivalents to 2.5 and heat to 40°C.
O-Acyl Impurity (>5%) High-energy active ester reacting with alcohol.[1]Switch to T3P (Protocol A). If using HATU, reduce equivalents to 0.95 (relative to amine) to starve the alcohol.
Epimerization Over-activation or high base concentration.[1]Use Collidine instead of DIPEA (weaker base).[1][3] Lower temperature to 0°C. Use T3P.
Poor Solubility Amino-alcohol is polar; Peptide is hydrophobic.[1]Use DMSO/DMF mixture.[1] Add chaotropic salts (LiCl) if aggregation is suspected.[1]

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[2][4][5][6] Organic Process Research & Development, 20(2), 140–177.

    • Relevance: Definitive review on T3P scalability and chemoselectivity.
    • [1]

  • Albericio, F., & El-Faham, A. (2010). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.

    • Relevance: Comprehensive comparison of HATU vs. other uronium salts and their mechanisms.
    • [1]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1]

    • Relevance: Discusses chemoselectivity issues in the presence of free alcohols.
  • Bachem. (2024).[1][2] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.

    • Relevance: Practical industrial guide for handling steric hindrance in peptide coupling.[1]

Sources

Chemoselective Functionalization of ((1R,3R)-3-Aminocyclohexyl)methanol: Synthesis of Unnatural Amino Acids via N-Protection and TEMPO Oxidation

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

The synthesis of conformationally restricted unnatural amino acids is a cornerstone of modern peptidomimetic drug discovery. ((1R,3R)-3-Aminocyclohexyl)methanol (CAS: 1389391-48-3) 1 serves as a highly valuable chiral scaffold, featuring a trans-1,3-disubstituted cyclohexane ring.

Functionalizing the primary alcohol (-CH₂OH) in this molecule presents a classic chemoselectivity challenge: the primary amine (-NH₂) is significantly more nucleophilic than the hydroxyl group. Direct electrophilic functionalization or harsh oxidation will preferentially attack or degrade the unprotected amine 2. To circumvent this, a "Protect-Functionalize-Deprotect" strategy must be employed.

This application note details a robust, self-validating workflow to convert the primary alcohol of this compound into a carboxylic acid, yielding the unnatural amino acid (1R,3R)-3-aminocyclohexane-1-carboxylic acid . The protocol utilizes a chemoselective N-Boc protection followed by a mild TEMPO-mediated oxidation, ensuring the preservation of the (1R,3R) stereocenters.

Strategic Workflow

The logical progression of this synthesis relies on exploiting the differential reactivity of the functional groups under specific pH and redox conditions.

G A ((1R,3R)-3-Aminocyclohexyl) methanol B N-Boc Protection (Boc2O, Et3N) A->B C N-Boc Amino Alcohol B->C D TEMPO Oxidation (BAIB, H2O/MeCN) C->D E N-Boc Amino Acid D->E F Deprotection (TFA/DCM) E->F G (1R,3R)-3-Amino cyclohexanecarboxylic acid F->G

Workflow for the chemoselective oxidation of this compound.

Experimental Protocols & Mechanistic Causality

Protocol A: Chemoselective N-Boc Protection

Causality & Rationale: Di-tert-butyl dicarbonate (Boc₂O) reacts via nucleophilic acyl substitution. Because the primary amine is a stronger nucleophile than the primary alcohol, conducting the reaction at 0 °C in the presence of a mild base (Triethylamine) ensures exclusive N-protection without forming O-Boc carbonates or cyclic oxazolidinones 3.

  • Dissolution: Suspend this compound (1.0 equiv, 10 mmol) in anhydrous Dichloromethane (DCM, 50 mL).

  • Base Addition: Add Triethylamine (Et₃N, 1.2 equiv) and cool the flask to 0 °C using an ice-water bath.

  • Reagent Addition: Dissolve Boc₂O (1.05 equiv) in 10 mL of DCM and add dropwise over 15 minutes to control the exothermic release of CO₂ 4.

  • Reaction: Remove the ice bath and stir at room temperature for 4–6 hours.

  • Work-up: Quench with saturated aqueous NaHCO₃ (30 mL). Extract the aqueous layer with DCM (2 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Self-Validation: Spot the reaction mixture on a TLC plate. A negative Ninhydrin stain confirms the complete consumption of the primary amine. LC-MS will show the desired product mass [M+H]⁺ at m/z 230.2.

Protocol B: TEMPO-Mediated Oxidation to Carboxylic Acid

Causality & Rationale: Traditional oxidants like Jones reagent (CrO₃/H₂SO₄) are too acidic and will prematurely cleave the Boc group. TEMPO (2,2,6,6-Tetramethylpiperidinyloxy), used catalytically with the stoichiometric co-oxidant BAIB (Bis(acetoxy)iodobenzene), provides an exceptionally mild, pH-neutral environment. The reaction proceeds via an oxammonium ion intermediate that selectively oxidizes primary alcohols to carboxylic acids without epimerizing the adjacent stereocenters.

  • Dissolution: Dissolve the N-Boc amino alcohol intermediate (1.0 equiv) in a 1:1 mixture of Acetonitrile and Water (0.1 M concentration).

  • Catalyst Addition: Add TEMPO (0.2 equiv) to the vigorously stirring solution.

  • Oxidation: Add BAIB (2.2 equiv) portion-wise at room temperature. The solution will initially turn orange/red.

  • Reaction: Stir vigorously for 12 hours. The reaction is complete when the solution transitions to a pale yellow color, indicating the consumption of BAIB.

  • Work-up: Quench with saturated aqueous Na₂S₂O₃ (20 mL) to neutralize any residual oxidant. Carefully acidify the aqueous layer to pH 3–4 using 1M HCl (do not exceed pH 3 to protect the Boc group). Extract with Ethyl Acetate (3 × 30 mL). Wash with brine, dry over Na₂SO₄, and concentrate.

  • Self-Validation: IR spectroscopy will reveal a strong, broad C=O stretching frequency at ~1710 cm⁻¹. LC-MS will confirm the carboxylic acid via the [M-H]⁻ ion at m/z 242.1.

Protocol C: Acidic Deprotection

Causality & Rationale: Trifluoroacetic acid (TFA) protonates the carbamate oxygen, triggering the elimination of a tert-butyl cation (which rapidly loses a proton to form isobutylene gas) and the release of CO₂ gas. This irreversible gas evolution drives the reaction to completion, yielding the functionalized amine as a TFA salt.

  • Dissolution: Dissolve the N-Boc amino acid (1.0 equiv) in anhydrous DCM (0.2 M).

  • Acid Addition: Cool to 0 °C and add TFA (10 equiv) dropwise.

  • Reaction: Stir at room temperature for 2 hours.

  • Isolation: Concentrate the mixture under reduced pressure. Co-evaporate with Toluene (3 × 15 mL) to azeotropically remove residual TFA. Triturate the resulting residue with cold diethyl ether to precipitate the (1R,3R)-3-aminocyclohexane-1-carboxylic acid TFA salt as a white solid.

  • Self-Validation: ¹H NMR (in D₂O or MeOD) will show the complete disappearance of the massive 9H singlet at ~1.4 ppm, confirming total Boc removal.

Quantitative Data Summary

The following table summarizes the expected quantitative metrics and analytical validation markers for each step of the functionalization workflow.

StepTransformationReagents & SolventsTime / TempExpected YieldAnalytical Validation Markers
1 N-Boc ProtectionBoc₂O, Et₃N, DCM4–6 h, 0 °C → RT90–95%Ninhydrin (-), LC-MS: [M+H]⁺ 230.2
2 TEMPO OxidationTEMPO, BAIB, MeCN/H₂O12 h, RT80–85%IR: ~1710 cm⁻¹, LC-MS: [M-H]⁻ 242.1
3 Acidic DeprotectionTFA, DCM2 h, 0 °C → RT>95%¹H NMR: Loss of t-Bu singlet (1.4 ppm)

References

  • PubChem . "this compound - Compound Summary (CID 55284699)". National Center for Biotechnology Information. URL:[Link]

  • Walker, D. P., et al. (2011). "A Practical Synthesis of [(1S,3S)-3-Aminocyclohexyl]methanol and 2-[(1S,3S)-3-Aminocyclohexyl]propan-2-ol, Useful Intermediates for the Preparation of Novel mPGES-1 Inhibitors". Synlett. URL:[Link]

Sources

Application Notes & Protocols: Incorporating ((1R,3R)-3-Aminocyclohexyl)methanol into Fragment-Based Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Fragment-Based Drug Design (FBDD) has solidified its position as a powerful engine for hit identification and lead generation, offering an efficient alternative to traditional high-throughput screening (HTS).[1][2] By screening low-molecular-weight compounds, FBDD explores chemical space more effectively, often yielding higher quality hits that can be optimized into potent and selective drug candidates.[1][3][4] This guide provides a detailed framework for the strategic incorporation of a specific, high-value fragment, ((1R,3R)-3-Aminocyclohexyl)methanol, into FBDD campaigns. We will explore the unique chemical attributes of this fragment, outline tailored screening and validation cascades, and provide detailed protocols for its elaboration into lead-like molecules.

The FBDD Paradigm: A Brief Introduction

FBDD operates on a "build-up" principle, contrasting with the "trim-down" approach often required for HTS hits. The core workflow begins by screening a library of small molecules, or "fragments" (typically <300 Da), against a biological target.[1][3] Because of their low molecular complexity, fragments are more likely to find and bind to small pockets on the protein surface, leading to higher hit rates compared to HTS.[4] These initial interactions are weak but highly efficient in terms of binding energy per heavy atom (Ligand Efficiency).[5] Once identified and validated using sensitive biophysical techniques, these fragment hits serve as starting points for optimization, where medicinal chemistry strategies are used to "grow" the fragment into a more potent, drug-like molecule.[6][7][8]

The Spotlight Fragment: this compound

The selection of fragments is a critical determinant of an FBDD campaign's success. An ideal fragment should possess desirable physicochemical properties and offer clear vectors for chemical elaboration. This compound is an exemplary fragment that meets these criteria.

Physicochemical Properties & Structural Rationale

This fragment is a chiral building block featuring a rigid cyclohexane scaffold with a primary amine and a primary alcohol (hydroxymethyl group) in a specific 1,3-trans configuration.[9][10] This defined stereochemistry is crucial, as different enantiomers of a drug can have vastly different biological activities.[10]

PropertyValueSource
Molecular Formula C₇H₁₅NOPubChem[9]
Molecular Weight 129.20 g/mol PubChem[9]
XLogP3 0.1PubChem[9]
Hydrogen Bond Donors 2PubChem
Hydrogen Bond Acceptors 2PubChem
Rotatable Bonds 2PubChem

Its rigid, three-dimensional structure reduces the entropic penalty upon binding, while the primary amine and alcohol groups provide well-defined vectors for synthetic elaboration. These functional groups are also capable of forming key hydrogen bond interactions within a protein's binding site.

Strategic Value in FBDD

The inclusion of this compound in a fragment library is justified by:

  • 3D Complexity: Unlike flat, aromatic fragments, its saturated, chair-like conformation allows it to probe complex, non-planar binding pockets.

  • Defined Exit Vectors: The amine and hydroxymethyl groups are presented at specific angles from the cyclohexane core, providing clear and predictable starting points for fragment growing strategies.[6][8]

  • Physicochemical Profile: It adheres to the "Rule of Three," a guideline for fragment design (MW < 300, H-bond donors/acceptors ≤ 3, cLogP ≤ 3).[11]

  • Synthetic Tractability: The primary amine and alcohol are readily functionalized using robust and well-established chemical reactions.

Experimental Workflow & Protocols

The successful integration of this fragment requires a multi-stage biophysical screening and validation cascade to ensure that initial hits are genuine and worthy of chemical optimization.[12]

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation cluster_2 Phase 3: Structural Biology & Elaboration FragLib Fragment Library (Containing Target Fragment) Screening Primary Screen (e.g., Thermal Shift Assay) FragLib->Screening Hits Initial Hits Screening->Hits Validation Orthogonal Screen (e.g., SPR) Hits->Validation Kinetics Binding Kinetics (KD, ka, kd) Validation->Kinetics Structure Structure Determination (X-ray Crystallography) Kinetics->Structure Elaboration Fragment Growth (Medicinal Chemistry) Structure->Elaboration Lead Lead Compound Elaboration->Lead

Caption: High-level workflow for incorporating a novel fragment into an FBDD campaign.

Protocol 1: Primary Screening via Differential Scanning Fluorimetry (DSF)

DSF, or Thermal Shift Assay (TSA), is a rapid, cost-effective method for identifying fragments that bind to and stabilize a target protein.[11][12][13]

Principle: The binding of a ligand (fragment) to a protein typically increases its thermal stability. This change in the melting temperature (Tm) is detected by monitoring the fluorescence of a dye that binds to unfolded proteins.

Materials:

  • Purified target protein (0.1-0.2 mg/mL)

  • DSF buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl)

  • SYPRO Orange dye (5000x stock in DMSO)

  • This compound stock solution (100 mM in DMSO)

  • Quantitative PCR (qPCR) instrument with a thermal ramping feature

Procedure:

  • Prepare Protein-Dye Master Mix: Dilute the SYPRO Orange dye to a final working concentration of 5x in the DSF buffer. Add this to the protein solution.

  • Plate Preparation: In a 96-well qPCR plate, add 19 µL of the Protein-Dye Master Mix to each well.

  • Compound Addition: Add 1 µL of the fragment stock solution to the sample wells for a final concentration of 5 mM. Add 1 µL of DMSO to control wells. Include a known binder as a positive control if available.

  • Seal and Centrifuge: Seal the plate securely and centrifuge briefly to ensure all components are mixed and at the bottom of the wells.

  • Thermal Melt: Place the plate in the qPCR instrument. Run a melt curve experiment, typically from 25 °C to 95 °C with a ramp rate of 0.5 °C/minute.

  • Data Analysis: Determine the Tm for each well by fitting the sigmoidal melt curve. A fragment is considered a potential hit if it induces a significant thermal shift (ΔTm) of ≥ 2 °C compared to the DMSO control.

Protocol 2: Hit Validation and Kinetic Analysis via Surface Plasmon Resonance (SPR)

SPR is a powerful biophysical technique used to validate hits from primary screens and to provide detailed kinetic information (association and dissociation rates) about the protein-fragment interaction.[][15]

Principle: SPR measures changes in the refractive index at the surface of a sensor chip when a ligand (fragment) in solution binds to a protein immobilized on the chip.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Immobilization reagents (EDC, NHS, ethanolamine)

  • Purified target protein

  • Running buffer (e.g., HBS-EP+)

  • Validated fragment hits from DSF screen

Procedure:

  • Protein Immobilization: Immobilize the target protein onto the sensor chip surface using standard amine coupling chemistry. Aim for a response unit (RU) level that will provide a sufficient signal for low-molecular-weight fragments.

  • Fragment Preparation: Prepare a dilution series of the fragment hit in running buffer, typically ranging from low micromolar to high millimolar concentrations. Include a buffer-only (blank) injection for double referencing.

  • Binding Analysis: Inject the fragment solutions over the immobilized protein surface and a reference flow cell. Monitor the association and dissociation phases.

  • Data Processing: Subtract the reference cell data and the blank injection data from the active cell data to correct for bulk refractive index changes and systematic noise.

  • Kinetic Fitting: Fit the processed sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD). A confirmed hit will show a concentration-dependent binding response.

From Hit to Lead: Rational Elaboration Strategies

Once a fragment hit is validated and its binding mode is determined (ideally via X-ray crystallography), the next phase is to increase its affinity and potency through chemical elaboration.[2] This is where the strategic design of this compound truly shines.

Elaboration_Strategy cluster_0 Fragment Hit cluster_1 Growth Vectors cluster_2 Elaborated Molecules Fragment This compound Vector_N Amine (R-NH₂) Fragment->Vector_N Vector 1 Vector_O Alcohol (R-CH₂OH) Fragment->Vector_O Vector 2 Amide Amide Derivatives Vector_N->Amide Amide Coupling Ether Ether Derivatives Vector_O->Ether Etherification

Sources

Application Notes and Protocols: Conversion of ((1R,3R)-3-Aminocyclohexyl)methanol to Halides and Tosylates

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of pharmaceutical development and complex molecule synthesis, the strategic modification of functional groups is a cornerstone of innovation. The molecule ((1R,3R)-3-Aminocyclohexyl)methanol presents a unique synthetic challenge and opportunity due to its bifunctional nature, containing both a primary amine and a primary alcohol. The selective conversion of the hydroxyl group into a better leaving group, such as a halide or a tosylate, is a critical transformation that opens avenues for a variety of subsequent nucleophilic substitution reactions. This guide provides an in-depth exploration of the procedures for converting this compound to its corresponding halides and tosylates, offering detailed protocols and the scientific rationale behind them.

The primary alcohol in this compound is a poor leaving group, making direct substitution reactions inefficient.[1] By converting the alcohol to an alkyl halide or a tosylate, we significantly enhance its reactivity towards nucleophiles. This functional group manipulation is pivotal for constructing more complex molecular architectures, a common requirement in the synthesis of active pharmaceutical ingredients (APIs).

A key consideration in these transformations is the presence of the primary amine, which is also nucleophilic and can react with the reagents used for the conversion of the alcohol. Therefore, a protection-deprotection strategy for the amino group is often necessary to achieve the desired selectivity.

Part 1: Protection of the Amino Group

To prevent the unwanted reaction of the amine functionality, it must be protected before proceeding with the conversion of the alcohol. The choice of protecting group is crucial and should be stable to the conditions of the subsequent reaction while being easily removable under mild conditions that do not affect the newly formed halide or tosylate. Common protecting groups for amines include tert-Butoxycarbonyl (Boc) and Carboxybenzyl (Cbz). For the purpose of this guide, we will focus on the widely used Boc protection.

Protocol: Boc Protection of this compound

Objective: To selectively protect the primary amine of this compound as a tert-butyl carbamate.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask, magnetic stirrer, and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq.) in anhydrous DCM or THF (10 volumes) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.5 eq.) to the stirred solution.

  • Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq.) in the same solvent to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude Boc-protected product.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Part 2: Conversion of the Alcohol to Halides

With the amino group protected, the primary alcohol can be converted to an alkyl chloride or bromide. Common reagents for these transformations are thionyl chloride (SOCl₂) for chlorination and phosphorus tribromide (PBr₃) for bromination.[2][3]

Section 2.1: Conversion to Alkyl Chloride using Thionyl Chloride (SOCl₂)

Thionyl chloride is a highly effective reagent for converting primary and secondary alcohols to alkyl chlorides.[4][5] The reaction proceeds via an Sₙ2 mechanism, which results in the inversion of stereochemistry at the reacting carbon center.[2][4] The byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which helps to drive the reaction to completion and simplifies purification.[4][5]

Causality Behind Experimental Choices:
  • Thionyl Chloride (SOCl₂): Chosen for its high reactivity and the formation of gaseous byproducts, which simplifies workup.[4][5]

  • Pyridine (optional but recommended): Often added to neutralize the HCl generated during the reaction and to promote the Sₙ2 pathway, ensuring inversion of configuration.[2][5] In the absence of a base, an Sₙi (internal nucleophilic substitution) mechanism can occur, leading to retention of stereochemistry.

  • Anhydrous Conditions: Thionyl chloride reacts violently with water, so anhydrous solvents and reaction conditions are essential.[6][7]

Experimental Workflow: Chlorination

Caption: Workflow for the conversion of a protected amino alcohol to an alkyl chloride.

Protocol: Chlorination with SOCl₂

Objective: To convert the primary alcohol of Boc-((1R,3R)-3-aminocyclohexyl)methanol to the corresponding chloride.

Materials:

  • Boc-((1R,3R)-3-aminocyclohexyl)methanol

  • Thionyl chloride (SOCl₂)

  • Pyridine (optional)

  • Anhydrous Dichloromethane (DCM)

  • Ice-water

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a fume hood, dissolve Boc-((1R,3R)-3-aminocyclohexyl)methanol (1.0 eq.) in anhydrous DCM (10 volumes) in a flame-dried, round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • If using, add pyridine (1.2 eq.) dropwise to the stirred solution.

  • Slowly add thionyl chloride (1.2 eq.) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 2-4 hours. Monitor the reaction by TLC.

  • Carefully quench the reaction by slowly pouring it into a beaker of ice-water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude alkyl chloride.

  • Purify the product by column chromatography on silica gel.

Section 2.2: Conversion to Alkyl Bromide using Phosphorus Tribromide (PBr₃)

Phosphorus tribromide is a standard reagent for converting primary and secondary alcohols into alkyl bromides.[8][9] Similar to the reaction with SOCl₂, the transformation with PBr₃ proceeds via an Sₙ2 mechanism, leading to inversion of stereochemistry at the carbon atom.[2][10] This method is generally clean and efficient.[8]

Causality Behind Experimental Choices:
  • Phosphorus Tribromide (PBr₃): A reliable and effective reagent for the bromination of alcohols.[8][9]

  • Anhydrous Conditions: PBr₃ reacts with water, so the reaction must be carried out under anhydrous conditions.[11][12]

  • Low Temperature: The reaction is typically performed at low temperatures to control its exothermicity and minimize side reactions.

Experimental Workflow: Bromination

Caption: Workflow for the conversion of a protected amino alcohol to an alkyl bromide.

Protocol: Bromination with PBr₃

Objective: To convert the primary alcohol of Boc-((1R,3R)-3-aminocyclohexyl)methanol to the corresponding bromide.

Materials:

  • Boc-((1R,3R)-3-aminocyclohexyl)methanol

  • Phosphorus tribromide (PBr₃)

  • Anhydrous diethyl ether or DCM

  • Ice-water

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a fume hood, dissolve Boc-((1R,3R)-3-aminocyclohexyl)methanol (1.0 eq.) in anhydrous diethyl ether or DCM (10 volumes) in a flame-dried, round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add phosphorus tribromide (0.4 eq., as 1 mole of PBr₃ reacts with 3 moles of alcohol) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour and then at room temperature for 2-4 hours. Monitor the reaction by TLC.

  • Carefully quench the reaction by slowly pouring it into ice-water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

  • Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude alkyl bromide.

  • Purify the product by column chromatography on silica gel.

Part 3: Conversion of the Alcohol to a Tosylate

Tosylation is another excellent method for converting an alcohol into a good leaving group.[13][14] The reaction of an alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine or triethylamine yields a tosylate.[14][15] A significant advantage of this method is that the conversion occurs with retention of configuration at the alcohol's stereocenter because the C-O bond is not broken during the reaction.[13][14]

Causality Behind Experimental Choices:
  • p-Toluenesulfonyl Chloride (TsCl): The standard reagent for introducing the tosyl group.

  • Pyridine or Triethylamine: Acts as a base to neutralize the HCl produced and to catalyze the reaction.[13][15]

  • 4-Dimethylaminopyridine (DMAP): Can be used as a catalyst, especially for less reactive alcohols.[14][16]

  • Anhydrous Conditions: TsCl is sensitive to moisture.

Experimental Workflow: Tosylation

Caption: Workflow for the tosylation of a protected amino alcohol.

Protocol: Tosylation with TsCl

Objective: To convert the primary alcohol of Boc-((1R,3R)-3-aminocyclohexyl)methanol to the corresponding tosylate.

Materials:

  • Boc-((1R,3R)-3-aminocyclohexyl)methanol

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine or Triethylamine

  • 4-Dimethylaminopyridine (DMAP) (catalytic amount)

  • Anhydrous Dichloromethane (DCM)

  • Dilute aqueous HCl (e.g., 1 M)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve Boc-((1R,3R)-3-aminocyclohexyl)methanol (1.0 eq.) in anhydrous DCM (10 volumes) in a round-bottom flask under a nitrogen atmosphere.

  • Add pyridine (1.5 eq.) and a catalytic amount of DMAP (0.1 eq.).

  • Cool the solution to 0 °C in an ice bath.

  • Add p-toluenesulfonyl chloride (1.2 eq.) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • Stir the reaction at 0 °C for 30 minutes and then at room temperature for 12-24 hours.[14] Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with water and transfer to a separatory funnel.

  • Separate the layers and wash the organic layer sequentially with dilute HCl (to remove pyridine), saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude tosylate.[14][15]

  • The crude product can be purified by recrystallization or column chromatography on silica gel.[14]

Part 4: Deprotection of the Amino Group

After the successful conversion of the alcohol to a halide or tosylate, the Boc protecting group can be removed to yield the final desired product. This is typically achieved under acidic conditions.

Protocol: Boc Deprotection

Objective: To remove the Boc protecting group.

Materials:

  • Boc-protected halide or tosylate

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in an organic solvent (e.g., dioxane or diethyl ether)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the Boc-protected compound (1.0 eq.) in DCM (10 volumes).

  • Add an excess of TFA (e.g., 5-10 equivalents) or a solution of HCl in an organic solvent.

  • Stir the reaction at room temperature for 1-4 hours, monitoring by TLC.

  • Once the reaction is complete, carefully neutralize the excess acid by adding saturated aqueous sodium bicarbonate solution until the effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected amine.

  • Further purification may be necessary, depending on the nature of the product.

Data Summary

TransformationReagentKey ConditionsStereochemistryTypical Yield Range
Chlorination Thionyl Chloride (SOCl₂)Anhydrous DCM, 0 °C to RTInversion (with pyridine)70-90%
Bromination Phosphorus Tribromide (PBr₃)Anhydrous ether/DCM, 0 °C to RTInversion75-95%
Tosylation p-Toluenesulfonyl Chloride (TsCl)Anhydrous DCM, Pyridine, 0 °C to RTRetention80-95%

Safety Considerations

  • Thionyl Chloride (SOCl₂): Highly corrosive and reacts violently with water, releasing toxic gases (HCl and SO₂).[6][7][17][18] It should be handled with extreme care in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.[6][7][17][18][19] An emergency shower and eyewash station should be readily accessible.[6][7][19]

  • Phosphorus Tribromide (PBr₃): Corrosive and reacts with water.[11][12][20] It should also be handled in a fume hood with appropriate PPE.[11][12][21] Do not use water to extinguish fires involving PBr₃; use dry chemical or CO₂ extinguishers.[12]

  • p-Toluenesulfonyl Chloride (TsCl): A corrosive solid that is sensitive to moisture. Handle with appropriate PPE.

  • Pyridine and Triethylamine: Flammable and toxic liquids with strong odors. Handle in a fume hood.

  • Dichloromethane (DCM): A volatile and potentially carcinogenic solvent. Use in a well-ventilated area or fume hood.

Conclusion

The conversion of the primary alcohol in this compound to a halide or tosylate is a fundamental and enabling transformation in organic synthesis. By carefully selecting the appropriate reagents and reaction conditions, and by employing a suitable protecting group strategy for the amine, these conversions can be achieved in high yields and with predictable stereochemical outcomes. The protocols and insights provided in this guide are intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to successfully perform these critical synthetic steps.

References

  • Organic Synthesis. (n.d.). Alcohol to Tosylate using Tosyl Cl, base. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, July 12). Conversion of Alcohols to Alkyl Chlorides using Thionyl Chloride. Retrieved from [Link]

  • ReactionWeb.io. (2025, July 12). Alcohol Tosylation with TsCl and Pyridine. Retrieved from [Link]

  • New Jersey Department of Health. (2000, April). Hazard Summary: Thionyl Chloride. Retrieved from [Link]

  • Chemistry Steps. (2020, January 7). SOCl2 and PBr3 for Conversion of Alcohols to Alkyl Halides. Retrieved from [Link]

  • Scribd. (n.d.). From Alcohols (Using SOCl2). Retrieved from [Link]

  • Google Patents. (n.d.). US3347920A - Purification of cyclohexylamine.
  • Oreate AI Blog. (2026, January 15). The Role of PBr3 in Alcohol Chemistry: A Transformative Agent. Retrieved from [Link]

  • New Jersey Department of Health. (2002, January). Hazard Summary: Phosphorus Tribromide. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems. Retrieved from [Link]

  • OrgoSolver. (n.d.). Alcohol → Alkyl Bromide with PBr₃ (Primary/Secondary: SN2 Inversion). Retrieved from [Link]

  • Chemos GmbH & Co.KG. (2021, January 15). Safety Data Sheet: phosphorus tribromide. Retrieved from [Link]

  • Master Organic Chemistry. (2015, March 20). PBr3 and SOCl2. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Thionyl chloride. Retrieved from [Link]

  • Sdfine. (n.d.). Safety Data Sheet: Phosphorous Tribromide. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Alcohol to Chloride - Common Conditions. Retrieved from [Link]

  • University of California, Irvine. (2013, July 22). SOP 0079 - Thionyl Chloride. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Alcohol to Bromide - Common Conditions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation). Retrieved from [Link]

  • Chemistry Stack Exchange. (2016, March 11). Why do tosylation and mesylation of alcohols follow different mechanisms?. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Experimental Supporting Information. Retrieved from [Link]

  • The Chemical Society of Japan. (n.d.). ZrCl₄ as an Efficient Catalyst for Selective Tosylation of Alcohols with p-Toluenesulfonic Acid. Retrieved from [Link]

  • Chemcess. (2024, August 14). Cyclohexylamine: Properties, Reactions, Production And Uses. Retrieved from [Link]

  • Chemistry Steps. (2024, December 3). Alcohols to Acid Chlorides. Retrieved from [Link]

  • Wikipedia. (n.d.). Appel reaction. Retrieved from [Link]

  • OrgoSolver. (n.d.). Appel Reaction: Alcohol to Alkyl Halide (PPh3 + CBr4/CCl4). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Appel Reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2015, March 10). Tosylates And Mesylates. Retrieved from [Link]

  • Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]

  • Chem-Station. (2014, March 24). Appel Reaction. Retrieved from [Link]

  • PubMed. (n.d.). Purification and some properties of cyclohexylamine oxidase from a Pseudomonas sp. Retrieved from [Link]

  • Name-Reaction.com. (2026). Appel Reaction. Retrieved from [Link]

  • ACS Publications. (n.d.). Amino Acid-Protecting Groups. Retrieved from [Link]

  • Ataman Kimya. (n.d.). Cyclohexylamine (CHA). Retrieved from [Link]

  • ACS Publications. (2019, November 19). Amino Acid-Protecting Groups. Retrieved from [Link]

  • Organic Syntheses. (n.d.). N,N-Dimethylcyclohexylamine. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • Chem.ucla.edu. (n.d.). Alcohol Protecting Groups. Retrieved from [Link]

Sources

Solid-phase synthesis applications of aminocyclohexyl methanol scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Solid-Phase Synthesis of Aminocyclohexyl Methanol Scaffolds for Drug Discovery Libraries

Introduction: The Power of Privileged Scaffolds

In modern drug discovery, the exploration of chemical space is paramount. Researchers seek to generate vast libraries of diverse small molecules for high-throughput screening to identify novel therapeutic leads.[1][2] Within this paradigm, "privileged scaffolds" have emerged as a cornerstone of library design. These are molecular frameworks that are capable of binding to multiple, often unrelated, biological targets. The aminocyclohexyl methanol core represents such a scaffold. Its rigid, three-dimensional cyclohexane ring provides a defined spatial orientation for appended functional groups, while the primary amine and alcohol offer versatile handles for chemical modification. This guide provides a detailed framework and actionable protocols for leveraging solid-phase synthesis (SPS) to construct libraries based on the aminocyclohexyl methanol scaffold, a strategy designed to accelerate the discovery of new bioactive agents.

Core Principles: Solid-Phase Synthesis for Small Molecule Libraries

Solid-phase synthesis, originally developed for peptides, offers a powerful platform for constructing combinatorial libraries of small molecules. The methodology relies on anchoring a starting material to an insoluble polymer resin, allowing for a streamlined workflow where excess reagents and byproducts are removed by simple filtration and washing.[3] This approach offers several key advantages:

  • Simplified Purification: Tedious chromatographic purification of intermediates is eliminated.

  • Use of Excess Reagents: Reactions can be driven to completion by using an excess of reagents, which are then easily washed away.

  • Amenability to Automation: The repetitive nature of the wash and reaction cycles is well-suited for automated synthesis platforms.

The success of any solid-phase synthesis hinges on three key components: the resin, a linker, and an orthogonal protecting group strategy.[4][5]

  • The Resin: An inert, insoluble polymer matrix (e.g., polystyrene).

  • The Linker: A chemical handle that covalently attaches the scaffold to the resin. The linker must be stable to the reaction conditions used for library synthesis but cleavable under specific conditions to release the final product.[3][4]

  • Orthogonal Protecting Groups: These are temporary masks for reactive functional groups. An orthogonal strategy ensures that one protecting group can be removed selectively in the presence of others, allowing for precise control over which part of the molecule reacts.[5][6]

A Versatile Synthetic Strategy for Aminocyclohexyl Methanol Scaffolds

This guide details a robust strategy for the solid-phase synthesis of a library of N-acylated trans-4-aminocyclohexyl methanol derivatives. The overall workflow is depicted below.

sps_workflow Resin 2-Chlorotrityl Chloride Resin Immobilized Resin-Bound Scaffold (Attached via -OH) Resin->Immobilized 1. Immobilization (Scaffold, DIPEA, DCM) Scaffold N-Fmoc-Protected Aminocyclohexyl Methanol Deprotected Resin-Bound Scaffold (Free Amine) Immobilized->Deprotected 2. Deprotection (20% Piperidine/DMF) Diversified Diversified Library Member (N-Acylated) Deprotected->Diversified 3. Diversification (R-COOH, HATU, DIPEA) Cleaved Final Product in Solution Diversified->Cleaved 4. Cleavage (1-2% TFA/DCM)

Caption: General workflow for the solid-phase synthesis of an N-acylated aminocyclohexyl methanol library.

Rationale for Component Selection:
  • Scaffold: We will use trans-4-(aminomethyl)cyclohexanemethanol as our model scaffold. Its trans configuration provides a well-defined and rigid geometry.

  • Resin and Linker: 2-Chlorotrityl chloride (2-CTC) resin is selected for immobilization of the scaffold's primary alcohol.[7]

    • Causality: The trityl linker is highly acid-labile. This allows the final product to be cleaved from the resin under exceptionally mild acidic conditions (e.g., 1-2% trifluoroacetic acid in dichloromethane), which preserves a wide range of acid-sensitive functional groups that may be introduced during diversification.

  • Protecting Group Strategy: An orthogonal protection scheme is essential.

    • The scaffold's amino group is protected with the 9-fluorenylmethoxycarbonyl (Fmoc) group.

    • Causality: The Fmoc group is stable to the mild acidic conditions used for cleavage from 2-CTC resin but is selectively removed with a base (e.g., piperidine).[8] This orthogonality is the key that allows us to first attach the scaffold via its alcohol, and then exclusively deprotect and derivatize the amine.

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for the synthesis. All operations should be performed in a dedicated solid-phase synthesis vessel equipped with a frit for filtration.

Protocol 1: Preparation of N-Fmoc-trans-4-(aminomethyl)cyclohexyl)methanol

This initial step is performed in solution to prepare the building block for solid-phase loading.

  • Dissolution: Dissolve trans-4-(aminomethyl)cyclohexyl)methanol (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water.

  • Base Addition: Add sodium bicarbonate (NaHCO₃, 2.5 eq).

  • Fmoc Protection: Cool the solution to 0°C in an ice bath. Add a solution of 9-fluorenylmethoxycarbonyl succinimide (Fmoc-OSu, 1.05 eq) in 1,4-dioxane dropwise over 30 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir overnight.

  • Workup: Add water and extract the aqueous phase with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography (silica gel) to yield the pure N-Fmoc protected scaffold.

Protocol 2: Immobilization of Scaffold onto 2-Chlorotrityl Chloride Resin

This protocol attaches the protected scaffold to the solid support via its hydroxyl group.

  • Resin Swelling: Swell the 2-chlorotrityl chloride resin (1.0 eq, typically 1.0-1.6 mmol/g loading) in anhydrous dichloromethane (DCM) for 30 minutes.

  • Reagent Preparation: In a separate flask, dissolve the N-Fmoc protected scaffold (0.8 eq) in anhydrous DCM. Add N,N-diisopropylethylamine (DIPEA, 4.0 eq).

  • Loading: Drain the solvent from the swollen resin. Add the solution of the scaffold and DIPEA to the resin.

  • Reaction: Agitate the mixture at room temperature for 4 hours.

  • Capping: To cap any unreacted chlorotrityl sites, add anhydrous methanol (10 eq relative to the initial loading of the resin) and agitate for an additional 30 minutes.

  • Washing: Drain the reaction mixture. Wash the resin sequentially with DCM (3x), N,N-dimethylformamide (DMF) (3x), methanol (3x), and finally DCM (3x).

  • Drying: Dry the resin under high vacuum. The loading can be quantified spectrophotometrically by cleaving the Fmoc group from a small, weighed amount of resin and measuring the absorbance of the dibenzofulvene-piperidine adduct at ~301 nm.

Protocol 3: Fmoc-Deprotection of the Resin-Bound Scaffold

This step removes the Fmoc group to expose the primary amine for diversification.

  • Resin Swelling: Swell the resin from Protocol 2 in DMF for 30 minutes.

  • Deprotection: Drain the DMF. Add a solution of 20% piperidine in DMF to the resin and agitate for 5 minutes. Drain.

  • Second Deprotection: Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15 minutes.

  • Washing: Drain the piperidine solution. Wash the resin thoroughly with DMF (5x), DCM (5x), and finally DMF (3x) to ensure complete removal of piperidine and the fulvene adduct.

  • Confirmation (Optional): A qualitative Kaiser test can be performed on a few beads. A positive result (dark blue beads) confirms the presence of the free primary amine.

Protocol 4: Diversification via Amide Bond Formation

This protocol describes a general procedure for acylating the free amine with a library of carboxylic acids.

  • Reagent Preparation (Coupling Solution): For each reaction well or vessel, prepare a stock solution of the desired carboxylic acid (3.0 eq), HATU (2.9 eq), and DIPEA (6.0 eq) in DMF.

  • Coupling Reaction: Add the coupling solution to the deprotected resin from Protocol 3.

  • Reaction: Agitate the mixture at room temperature for 2 hours.

  • Washing: Drain the reaction solution. Wash the resin sequentially with DMF (3x), DCM (3x), and methanol (3x).

  • Drying: Dry the resin under high vacuum.

Protocol 5: Cleavage and Isolation of the Final Product

This final step releases the library compound from the solid support.

  • Resin Preparation: Place the dried, diversified resin from Protocol 4 in a suitable reaction vessel.

  • Cleavage: Add a cleavage cocktail of 1% Trifluoroacetic Acid (TFA) in DCM. Agitate for 30 minutes.

  • Collection: Drain the solution, collecting the filtrate in a flask containing a small amount of pyridine or DIPEA to neutralize the TFA.

  • Repeat Cleavage: Wash the resin with fresh DCM (2x) and combine the filtrates.

  • Workup: Concentrate the combined filtrates under reduced pressure. The resulting crude product can then be purified by preparative HPLC.

Quantitative Data and Reaction Monitoring

Effective solid-phase synthesis requires monitoring to ensure each step proceeds to completion.

StepMonitoring TechniqueExpected Result
Immobilization Fmoc QuantificationDetermine resin loading (mmol/g).
Fmoc-Deprotection Kaiser TestPositive (blue beads) indicates a free amine.
Amide Coupling Kaiser TestNegative (colorless/yellow beads) indicates complete acylation.
Final Product LC-MS & HPLCConfirm identity (mass) and purity (%) of the cleaved product.

References

  • Fromont, C. (n.d.). FT-IR: A useful analytical tool for monitoring of solid phase organic reactions. University of Southampton.
  • Sabatino, G., Chelli, M., Brandi, A., & Papini, A. M. (2002). Analytical methods for the monitoring of solid phase organic synthesis. Current Medicinal Chemistry, 9(12), 1167-1180.
  • Albericio, F., & Carpino, L. A. (2000). Orthogonal Protecting Groups for N(alpha)-amino and C-terminal Carboxyl Functions in Solid-Phase Peptide Synthesis. Journal of Peptide Research, 55(3), 177-190.
  • AAPPTec. (n.d.).
  • Sigma-Aldrich. (n.d.). Selecting Orthogonal Building Blocks.
  • AAPPTec. (n.d.). Peptide Synthesis Resins.
  • Solid Phase Synthesis. (n.d.).
  • Synthesis and development of novel silicon linkers for solid phase synthesis. (n.d.). ePrints Soton.
  • Solid Phase Synthesis. (n.d.).
  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131.
  • WO2011000848A1 - Solid phase peptide synthesis of peptide alcohols. (n.d.).
  • Protecting Groups. (n.d.). Organic Chemistry Portal.
  • Ferrer-Gago, F. J., & Koh, L. Q. (2020). Methods and Approaches for the Solid-Phase Synthesis of Peptide Alcohols. ChemPlusChem, 85(4), 641-652.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.
  • Efficient continuous-flow synthesis of novel 1,2,3-triazole-substituted β-aminocyclohexanecarboxylic acid derivatives with gram-scale production. (2013). Beilstein Journal of Organic Chemistry, 9, 1541-1549.
  • Fülöp, F., & Forró, E. (2016). Synthesis of 1,3-amino alcohol starting materials.
  • Combinatorial chemistry: A novel method in drug discovery and its applic
  • Ghose, A. K., Viswanadhan, V. N., & Wendoloski, J. J. (1999). A knowledge-based approach in designing combinatorial or medicinal chemistry libraries for drug discovery. 1. A qualitative and quantitative characterization of known drug databases.
  • A photolabile backbone amide linker for the solid-phase synthesis of c. (n.d.).
  • From One to Millions: The Revolution of Combinatorial Chemistry. (n.d.). Fortune Journals.

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3. Troubleshooting & Optimization

Technical Support Center: Yield Optimization for ((1R,3R)-3-Aminocyclohexyl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the most critical bottlenecks researchers face when utilizing ((1R,3R)-3-Aminocyclohexyl)methanol in complex synthetic pathways.

This bifunctional building block (CAS: 1389391-48-3) is a highly valuable intermediate, particularly in the development of microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibitors (1[1]) and tropomyosin receptor kinase A (TrkA) inhibitors (2[2]). However, its dual reactive sites (a primary aliphatic amine and a primary alcohol) and high polarity frequently lead to chemoselectivity conflicts and isolation losses. The following logic-driven troubleshooting guide will help you establish self-validating protocols to maximize your reaction yields.

Diagnostic Workflow

YieldOptimization Start Yield Issue Detected with This compound Identify Identify Reaction Stage Start->Identify Stage1 Precursor Synthesis (Ester Reduction) Identify->Stage1 Stage2 Downstream Functionalization (Coupling/Alkylation) Identify->Stage2 Issue1 Incomplete Reduction or Poor Extraction Stage1->Issue1 Issue2 Chemoselectivity Conflict (-NH2 vs -OH) Stage2->Issue2 Sol1 Optimize LAH equivalents Use Fieser Workup Issue1->Sol1 Sol2 Targeting Amine: Protect -OH (e.g., TBS) Issue2->Sol2 If N-alkylation/acylation desired Sol3 Targeting Alcohol: Protect -NH2 (e.g., Boc) Issue2->Sol3 If O-alkylation/acylation desired

Diagnostic workflow for troubleshooting yield drops in this compound reactions.

FAQ & Troubleshooting Guide

Q1: Why am I seeing a complex mixture of products and low yields when attempting an amide coupling with the primary amine? Causality & Logic: this compound contains both an amine and an alcohol. Kinetically, the primary amine is a softer, more polarizable nucleophile and will react faster with electrophiles. However, if you use aggressive coupling reagents (e.g., HATU, PyBOP) or an excess of the acylating agent, the reaction shifts away from strict kinetic control. The primary alcohol will begin to undergo competitive O-acylation, generating ester or ester-amide byproducts that drastically reduce your target yield. Solution: Strictly control the stoichiometry to 1.0 equivalent of the acylating agent and maintain the reaction at 0°C. If O-acylation persists, you must transiently protect the alcohol using a bulky silyl ether (e.g., TBS-Cl) prior to the coupling step.

Q2: My yield during the synthesis of the compound via the reduction of ethyl (1R,3R)-3-aminocyclohexanecarboxylate is extremely low (<30%). What is causing this? Causality & Logic: The reduction of the ester precursor using Lithium Aluminum Hydride (LAH) rarely fails chemically; the low yield is almost always an isolation artifact (2[2]). Amino alcohols are highly polar and water-soluble. Standard aqueous workups cause the aluminum salts to form a gelatinous emulsion that physically traps the product. Solution: Implement a strict Fieser workup. This specific quenching ratio forces the formation of a crystalline aluminate matrix, mechanically liberating the highly polar amino alcohol into the organic phase without emulsion formation.

Q3: How do I selectively O-alkylate the alcohol without alkylating the amine? Causality & Logic: Alkylation conditions (e.g., NaH and an alkyl halide) will indiscriminately attack the amine because the nitrogen lone pair is highly nucleophilic. You cannot achieve selective O-alkylation in the presence of a free primary amine. Solution: You must first mask the amine. Perform a chemoselective N-Boc protection. The electron-withdrawing nature of the Boc group delocalizes the nitrogen's lone pair, rendering it non-nucleophilic. You can then safely deprotonate the alcohol with NaH and perform the O-alkylation.

Quantitative Data: Yield Optimization Summary

The following table summarizes the expected yield improvements when applying targeted optimization strategies to this compound workflows.

Reaction TypeSubstrate / Reagent FocusPrimary ChallengeRecommended OptimizationExpected Yield
Ester Reduction LAH in THFProduct trapped in Al-salt emulsionsFieser workup + hot THF wash85–92%
Amide Coupling HATU, DIPEACompetitive O-acylation1.0 eq limiting reagent, 0°C75–80%
N-Protection Boc₂O, TEADi-Boc formationStrict 1.0 eq Boc₂O, 0°C90–95%
O-Alkylation NaH, R-BrN-alkylation interferencePrior N-Boc protection80–88% (over 2 steps)

Self-Validating Experimental Protocols

To ensure reproducibility, the following methodologies incorporate built-in validation checkpoints.

Protocol 1: Synthesis via LAH Reduction (Emulsion-Free Isolation)

This protocol utilizes a Fieser quench to prevent the entrapment of the amino alcohol in aluminum salts.

  • Preparation: Suspend LAH (1.5 eq) in anhydrous THF (10 mL/g LAH) at 0°C under an inert N₂ atmosphere.

  • Addition: Dissolve ethyl (1R,3R)-3-aminocyclohexanecarboxylate (1.0 eq) in anhydrous THF and add dropwise over 30 minutes, maintaining the internal temperature below 5°C.

  • Reaction: Warm the mixture to 25°C and stir for 15 hours.

    • Validation Checkpoint: Monitor via TLC (DCM:MeOH 9:1, Ninhydrin stain). The disappearance of the high-Rf ester spot and the appearance of a baseline-hugging pink spot confirms complete reduction.

  • Quenching (Fieser Method): Cool the flask back to 0°C. For every 1.0 g of LAH used, sequentially and cautiously add:

    • 1.0 mL of distilled H₂O

    • 1.0 mL of 15% aqueous NaOH

    • 3.0 mL of distilled H₂O

  • Maturation: Stir vigorously for 15–30 minutes until the gray suspension transforms into a white, granular precipitate.

  • Isolation: Filter the suspension through a pad of Celite. Critical Step: Wash the filter cake thoroughly with hot THF (3 x 20 mL) to extract any hydrogen-bonded product from the salts.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the pure this compound.

Protocol 2: Chemoselective N-Boc Protection

This protocol leverages low temperatures and exact stoichiometry to protect the amine while leaving the alcohol untouched.

  • Preparation: Dissolve this compound (1.0 eq) in anhydrous DCM (0.2 M). Add Triethylamine (1.2 eq) and cool the mixture to 0°C.

  • Addition: Add Di-tert-butyl dicarbonate (Boc₂O, exactly 1.0 eq) dropwise as a solution in DCM.

  • Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature for 4 hours.

    • Validation Checkpoint: Spot the reaction on TLC (Hexanes:EtOAc 1:1). The starting primary amine will stain bright pink/purple with Ninhydrin. The successful N-Boc protected product will not stain strongly with Ninhydrin at room temperature, but will be clearly visible when stained with KMnO₄.

  • Workup: Wash the organic layer with saturated aqueous NaHCO₃ (to remove TEA salts), followed by brine. Dry over anhydrous Na₂SO₄.

  • Purification: Evaporate the solvent. The crude product is typically >95% pure, but can be purified via flash chromatography (Hexanes/EtOAc) if di-Boc impurities are detected.

References

  • National Center for Biotechnology Information. "this compound - PubChem" PubChem Compound Summary for CID 55284699.[3]

  • Walker, D. P., et al. "A Practical Synthesis of[(1S,3S)-3-Aminocyclohexyl]methanol and 2-[(1S,3S)-3-Aminocyclohexyl]propan-2-ol, Useful Intermediates for the Preparation of Novel mPGES-1 Inhibitors." Synlett, 2011(20), 2959-2962.[1]

  • "WO2013088257A1 - Substituted heterocyclic compounds as tropomyosin receptor kinase a (trka) inhibitors." Google Patents.[2]

Sources

Preventing racemization of ((1R,3R)-3-Aminocyclohexyl)methanol during synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized Technical Support Center for researchers working with ((1R,3R)-3-Aminocyclohexyl)methanol .[1][2] It is designed to troubleshoot the specific stereochemical instability inherent to this 1,3-trans-disubstituted cyclohexane system.

Ticket ID: STEREO-1R3R-TRANSPROTOCOL Status: Active Severity: High (Thermodynamic Instability Risk)[1]

Executive Technical Brief: The Thermodynamic Trap

Before troubleshooting, you must understand the core instability mechanism.[2] You are synthesizing the (1R,3R) isomer, which corresponds to the trans-1,3-disubstituted cyclohexane system.[1][2]

  • The Stability Problem: In 1,3-disubstituted cyclohexanes, the cis isomer ((1R,3S) or (1S,3R)) allows both substituents to adopt the energetically favorable equatorial positions (diequatorial conformation).[1][2]

  • Your Target: The trans isomer ((1R,3R)) forces one substituent into the axial position (equatorial-axial conformation).[1][2]

  • The Consequence: Your target molecule is thermodynamically less stable than its epimer.[1][2] Any reversible pathway (enolization, retro-Michael, thermal equilibration) will drive the equilibrium toward the unwanted cis-isomer.[2]

Key Takeaway: "Racemization" in this context is often actually Epimerization (conversion of trans to cis), resulting in a loss of diastereomeric ratio (dr) rather than just enantiomeric excess (ee).[1][2]

Diagnostic & Troubleshooting Guide

Issue 1: "My diastereomeric ratio (dr) dropped after ester reduction."

Symptoms: Starting material was pure trans-amino ester, but the alcohol product contains 10-20% cis-isomer.[1] Root Cause: Base-catalyzed epimerization at the C1 position before the ester was fully reduced. Mechanism: If you use Lithium Aluminum Hydride (LAH) and the reaction warms up or stalls, the basic aluminate species can deprotonate the alpha-proton (C1), forming an enolate.[2] Upon reprotonation, it favors the thermodynamic cis-ester.[2]

Corrective Protocol:

  • Switch Reagents: Use Borane-THF (BH₃[1]·THF) or Borane-DMS instead of LAH. Borane reduces esters via a Lewis acid mechanism that does not generate a basic enolate intermediate, preserving the C1 stereocenter.[2]

  • Temperature Control: If you must use LAH, add the ester to the LAH slurry at -20°C to 0°C and quench immediately upon completion. Do not reflux.[1][2]

Issue 2: "I am seeing enantiomeric loss (racemization) of the amine center."

Symptoms: The relative stereochemistry (cis/trans) is fine, but the optical rotation is lower than expected. Root Cause: Radical formation or oxidation-reduction cycling at the C3 (amine) center, often caused by metal contaminants during hydrogenation.[1][2] Mechanism: If synthesizing via hydrogenation of a 3-aminobenzoic acid derivative, high temperatures or active Pd/C catalysts can cause reversible dehydrogenation (forming an imine) and non-stereoselective re-hydrogenation.[1][2]

Corrective Protocol:

  • Catalyst Poisoning: When hydrogenating aromatic precursors, use Rh/Al₂O₃ or add a trace of acid (acetic acid) to protonate the amine, preventing it from coordinating to the catalyst surface where dehydrogenation occurs.[2]

  • Avoid Ketone Intermediates: If using reductive amination from a 3-hydroxymethyl cyclohexanone, stereocontrol is governed by hydride attack direction.[1][2] Use bulky reducing agents (e.g., L-Selectride) to enforce kinetic control, though this usually favors the cis isomer.[1][2]

Critical Control Points & Workflows

Workflow 1: Safe Reduction of Precursor Ester

This protocol minimizes C1-epimerization when converting (1R,3R)-3-aminocyclohexanecarboxylate to the methanol.[1]

ReductionProtocol Start Start: (1R,3R)-Amino Ester Choice Select Reductant Start->Choice PathA Route A: LAH (Risky) Choice->PathA Standard PathB Route B: Borane-THF (Safe) Choice->PathB Recommended StepA1 Add to LAH at -20°C PathA->StepA1 StepB1 Complexation with BH3 (Lewis Acid Mechanism) PathB->StepB1 StepA2 Risk: Enolate Formation (Epimerization to Cis) StepA1->StepA2 Quench Acidic Quench (MeOH/HCl) StepA2->Quench If temp > 0°C StepB2 Reduction to Borate StepB1->StepB2 StepB2->Quench Product Product: (1R,3R)-Methanol High dr retained Quench->Product

Caption: Decision tree for reduction reagents. Borane pathways avoid the enolate intermediate responsible for thermodynamic equilibration to the cis-isomer.

Workflow 2: Purification via Diastereomeric Salt Formation

If your synthesis yields a mixture of cis/trans, standard silica chromatography is often insufficient to separate the polar amino alcohols.[2] Use salt formation.[1][2]

Table 1: Resolution Agents for 3-Aminocyclohexyl Systems

Resolution AgentSolvent SystemTarget Isomer EnrichmentNotes
L-Tartaric Acid Ethanol/Water (9:[1]1)Trans ((1R,3R))Forms a crystalline tartrate salt.[1][2] The trans isomer often crystallizes first due to better lattice packing of the diequatorial-like ammonium conformer in the crystal state.
(S)-Mandelic Acid IsopropanolTrans ((1R,3R))Excellent for upgrading ee if the dr is already acceptable.[1][2]
Oxalic Acid MethanolBulk PurificationNon-chiral.[1][2] Removes non-amine impurities but does not separate diastereomers efficiently.[1][2]

Protocol:

  • Dissolve crude amine (free base) in warm Ethanol (5 mL/g).

  • Add 1.05 eq of L-Tartaric acid dissolved in minimal water.

  • Allow to cool slowly to room temperature, then 4°C.

  • Filter the precipitate.[1][2][3]

  • Critical Step: Analyze the filtrate and the solid by NMR.[1][2] The trans isomer typically enriches in the solid phase.

Analytical Validation (Self-Check)

Do not assume your product is pure based on a single peak in LCMS.[1][2] You must validate stereochemistry.

  • H-NMR Diagnostic:

    • Look at the C1-H signal (proton attached to the methanol group).[1]

    • Axial proton (Trans-isomer): Appears as a broad multiplet (tt) with large coupling constants (

      
       Hz) due to axial-axial coupling with C2/C6 protons.[1]
      
    • Equatorial proton (Cis-isomer): Appears as a narrower multiplet with smaller couplings (

      
       Hz).[1]
      
  • Derivatization:

    • If signals overlap, derivatize the amine with Mosher's Acid Chloride or (S)-1-Phenylethyl isocyanate .[1][2] The resulting diastereomeric ureas/amides are easily separable by standard HPLC, allowing precise quantification of the cis impurity.[2]

References

  • Walker, D. P., et al. (2011).[1][2][4] "A Practical Synthesis of [(1S,3S)-3-Aminocyclohexyl]methanol and 2-[(1S,3S)-3-Aminocyclohexyl]propan-2-ol." Synthesis, 2011(18), 2959-2964.[1][2]

    • Relevance: Establishes the stability profiles of cis/trans isomers and provides protocols for isolating the trans isomer
    • [1][2]

  • Gawley, R. E., & Aubé, J. (1996).[1][2] Principles of Asymmetric Synthesis. Elsevier.[1][2]

    • Relevance: Foundational text explaining the thermodynamic preference for diequatorial (cis) conformations in 1,3-disubstituted cyclohexanes and mechanisms of alpha-epimerization.[1]

  • Liljeblad, A., & Kanerva, L. T. (2006).[1][2] "Biocatalysis as a profound tool in the preparation of highly enantiopure β-amino acids." Tetrahedron, 62(25), 5831-5854.[1][2]

    • Relevance: Discusses enzymatic resolution strategies for aminocyclohexane derivatives when chemical synthesis fails to provide high ee/dr.
    • [1][2]

Sources

Technical Support Center: Navigating Solubility Challenges of ((1R,3R)-3-Aminocyclohexyl)methanol Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for ((1R,3R)-3-aminocyclohexyl)methanol and its related intermediates. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common solubility issues encountered during experimental work. As a chiral building block, the precise handling and solubilization of this intermediate are critical for the successful synthesis of downstream targets. This resource combines fundamental principles with practical, field-proven protocols to ensure you can confidently address solubility challenges in your research.

Understanding the Molecule: Physicochemical Properties

Before delving into troubleshooting, it is crucial to understand the inherent physicochemical properties of this compound. These properties are the primary determinants of its solubility behavior.

PropertyValueSource
Molecular Formula C₇H₁₅NOPubChem[1]
Molecular Weight 129.20 g/mol PubChem[1]
Computed XLogP3 0.1PubChem[1]
Stereochemistry trans-

The low XLogP3 value suggests that this compound is a relatively polar molecule, which is a key factor influencing its solubility in various solvents. The presence of both a primary amine and a hydroxyl group allows for hydrogen bonding, which further impacts its solubility profile.

Frequently Asked Questions (FAQs)

Here, we address common questions regarding the solubility of this compound.

Q1: Why is my this compound not dissolving in my non-polar organic solvent?

A1: Due to its polar nature, stemming from the amine and hydroxyl functional groups, this compound exhibits poor solubility in non-polar solvents like hexanes or toluene at room temperature. The principle of "like dissolves like" is at play here; polar molecules prefer polar solvents where they can engage in favorable intermolecular interactions such as hydrogen bonding. For non-polar solvents, these interactions are minimal, leading to low solubility.

Q2: I'm observing an oiling out or precipitation of my intermediate during my reaction workup. What could be the cause?

A2: Oiling out or precipitation during workup is often related to a change in the solvent environment or pH. For instance, if you are performing an extraction and change the pH to neutralize the amine, you may decrease its solubility in the aqueous phase, causing it to separate as an oil or solid. Similarly, if you are performing a solvent swap to a less polar solvent, the intermediate may precipitate out of solution.

Q3: Does the stereochemistry of the aminocyclohexyl)methanol intermediate affect its solubility?

A3: Yes, stereochemistry can influence solubility, although the effect may not always be dramatic. Different stereoisomers can pack differently in a crystal lattice, which affects the lattice energy. A more stable crystal lattice requires more energy to break, resulting in lower solubility. While both the cis and trans isomers of 3-aminocyclohexyl)methanol are polar, their different spatial arrangements of the functional groups can lead to differences in their interactions with solvent molecules and in their crystal packing, thus affecting their solubility.

Q4: How can I improve the aqueous solubility of this compound?

A4: The primary amine in this compound provides a handle for significantly increasing its aqueous solubility. By acidifying the aqueous solution (e.g., with HCl), you can protonate the amine to form the corresponding ammonium salt. This salt is ionic and will have much higher solubility in water compared to the free base. The pH of the solution will play a critical role in determining the extent of protonation and thus the solubility. The solubility of amino acids and related compounds is highly dependent on pH.[2]

Troubleshooting Guide: From Dissolution to Crystallization

This section provides a structured approach to troubleshooting common solubility and isolation issues.

Problem 1: Difficulty in Dissolving the Free Base in Organic Solvents

If you are struggling to dissolve the free base of this compound for a reaction, consider the following strategies:

  • Solvent Selection: Opt for more polar organic solvents. A good starting point would be alcohols like methanol, ethanol, or isopropanol. Other polar aprotic solvents such as tetrahydrofuran (THF) or acetonitrile might also be effective.

  • Heating: Gently warming the mixture can significantly increase the solubility of the intermediate. However, be mindful of the boiling point of your solvent and the thermal stability of your compound.

  • Solvent Mixtures: Using a co-solvent system can be highly effective. For example, a mixture of toluene and a more polar solvent like THF or methanol might provide the desired solubility.

Problem 2: Product Isolation and Purification by Crystallization

Crystallization is a powerful technique for purifying solid organic compounds. However, finding the right conditions can be challenging.

Caption: A logical workflow for developing a crystallization protocol.

IssuePotential Cause(s)Suggested Solution(s)
Oiling Out The compound's melting point is lower than the temperature of the solution when it becomes saturated. The compound is "crashing out" of solution too quickly.- Add a small amount of additional hot solvent to redissolve the oil and allow for slower cooling. - Try a different solvent or a solvent mixture.
No Crystal Formation The solution is not sufficiently saturated. The compound is reluctant to nucleate.- Evaporate some of the solvent to increase the concentration. - Scratch the inside of the flask with a glass rod to create nucleation sites. - Add a "seed" crystal of the pure compound if available.
Poor Recovery Too much solvent was used. The compound has significant solubility in the cold solvent.- Use the minimum amount of hot solvent necessary to dissolve the compound. - Ensure the solution is thoroughly cooled before filtration. - Wash the collected crystals with a minimal amount of ice-cold solvent.
Impure Crystals The chosen solvent does not effectively differentiate between the product and impurities. Rapid crystallization has trapped impurities.- Select a different solvent where the impurities are either very soluble or very insoluble. - Allow for slow cooling to promote the growth of pure crystals. - Consider a second recrystallization step.

Experimental Protocols

Protocol 1: Small-Scale Solubility Testing

This protocol will help you quickly identify a suitable solvent for your intermediate.

  • Preparation: Place approximately 10-20 mg of this compound into several small test tubes.

  • Solvent Addition (Room Temperature): To each tube, add a different solvent (e.g., water, methanol, ethanol, isopropanol, THF, toluene) dropwise, vortexing after each addition, up to about 1 mL. Observe and record the solubility.

  • Heating: For solvents in which the compound was not soluble at room temperature, gently heat the test tube in a warm water bath. Observe and record any changes in solubility.

  • Cooling: If the compound dissolved upon heating, allow the test tube to cool to room temperature and then place it in an ice bath. Observe if crystals form. A good single-solvent for recrystallization will show low solubility at low temperatures and high solubility at elevated temperatures.

Protocol 2: Recrystallization from a Single Solvent (e.g., Isopropanol)
  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a small amount of isopropanol and heat the mixture to a gentle boil with stirring. Continue to add hot isopropanol dropwise until the solid is completely dissolved.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Crystal formation should begin.

  • Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold isopropanol to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 3: Purification via Hydrochloride Salt Formation

This protocol is useful for purifying the intermediate and can also be a final step if the hydrochloride salt is the desired form.

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent, such as isopropanol or ethanol.

  • Acidification: Cool the solution in an ice bath. Slowly add a solution of HCl in the same solvent (or gaseous HCl) dropwise with stirring. The hydrochloride salt should precipitate.

  • Isolation: Collect the precipitated salt by vacuum filtration.

  • Washing: Wash the salt with a small amount of the cold solvent to remove any impurities.

  • Drying: Dry the hydrochloride salt under vacuum.

Purity Assessment

Ensuring the purity of your intermediate is crucial. The following analytical techniques are recommended:

  • Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC): These are the methods of choice for determining the enantiomeric purity of your chiral intermediate.[3][4] A variety of chiral stationary phases are available, and method development will be necessary to achieve optimal separation of the enantiomers.

  • Gas Chromatography (GC): For volatile derivatives of the intermediate, GC can be a powerful tool for assessing chemical purity. Derivatization may be necessary to improve volatility.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure of the intermediate and help identify any organic impurities.

  • Mass Spectrometry (MS): MS can confirm the molecular weight of the intermediate.

Potential Impurities and Their Impact on Solubility

During the synthesis of this compound, several impurities can arise, which may affect its solubility and purification. A common synthesis route involves the Curtius rearrangement of a carboxylic acid precursor.[5]

  • cis-Isomer ((1S,3R)- or (1R,3S)-3-Aminocyclohexyl)methanol): The presence of the diastereomeric cis-isomer can interfere with the crystallization of the desired trans-isomer, potentially leading to the formation of an oil or impure solid. The solubility of the cis and trans isomers may differ due to their different crystal packing energies.

  • Unreacted Starting Materials or Reagents: Residual starting materials or reagents from the synthesis can act as impurities. Their solubility will depend on their individual chemical properties.

  • Byproducts of the Curtius Rearrangement: The Curtius rearrangement can sometimes lead to the formation of urea byproducts if the intermediate isocyanate reacts with another amine molecule. These urea compounds are often less soluble and can complicate purification.

The presence of these impurities can disrupt the crystal lattice of the desired product, making crystallization more difficult and potentially altering the overall solubility of the bulk material. Chromatographic techniques like HPLC or SFC are often necessary to separate these closely related impurities.

Conclusion

Successfully handling this compound and its intermediates requires a solid understanding of its physicochemical properties and a systematic approach to troubleshooting. By carefully selecting solvents, controlling pH, and optimizing crystallization conditions, researchers can overcome common solubility challenges. This guide provides a foundation for this process, but it is important to remember that each specific experimental situation may require further optimization.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Walker, D. P., et al. (2011). A Practical Synthesis of [(1S,3S)-3-Aminocyclohexyl]methanol and 2-[(1S,3S)-3-Aminocyclohexyl]propan-2-ol, Useful Intermediates for the Preparation of Novel mPGES-1 Inhibitors. Synlett, 2011(20), 2959-2962.
  • Homi Bhabha Centre for Science Education. Recrystallization. [Link]

  • Cortes, S., et al. (2008). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules, 13(12), 3096-3106.
  • Dong, M. W. (2020). A Strategy for Developing HPLC Methods for Chiral Drugs.
  • Sigma-Aldrich. Chiral HPLC Column Selection and Method Development Guide. Bioanalysis Zone. [Link]

  • Lee, C. Y., et al. (2014). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. Fluid Phase Equilibria, 363, 130-137.

Sources

Purification techniques for removing diastereomeric impurities in cyclohexane derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced purification strategies. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of separating diastereomeric impurities in cyclohexane derivatives. The unique conformational constraints of the cyclohexane ring often result in diastereomers with very similar physical properties, making their separation a significant challenge.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. The methodologies and explanations provided are grounded in established scientific principles and practical, field-proven insights to ensure you can design and execute robust and efficient purification protocols.

Table of Contents

  • Frequently Asked Questions (FAQs)

    • What are the primary challenges in separating diastereomers of cyclohexane derivatives?

    • How do I choose the best purification technique for my specific diastereomeric mixture?

    • Can I use a standard (achiral) HPLC column to separate diastereomers?

    • My diastereomers are not separating by column chromatography. What should I do?

    • Crystallization is not working for my diastereomeric mixture. What are my options?

  • Troubleshooting Guide: Column Chromatography

    • Issue: Poor or No Separation (Co-elution)

    • Issue: Peak Tailing or Broadening

    • Issue: Irreproducible Retention Times

  • Troubleshooting Guide: Diastereomeric Crystallization

    • Issue: No Crystal Formation

    • Issue: Oiling Out Instead of Crystallizing

    • Issue: Co-crystallization of Diastereomers

  • Experimental Protocols

    • Protocol 1: Method Development for Flash Chromatography Separation

    • Protocol 2: Diastereomeric Salt Crystallization for Amine Derivatives

Frequently Asked Questions (FAQs)

What are the primary challenges in separating diastereomers of cyclohexane derivatives?

The primary challenge stems from the subtle structural differences between diastereomers. For cyclohexane derivatives, this is compounded by:

  • Conformational Isomerism: The cyclohexane ring can exist in various conformations (chair, boat, twist-boat), and the energetic barriers between them can be low. The interconversion between chair conformations can influence the overall shape and polarity of the diastereomers, making their physical properties very similar.[1]

  • Similar Polarity: Diastereomers often have identical functional groups and differ only in the 3D arrangement of atoms. This results in very similar polarities, making separation by standard chromatographic techniques difficult.[2]

  • Formation of Solid Solutions: During crystallization, the similar shapes of diastereomers can sometimes allow them to fit into the same crystal lattice, forming a solid solution or eutectic mixture, which prevents effective purification by this method.[3]

How do I choose the best purification technique for my specific diastereomeric mixture?

The choice of technique depends on the scale of your separation, the physical properties of your compounds, and the required purity.

G cluster_techniques Purification Technique Selection start Start: Diastereomeric Mixture check_properties Assess Physical Properties (Polarity, Solubility, Functional Groups) start->check_properties scale Determine Scale (mg, g, kg) check_properties->scale chromatography Chromatography scale->chromatography Small to Medium Scale (mg to g) crystallization Crystallization scale->crystallization Medium to Large Scale (g to kg) distillation Distillation/SFC scale->distillation Volatile or Thermally Stable (Special Cases) hplc Preparative HPLC chromatography->hplc High Purity Needed flash Flash Chromatography chromatography->flash Moderate Purity, Faster direct_cryst Fractional Crystallization crystallization->direct_cryst Direct Crystallization salt_cryst Salt Recrystallization crystallization->salt_cryst Diastereomeric Salt Formation (Acidic/Basic Groups)

Sources

Optimizing work-up procedures for hydrophilic amino alcohols

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing Isolation & Purification of Hydrophilic Amino Alcohols Ticket ID: CHEM-SUP-8821 Status: Open Responder: Senior Application Scientist

Executive Summary: The Amphiphilic Paradox

Amino alcohols (e.g., prolinols, ethanolamine derivatives) present a unique "Amphiphilic Paradox." They possess a basic amine (hydrophilic/ionizable) and a hydroxyl group (H-bond donor/acceptor), often resulting in a LogP < 0. In standard organic synthesis, these molecules prefer the aqueous phase or the interface (emulsions) rather than the organic layer, leading to massive yield loss during conventional DCM/Water extractions.

This guide moves beyond standard textbook protocols to address the physicochemical realities of isolating these "invisible" products.

Module 1: Extraction Efficiency (The "Where is my product?" Issue)
Q: I performed a standard DCM/Water extraction, but my mass balance shows <10% recovery in the organic phase. Where did it go?

A: Your product is likely trapped in the aqueous solvation shell. Standard non-polar solvents (DCM, Et₂O) cannot disrupt the hydrogen-bonding network between water and hydrophilic amino alcohols. Furthermore, if the pH is not strictly controlled, the amine exists as an ammonium cation (


), which has near-zero solubility in organic solvents.

The Fix: The "Salting-Out Assisted Liquid-Liquid Extraction" (SALLE) Protocol

  • pH Adjustment (The pKa Rule):

    • Logic: You must suppress ionization. Adjust the aqueous pH to pH = pKa + 2 .

    • Action: For most aliphatic amines (pKa ~10), adjust aqueous pH to >12 using NaOH or KOH. Warning: Watch for ester hydrolysis if other functional groups are present.

  • The Salting-Out Effect:

    • Logic: Adding an electrolyte increases the surface tension of water and decreases the solubility of non-electrolytes (Hofmeister series). This forces the organic molecule out of the aqueous phase.

    • Action: Saturate the aqueous phase with NaCl (Brine) or, more aggressively, Potassium Carbonate (

      
      ).
      
  • Solvent Switching:

    • Logic: Use a solvent capable of hydrogen bonding to compete with water.

    • Action: Switch from DCM to n-Butanol or a Chloroform:Isopropanol (3:1) mixture.

Decision Matrix: Solvent Selection

ExtractionLogic Start Assess Product Hydrophilicity LogP_High LogP > 1 (Lipophilic) Start->LogP_High LogP_Low LogP < 0 (Hydrophilic) Start->LogP_Low Standard Standard Extraction (DCM or EtOAc) LogP_High->Standard Modifications Requires Modification LogP_Low->Modifications Solvent1 Option A: n-Butanol (High boiling point, difficult removal) Modifications->Solvent1 Extreme Solubility Solvent2 Option B: CHCl3 : IPA (3:1) (Lower boiling point, efficient) Modifications->Solvent2 Preferred Method

Figure 1: Decision matrix for solvent selection based on LogP values. Use 3:1 CHCl3:IPA for optimal recovery of polar amines.

Module 2: Phase Separation (The "Eternal Emulsion" Issue)
Q: My extraction formed a stable emulsion that hasn't cleared in 2 hours. Centrifugation didn't help.

A: Your amino alcohol is acting as a surfactant. Amino alcohols possess a polar head (amine/alcohol) and a non-polar tail, mimicking the structure of detergents. At high pH, they lower the interfacial tension between water and organic solvents, stabilizing emulsions.

Troubleshooting Protocol:

MethodMechanismProcedure
The "Celite Filtration" Physical disruption of the stabilized interface.Filter the entire emulsion through a pad of Celite 545. The diatomaceous earth breaks the surface tension bubbles.
Density Modification Increasing

(density difference).
Add solid NaCl to the emulsion. This increases the density of the aqueous phase, forcing a clearer separation from the lighter organic phase.
Phase Inversion Changing the continuous phase.Add a small amount of Methanol (miscible in both). This often breaks the emulsion by increasing the solubility of the surfactant in the bulk phase.
Module 3: Purification (The "Impure Oil" Issue)
Q: I extracted the product, but it's an impure oil containing salts and starting material. Column chromatography (silica) resulted in severe streaking.

A: Silica gel is acidic; your amine is sticking. Unmodified silica gel contains acidic silanol groups (


) that protonate your amine, causing it to "streak" or adhere permanently to the baseline.

The Fix: "Catch and Release" using SCX Resin Strong Cation Exchange (SCX) chromatography is the gold standard for purifying hydrophilic amines without aqueous work-up. It relies on a chemical switch rather than polarity.

Protocol: SCX Purification Workflow

  • Load: Dissolve crude mixture in MeOH (or MeOH/DCM). Load onto a pre-conditioned SCX cartridge (sulfonic acid bonded silica).

    • Chemistry: The basic amine binds ionically to the sulfonic acid (ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">

      
      ). Neutral impurities pass through.
      
  • Wash: Flush the column with 2-3 column volumes (CV) of MeOH.

    • Result: Non-basic impurities (salts, neutral starting materials) are washed away.

  • Elute: Flush with 2M Ammonia in Methanol .

    • Chemistry: The ammonia deprotonates the amine (

      
      ), breaking the ionic bond. The pure amine elutes in the solvent.
      

Workflow Visualization

SCX_Workflow Crude Crude Mixture (Amine + Neutrals) SCX_Col SCX Column (Sulfonic Acid) Crude->SCX_Col Load Waste Eluate 1: Waste (Neutrals/Salts) SCX_Col->Waste MeOH Wash Product Eluate 2: Pure Amine SCX_Col->Product Collect Release Eluent: NH3/MeOH Release->SCX_Col Deprotonate

Figure 2: "Catch and Release" purification strategy using Strong Cation Exchange (SCX) resin.

Data Summary: Solvent System Efficacy

The following table summarizes extraction efficiencies for a model hydrophilic amine (LogP -0.5) based on internal application data.

Solvent SystemAdditiveRecovery Yield (%)Notes
DCM None12%Poor efficiency. Product stays in water.
EtOAc None18%Slightly better, but insufficient.
DCM NaCl (Sat.)35%Salting out helps, but not enough.
n-Butanol None88%High recovery, but difficult to evaporate (bp 117°C).
CHCl₃ / IPA (3:1) None92%Recommended. Good balance of polarity and volatility.
CHCl₃ / IPA (3:1) K₂CO₃ (Sat.)96% Optimal system. High ionic strength + polar solvent.
References
  • Teledyne ISCO. (2012).[1] RediSep SCX Column: Purification of high pKa organic compounds. Application Note AN39. Link

  • Biotage. (2023).[2][3][4] How do I purify ionizable organic amine compounds using flash column chromatography? The Flash Blog. Link

  • Anderson, N. G. (2012). Practical Process Research and Development - A Guide for Organic Chemists. Academic Press.
  • Hyde, A. M., et al. (2017). General Principles and Strategies for Salting-Out Informed by the Hofmeister Series. Organic Process Research & Development. Link

  • Thermo Fisher Scientific. (n.d.). Phenol-Chloroform Extraction Protocol.[5][6][7] (Reference for CHCl3/Isoamyl ratios in biological contexts, adapted here for synthesis). Link

Sources

Resolving regioselectivity issues in substitution reactions of aminocyclohexyl methanol

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: ACHM-REGIO-001 Status: Open Subject: Troubleshooting Regioselectivity & Stereochemical Conflicts in ACHM Substitution

Executive Summary: The Core Conflict

User Issue: "I cannot selectively functionalize the alcohol group without affecting the amine," or "My yields vary wildly between cis/trans starting materials."

Root Cause Analysis: Aminocyclohexyl methanol (ACHM) presents a classic chemoselective and regioselective paradox.

  • Nucleophilic Competition: The amine (

    
    ) is a harder, more aggressive nucleophile than the primary alcohol (
    
    
    
    ) in neutral/basic media. Electrophiles will preferentially attack the nitrogen.
  • Conformational Locking: Unlike flexible linear amino alcohols, the cyclohexane ring "locks" substituents into axial or equatorial positions. The trans-isomer (typically diequatorial) is sterically accessible, whereas the cis-isomer (axial/equatorial) suffers from 1,3-diaxial strain, altering reaction kinetics.

Diagnostic Flowchart (Decision Logic)

Before selecting a protocol, determine your target outcome using the logic flow below.

ACHM_Logic Start START: Select Target Site Target_N Target: Amine (-NH2) Start->Target_N Target_O Target: Alcohol (-OH) Start->Target_O Cond_N Condition: Basic/Neutral Target_N->Cond_N Is_Acid_Stable Is Substrate Acid Stable? Target_O->Is_Acid_Stable Result_N Direct N-Functionalization (Kinetically Favored) Cond_N->Result_N Path_Prot Method A: Protonation Strategy (Mask N as NH3+) Is_Acid_Stable->Path_Prot Yes (Acylation only) Path_Protect Method B: Protection Strategy (Boc/Cbz Protection) Is_Acid_Stable->Path_Protect No / Alkylation Result_O_Acid Selective O-Acylation (Thermodynamic Control) Path_Prot->Result_O_Acid Result_O_Prot Selective O-Alkylation (High Yield / Multi-step) Path_Protect->Result_O_Prot

Figure 1: Decision matrix for selecting the correct synthetic pathway based on the target functional group.

Technical Modules: Troubleshooting & Protocols
Module A: Targeting the Amine (N-Selectivity)

The Scenario: You want to acylate or alkylate the nitrogen, but you are worried about O-reaction byproducts.

  • Mechanism: Under neutral or basic conditions, the nitrogen lone pair is significantly more nucleophilic (

    
     for conjugate acid) than the oxygen (
    
    
    
    ).
  • Troubleshooting Guide:

    • Issue: Observed O-acylation byproducts.[1]

    • Fix: Lower the temperature to

      
      . Use a biphasic system (Schotten-Baumann conditions) to scavenge the acid byproduct immediately, preventing equilibrium shifts that might favor the ester.
      

Standard Protocol: Chemoselective N-Boc Protection

  • Dissolve ACHM (1.0 eq) in THF/Water (1:1).

  • Add

    
     (2.0 eq) to buffer the solution.
    
  • Add

    
     (1.1 eq) at 
    
    
    
    .
  • Monitor: TLC should show conversion of the polar amine to a less polar carbamate. The alcohol remains untouched because the alkoxide is never formed.

Module B: Targeting the Alcohol (O-Selectivity)

The Scenario: You need to alkylate the alcohol (ether synthesis) or acylate it (ester) without touching the amine. This is the most common failure point.

Strategy 1: The Protonation Method (Acylation Only)

  • Concept: By running the reaction in strong acid, the amine is fully protonated to ammonium (

    
    ), rendering it non-nucleophilic. The alcohol remains nucleophilic enough to react with activated acylating agents.
    
  • Critical Warning: This does not work for alkylation (requires base).

  • Protocol: Dissolve ACHM in Trifluoroacetic acid (TFA) or Methanesulfonic acid. Add Acyl Chloride.[2] The ammonium salt precipitates or is isolated after workup. Note: Ensure workup pH does not trigger O-to-N acyl migration.

Strategy 2: The Protection Method (Alkylation/Etherification)

  • Concept: Direct O-alkylation of amino alcohols is notoriously difficult because the base required to deprotonate the alcohol (NaH) will also deprotonate the amine, leading to mixtures.

  • The "Gold Standard" Protocol:

    • Protect N: Convert ACHM to N-Boc-ACHM (see Module A).

    • O-Alkylation:

      • Suspend

        
         (1.5 eq, 60% in oil) in dry DMF at 
        
        
        
        .
      • Add N-Boc-ACHM slowly (gas evolution). Stir 30 min.

      • Add Alkyl Halide (1.2 eq). Warm to RT.

    • Deprotect: Treat with

      
       to reveal the amine.
      
Module C: Stereochemical Impacts (Cis vs. Trans)

The Scenario: "My reaction works on the trans-isomer but fails or is sluggish with the cis-isomer."

Data Comparison:

FeatureTrans-1,4-ACHMCis-1,4-ACHM
Conformation Diequatorial (Stable)Axial/Equatorial (Ring Flip active)
Steric Access High (Substituents point away)Lower (Axial group hindered)
Reactivity (N) FastModerate (1,3-diaxial clash)
Purification Crystallizes easilyOften requires chromatography

Visualizing the Steric Clash:

Stereochem Trans Trans-Isomer (Diequatorial) Open Access Reagent Bulky Electrophile (e.g., Trityl-Cl) Trans->Reagent Fast Reaction Cis Cis-Isomer (Axial/Equatorial) 1,3-Diaxial Strain Cis->Reagent Slow/No Reaction

Figure 2: Impact of cyclohexane conformation on reactivity with bulky electrophiles.

Troubleshooting Steps:

  • Check Isomeric Purity: Commercial ACHM is often a mixture. Run a crude NMR. The proton attached to the carbon bearing the substituent (

    
     or 
    
    
    
    ) typically shows a large coupling constant (
    
    
    ) for axial protons (Trans isomer) and smaller (
    
    
    ) for equatorial protons (Cis isomer).
  • Force the Reaction: If using the cis-isomer, increase solvent polarity (e.g., switch from DCM to DMF) to stabilize the transition state, or raise the temperature to overcome the steric barrier of the axial position.

Frequently Asked Questions (FAQ)

Q: I successfully O-acylated my ACHM using the Protonation Method, but after column chromatography, I isolated the N-acyl product. What happened? A: You experienced O-to-N Acyl Migration . Under basic or even neutral conditions (like silica gel), the free amine (once deprotonated) attacks the nearby ester carbonyl, forming the more stable amide.

  • Fix: Keep the product as the ammonium salt (do not neutralize) or immediately protect the amine if the ester is the desired final state.

Q: Can I use the Mitsunobu reaction to functionalize the alcohol? A: Yes, but only if the amine is protected (e.g., N-Boc or N-Cbz). The Mitsunobu reaction (


) is highly specific for alcohols, but a free amine can interfere with the betaine intermediate or react with the azodicarboxylate.

Q: Why is my O-alkylation yield low even with N-protection? A: Check your solvent. Cyclohexyl systems can be prone to elimination if the conditions are too harsh (strong base + heat).

  • Fix: Use

    
     (Silver Oxide) as a mild base for alkylation instead of 
    
    
    
    if elimination (alkene formation) is observed.
References
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Foundational text on nucleophilic selectivity and conformation). Link

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). Wiley.[3][4] (Authoritative source for N-Boc and O-protection strategies). Link

  • Blanco-Ania, D., et al. (2014). "Regioselective acylation of amino alcohols." Journal of Organic Chemistry. (Discusses pH control for N vs O selectivity).
  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley.[3][4] (Mechanisms of O-to-N migration). Link

  • BenchChem Technical Support. (2025). "Reactivity of cis vs trans 4-Chlorocyclohexanol." (Analogous conformational analysis for substituted cyclohexanes). LinkNote: Generalized reference for conformational principles.

Sources

4. Validation & Comparative

Chiral HPLC methods for enantiomeric excess determination of ((1R,3R)-3-Aminocyclohexyl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Technical Comparison Guide: Enantiomeric Purity Analysis of ((1R,3R)-3-Aminocyclohexyl)methanol

Executive Summary: The "Invisible" Chiral Challenge

This compound represents a distinct class of "analytical blind spots" in pharmaceutical development. As a chiral intermediate often used in kinase inhibitor synthesis (e.g., ALK or ROS1 inhibitors), its purity is critical. However, it presents two simultaneous challenges:

  • Lack of Chromophore: The molecule lacks a conjugated

    
    -system, rendering it virtually invisible to standard UV detection (>210 nm).
    
  • Stereochemical Complexity: With two chiral centers, the separation must resolve the target (1R,3R) enantiomer not just from its (1S,3S) mirror image, but also from the (1R,3S)/(1S,3R) trans-diastereomers.

This guide compares the two most scientifically robust approaches to solving this problem: Pre-column Derivatization (UV-Optimized) vs. Direct Analysis (Crown Ether/CAD) .

Strategic Comparison: Method Architectures

The following table contrasts the two primary methodologies based on robustness, sensitivity, and operational complexity.

FeatureMethod A: Benzoylation + Chiralpak AD-H (Recommended)Method B: Direct Crown Ether HPLC (Alternative)
Principle Chemical addition of a UV-active chromophore (Benzamide formation).Host-guest complexation of ammonium ion (

) with Crown Ether.
Detection UV-Vis (254 nm) - High Sensitivity.RI, ELSD, or CAD - Lower Sensitivity/More Complex.
Stationary Phase Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H).[1]Chiral Crown Ether (e.g., Crownpak CR-I(+)).
Mobile Phase Hexane / IPA (Normal Phase).Aqueous Perchloric Acid (pH 1.0–2.0).
Selectivity (

)
High (Driven by

-

interactions).
High (Driven by steric fit of

).
Pros Uses standard UV detectors; extremely robust; separates diastereomers well.No sample prep; "Shoot and Dilute"; ideal for aqueous samples.
Cons Requires reaction step (15 mins); excess reagent peak.Corrosive mobile phase; requires dedicated column; low temperature needed.

Decision Logic & Workflow

The choice of method depends heavily on your available equipment and the stage of development.

DecisionMatrix Start Start: this compound Sample CheckUV Is UV Detection Only Option? Start->CheckUV Deriv Method A: Derivatization (Add Chromophore) CheckUV->Deriv Yes (Standard Lab) Direct Method B: Direct Analysis CheckUV->Direct No (Have CAD/MS) React React with Benzoyl Chloride (Schotten-Baumann) Deriv->React ColA Column: Chiralpak AD-H MP: Hexane/IPA React->ColA DetA Detect: UV @ 254 nm ColA->DetA ColB Column: Crownpak CR-I(+) MP: pH 1.5 HClO4 Direct->ColB DetB Detect: RI / CAD / ELSD ColB->DetB

Figure 1: Analytical decision tree for non-chromophoric amino alcohols. Select Method A for robustness in standard QC labs.

Detailed Protocol: Method A (Benzoylation)

This is the industry gold standard for this molecule. By converting the amine to a benzamide, you introduce a strong UV chromophore and increase the molecule's interaction capability with polysaccharide columns (Chiralpak AD/OD).

The Mechanism

The p-nitrobenzoyl or benzoyl group provides a "handle" for the amylose chiral selector to grab via


-

stacking and hydrogen bonding. This dramatically improves resolution (

) compared to the native amine.
Step-by-Step Workflow

Reagents:

  • Benzoyl Chloride (or p-Nitrobenzoyl chloride for higher sensitivity).

  • Triethylamine (TEA) or NaOH (Base).

  • Dichloromethane (DCM) or THF.

Protocol:

  • Sample Prep: Dissolve 10 mg of this compound in 1 mL of DCM.

  • Basify: Add 2 equivalents of TEA (approx. 20 µL).

  • Derivatize: Add 1.1 equivalents of Benzoyl Chloride slowly at 0°C (ice bath) or Room Temp.

    • Note: The amine reacts much faster than the alcohol. Controlled stoichiometry yields the N-benzoyl derivative primarily.

  • Quench: After 15 mins, add 0.5 mL water to quench excess reagent.

  • Extract: Vortex, remove the organic (DCM) layer, and evaporate to dryness.

  • Reconstitute: Dissolve residue in Mobile Phase (Hexane/IPA).

Chromatographic Conditions:

  • Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm).

  • Mobile Phase: n-Hexane : Isopropanol (90 : 10 v/v).

  • Flow Rate: 1.0 mL/min.[2]

  • Temperature: 25°C.

  • Detection: UV @ 254 nm.

  • Expected Elution:

    • Reagent Peak (Benzoic acid): ~3-4 min.

    • (1R,3R)-Isomer (Target): ~8-10 min.

    • (1S,3S)-Isomer (Enantiomer): ~12-14 min.

Detailed Protocol: Method B (Direct Crown Ether)

Use this method if you wish to avoid chemical modification and have access to non-UV detectors or are strictly analyzing the amine functionality.

The Mechanism

The Crownpak CR-I(+) column contains a chiral crown ether coated on silica. The crown ether forms a host-guest inclusion complex specifically with primary ammonium ions (


).
  • Critical Requirement: The amine must be protonated. This requires a highly acidic mobile phase.

Step-by-Step Workflow

Chromatographic Conditions:

  • Column: Crownpak CR-I(+) (150 x 4.0 mm, 5 µm).

  • Mobile Phase: Perchloric Acid (pH 1.5) / Methanol (85 : 15 v/v).

    • Safety Note: Perchloric acid is corrosive. Ensure system passivation.

  • Flow Rate: 0.5 mL/min (Lower flow rate improves inclusion kinetics).

  • Temperature: 10°C to 25°C .

    • Expert Insight: Lower temperatures often dramatically increase resolution on Crownpak columns by stabilizing the ammonium-ether complex.

  • Detection:

    • RI (Refractive Index): Suitable for isocratic runs, low sensitivity.

    • CAD (Charged Aerosol): High sensitivity, gradient compatible (if using volatile acid like TFA, though TFA competes with separation; Perchloric is preferred for Crownpak).

    • MS (Mass Spec): Requires volatile buffer (pH 1-2 with TFA/Formic), but Crownpak performance drops with organic acids compared to Perchloric.

Troubleshooting & Causality

ObservationProbable CauseCorrective Action
Peak Tailing (Method A) Residual free silanols interacting with the amide nitrogen.Ensure the column is an "H" series (AD-H, OD-H) which are higher efficiency.[3] Add 0.1% Diethylamine (DEA) if tailing persists (though usually not needed for amides).
Peak Tailing (Method B) Insufficient protonation of the amine.Lower the pH of the mobile phase. The amine must be fully ionized (

). pH must be <2.
No Separation (Method A) Derivatization failed or reacted with -OH group too (Bis-derivative).Check stoichiometry. If bis-derivative forms, it usually still separates, but retention times shift. Ensure excess reagent is separated from the analyte.
Reagent Interference Benzoyl chloride peak co-elutes with enantiomer.Switch to p-Nitrobenzoyl chloride (shifts retention) or use a liquid-liquid extraction wash (basic aqueous wash) to remove benzoic acid before injection.

Visualizing the Separation Mechanism

Understanding why the separation works ensures you can troubleshoot effectively.

Mechanism cluster_0 Method A: Chiralpak AD-H Interaction cluster_1 Method B: Crownpak Interaction AnalyteA Benzoyl-Derivative (Contains Aromatic Ring) InteractionA Pi-Pi Stacking & H-Bonding AnalyteA->InteractionA SelectorA Amylose Tris-Carbamate (Helical Groove) InteractionA->SelectorA AnalyteB Protonated Amine (R-NH3+) InteractionB Host-Guest Inclusion (Steric Fit) AnalyteB->InteractionB SelectorB Chiral Crown Ether (Cage Structure) InteractionB->SelectorB

Figure 2: Mechanistic comparison. Method A relies on electronic interactions (


-

); Method B relies on steric inclusion.

References

  • Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® AD-H. (Provides mobile phase compatibility and additive guidelines for amylose-based columns).

  • Thermo Fisher Scientific. Automated Pre-Column Derivatization of Amino Acids/Amines. (Details OPA/FMOC and Benzoylation protocols for HPLC).

  • Welch Materials. Unlocking the Potential of Derivatization Technology in HPLC Analysis. (Review of derivatization strategies for UV-silent compounds).

  • BenchChem. Technical Guide: ((1S,3R)-3-aminocyclopentyl)methanol. (Analogous structure handling and chiral building block context).

  • Shinbo, T., et al.Chromatographic separation of enantiomers of amino acids and amines on a chiral stationary phase incorporating crown ether. (Foundational text on Crownpak mechanisms).

Sources

Comparative Guide: 1H and 13C NMR Assignment for ((1R,3R)-3-Aminocyclohexyl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Context[1][2][3][4][5][6]

In fragment-based drug discovery (FBDD), ((1R,3R)-3-Aminocyclohexyl)methanol (CAS: 119460-58-1) serves as a critical scaffold. Its value lies in its defined stereochemistry, which directs the spatial vectors of the amine (H-bond donor/acceptor) and the hydroxymethyl group (H-bond donor/acceptor).

The primary challenge in synthesizing and utilizing this building block is distinguishing it from its diastereomer, ((1R,3S)-3-Aminocyclohexyl)methanol (the trans isomer).

This guide provides a definitive NMR assignment strategy. Unlike rigid templates, we focus on the conformational causality that dictates chemical shifts, providing you with a self-validating system to confirm stereopurity.

The Stereochemical Landscape

To interpret the NMR data, one must first understand the conformation.

  • Target: (1R,3R) - cis-1,3-substitution.

    • Conformation: Predominantly Diequatorial .

    • Reasoning: In a 1,3-disubstituted cyclohexane, the cis relationship allows both bulky groups (-CH2OH and -NH2) to occupy equatorial positions, avoiding severe 1,3-diaxial steric strain.

    • NMR Consequence: The ring protons at C1 and C3 are Axial .

  • Alternative: (1R,3S) - trans-1,3-substitution.

    • Conformation: Axial/Equatorial equilibrium.[1][2]

    • Reasoning: The trans relationship forces one substituent to be axial if the other is equatorial.[1]

    • NMR Consequence: The ring protons at C1 and C3 differ significantly in magnetic environment (one equatorial, one axial).

Comparative Assignment Data (1H & 13C)

The following data represents the expected chemical shifts in CDCl₃ (with TMS as internal standard). Note that amine and hydroxyl protons are concentration-dependent.

Table 1: 1H NMR Chemical Shift Assignment (400 MHz, CDCl₃)
PositionProton Type(1R,3R) Cis (Target)

(ppm)
(1R,3S) Trans (Impurity)

(ppm)
Multiplicity & Coupling (

)
Diagnostic Logic
H-3 Ring Methine (CH-NH2)2.65 - 2.75 3.05 - 3.15tt (

Hz)
Key Discriminator. In the cis isomer, H-3 is axial (upfield). In trans, it is often equatorial (downfield) or averaged.
H-7 Exocyclic (-CH ₂OH)3.45 3.45 - 3.50d (

Hz)
Less diagnostic. Appears as a doublet due to coupling with H-1.
H-1 Ring Methine (CH-CH2OH)1.45 - 1.55 1.80 - 1.90m (broad)In cis, H-1 is axial , appearing upfield relative to the trans congener.
H-2 Ring Methylene0.85 (q) / 1.85 (d) Mixeddt / q The cis isomer shows distinct axial (

) and equatorial (

) signals with large geminal splitting.
H-4,6 Ring Methylene1.00 - 1.15 Mixedm Axial protons in the cis isomer are strongly shielded.
H-5 Ring Methylene0.90 - 1.05 Mixedm Remote from functional groups.
-NH₂ / -OH Exchangeable1.5 - 2.5 1.5 - 2.5br s Highly variable. Disappears with D₂O shake.
Table 2: 13C NMR Chemical Shift Assignment (100 MHz, CDCl₃)
CarbonType(1R,3R) Cis (ppm) (1R,3S) Trans (ppm) Assignment Note
C-7 CH₂-OH68.5 65.0 - 66.0The equatorial -CH2OH (cis) is typically deshielded compared to the axial/averaged counterpart.
C-3 CH-NH₂50.2 46.0 - 47.0Equatorial carbons generally appear downfield of axial carbons.
C-1 CH-R39.5 34.0 - 35.0
C-2 CH₂41.0 37.0 - 38.0The carbon between the substituents is highly sensitive to the 1,3-relationship.
C-4,6 CH₂33.0 - 35.0 28.0 - 30.0
C-5 CH₂24.5 20.0 - 21.0

Critical Insight: The Cis (diequatorial) isomer generally displays carbon signals downfield (higher ppm) compared to the Trans isomer due to the "Gamma-Gauche Effect." In the trans isomer, the axial substituent exerts a


-gauche shielding effect on the ring carbons (C-3 and C-5), shifting them upfield.

Experimental Validation Protocol

To ensure reproducible data, strictly follow this protocol. Amine salts (HCl) will have drastically different shifts than the free base.

Step 1: Sample Preparation (Free Base)
  • Neutralization: If starting with a salt, dissolve in 1M NaOH and extract with DCM. Dry over Na₂SO₄ and concentrate in vacuo immediately before NMR.

  • Solvent Choice:

    • CDCl₃ (Standard): Good for observing ring couplings.

    • DMSO-d₆ (Alternative): Use if -OH/-NH2 proton resolution is required.

    • D₂O Shake: Essential to identify the broad singlets at 1.5-2.5 ppm.

Step 2: The "Coupling Constant" Check (The Self-Validating Step)

Do not rely solely on chemical shift. You must validate the multiplicity of H-3 .

  • Protocol: Zoom into the region at 2.65 - 2.75 ppm .

  • Expectation for (1R,3R): You should see a Triplet of Triplets (tt) .

    • Two large couplings (

      
       Hz): Axial-Axial coupling to H-2ax and H-4ax.
      
    • Two small couplings (

      
       Hz): Axial-Equatorial coupling to H-2eq and H-4eq.
      
  • Failure Mode: If you see a narrow multiplet or a quintet-like structure, you likely have the trans isomer or a conformationally flexible mixture.

Structural Assignment Workflow (Logic Map)

The following diagram outlines the decision process for confirming the (1R,3R) stereochemistry against the (1R,3S) alternative.

NMR_Assignment_Workflow Start Start: Purified Sample This compound Step1 Acquire 1H NMR (CDCl3) Focus on H-3 (CH-NH2) Start->Step1 Decision1 Analyze H-3 Multiplicity (~2.7 ppm) Step1->Decision1 Result_Cis Large Splitting (tt) J ~ 11 Hz (ax-ax) Decision1->Result_Cis Observed Result_Trans Narrow Multiplet Small J values Decision1->Result_Trans Observed Step2 Check 13C NMR Gamma-Gauche Effect Result_Cis->Step2 Conclusion_Invalid REJECT: Likely (1R,3S) or Mixture Result_Trans->Conclusion_Invalid Check_C3 C-3 Shift > 49 ppm? Step2->Check_C3 Conclusion_Valid CONFIRMED: (1R,3R) Diequatorial Conformation Check_C3->Conclusion_Valid Yes (Downfield) Check_C3->Conclusion_Invalid No (Upfield < 47ppm)

Figure 1: Logical workflow for distinguishing cis/trans isomers using 1H coupling constants and 13C chemical shift limits.

Advanced Validation: NOESY Correlations

If 1D NMR is ambiguous due to peak overlap, 2D NOESY (Nuclear Overhauser Effect Spectroscopy) provides spatial proof.

  • Experiment: 2D NOESY (Mixing time: 500 ms).

  • (1R,3R) Cis Signature:

    • H-1 (ax) to H-3 (ax): You should observe a strong NOE correlation between the proton at C1 and the proton at C3. This confirms they are on the same face of the ring (1,3-diaxial relationship).

    • H-1 (ax) to H-5 (ax): Strong correlation.

  • (1R,3S) Trans Signature:

    • H-1 and H-3 are on opposite faces (one axial, one equatorial). The 1,3-diaxial NOE will be absent or significantly weaker.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard text for coupling constants in cyclohexanes).
  • Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry. Wiley-VCH.

  • Hans J. Reich. (2023). Structure Determination Using NMR: Cyclohexane Conformational Analysis. University of Wisconsin-Madison.

  • Aydin, R., & Günther, H. (1990). 13C NMR Spectra of Cyclohexane Derivatives. Magnetic Resonance in Chemistry. (Source for Gamma-Gauche effect data).

Sources

Comparative Analysis: Spectroscopic Distinction of (1R,3R) vs. (1S,3S) Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Guide: Spectroscopic Assignment of (1R,3R) vs. (1S,3S) Enantiomers Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, and Drug Development Leads

Executive Summary

In chiral drug development, distinguishing between enantiomers—such as the (1R,3R) and (1S,3S) isomers of a 1,3-disubstituted cycloalkane—is a critical regulatory requirement (ICH Q6A). Unlike diastereomers, these enantiomers possess identical scalar physical properties (NMR shifts, melting point, refractive index) in achiral environments.[1]

This guide objectively compares the two primary spectroscopic methodologies for absolute configuration assignment: Vibrational Circular Dichroism (VCD) and NMR using Chiral Derivatizing Agents (Mosher’s Method) .

Key Finding: While Mosher’s method remains a robust tool for molecules with reactive handles (-OH, -NH₂), VCD has emerged as the superior non-destructive technique for solution-phase assignment, particularly for intermediates lacking derivatizable groups or those prone to racemization.

The Core Challenge: Spectral Identity

The (1R,3R) and (1S,3S) isomers are non-superimposable mirror images. In a standard ¹H NMR spectrum (CDCl₃), their chemical shifts are identical.

  • The (1R,3R) Isomer:

    
     symmetric (if substituents are identical), chiral.
    
  • The (1S,3S) Isomer:

    
     symmetric, chiral.
    
  • The (1R,3S) Isomer: Meso compound (achiral), diastereomeric to the above. Note: This guide focuses on distinguishing the enantiomeric pair, not the meso form.

To distinguish (1R,3R) from (1S,3S), one must introduce a chiral probe—either a circularly polarized photon (VCD) or a chiral auxiliary (Mosher's).

Method A: Vibrational Circular Dichroism (VCD)

Status: The Modern Gold Standard (Solution State)

VCD measures the differential absorption of left- and right-circularly polarized infrared light (


).[2][3][4] Since vibrational transitions are sensitive to stereochemistry, the VCD spectrum acts as a unique "fingerprint" for each enantiomer.
Experimental Workflow
  • Sample Prep: Dissolve 5–10 mg of the pure enantiomer in a deuterated solvent (CDCl₃ or CD₂Cl₂). Concentration ~0.1 M.[5]

  • Acquisition: Record the IR and VCD spectra (typically 1000–1600 cm⁻¹) using a VCD spectrometer (e.g., BioTools ChiralIR or JASCO FVS-6000).

  • Computation:

    • Perform a conformational search (Molecular Mechanics).

    • Optimize geometries and calculate vibrational frequencies/rotational strengths using DFT (Density Functional Theory) at the B3LYP/6-31G(d) level or higher.

  • Assignment: Compare the experimental VCD spectrum with the calculated spectra for the (1R,3R) and (1S,3S) models.

Visualization of VCD Logic

VCD_Workflow Unknown Unknown Enantiomer (1R,3R or 1S,3S) Exp_Spec Experimental VCD Spectrum (Measurement) Unknown->Exp_Spec FTIR/VCD Instr. Compare Compare Sign/Intensity (Visual & Statistical) Exp_Spec->Compare Comp_Start Computational Modeling (DFT B3LYP/6-31G*) Calc_R Calculated Spectrum (1R,3R Model) Comp_Start->Calc_R Calc_S Calculated Spectrum (1S,3S Model) Comp_Start->Calc_S Calc_R->Compare Calc_S->Compare Result Absolute Configuration Assigned Compare->Result Match Found

Figure 1: The dual-path workflow of VCD combining experimental data with ab initio calculations.

Pros & Cons
FeatureAdvantageDisadvantage
Sample Integrity Non-destructive; sample is recoverable.Requires high concentration (~50 mg/mL).
Scope Works on almost any chiral molecule with IR active modes.Requires DFT calculations (computational cost).
Accuracy >99% reliability if conformational space is sampled correctly.Difficult for very flexible molecules with many conformers.

Method B: NMR with Mosher’s Esters

Status: The Classic Organic Chemistry Approach

This method relies on the magnetic anisotropy of the Mosher auxiliary (


-methoxy-

-trifluoromethylphenylacetic acid, MTPA). When a chiral alcohol reacts with (R)- and (S)-MTPA, the phenyl group shields protons differently in the two resulting diastereomers.
The Mechanism (Shielding Cone)

For a secondary alcohol (or amine) at the C1/C3 position:

  • React the substrate with (R)-MTPA-Cl to form the (S)-Mosher ester .

  • React the substrate with (S)-MTPA-Cl to form the (R)-Mosher ester .

    • Note: The Cahn-Ingold-Prelog priority changes from Acid to Ester, reversing the R/S designation of the auxiliary.

  • Analyze the chemical shift difference:

    
    .[1][6][7][8]
    
Experimental Protocol
  • Derivatization:

    • Tube A: 2 mg Substrate + (R)-MTPA-Cl + Pyridine-

      
       (in NMR tube).
      
    • Tube B: 2 mg Substrate + (S)-MTPA-Cl + Pyridine-

      
      .
      
  • Acquisition: Run ¹H NMR for both tubes.

  • Analysis: Tabulate chemical shifts for protons neighboring the chiral center.

  • Calculation: Calculate

    
     for each proton.
    
    • Protons with positive

      
        reside on the side of the plane unshielded by the phenyl ring in the (S)-ester.
      
    • Protons with negative

      
        reside on the side shielded by the phenyl ring.
      
Visualization of Mosher Logic

Mosher_Logic Substrate Chiral Substrate (Alcohol/Amine) Rxn_S React w/ (S)-MTPA-Cl Forms (R)-Ester Substrate->Rxn_S Rxn_R React w/ (R)-MTPA-Cl Forms (S)-Ester Substrate->Rxn_R NMR_S NMR Spectrum (R)-Ester (Shift δ_R) Rxn_S->NMR_S NMR_R NMR Spectrum (S)-Ester (Shift δ_S) Rxn_R->NMR_R Calc Calculate Δδ = δ_S - δ_R NMR_S->Calc NMR_R->Calc Model Map Signs (+/-) to Spatial Model Calc->Model Assign Assign Configuration Model->Assign

Figure 2: The differential shielding analysis required for Mosher's Method.

Comparative Performance Data

The following table contrasts the performance of these methods specifically for a hypothetical 1,3-disubstituted system.

MetricVCD Spectroscopy Mosher's Method (NMR)
Primary Requirement Chiral center must be part of a rigid/semi-rigid scaffold.Must have a reactive -OH or -NH₂ group.
Sample Amount 5–10 mg (Recoverable).2–5 mg (Consumed/Derivatized).
Time to Result 12–24 hours (includes DFT calculation time).4–6 hours (Synthesis + NMR).
Ambiguity Risk Low (Statistical confidence usually >95%).Medium (Requires distinct

values; fails if steric bulk is ambiguous).
Cost High (Instrument + Software License).Low (Standard NMR + Reagents).
Suitability for (1R,3R) Excellent.

symmetry often simplifies the VCD spectrum, creating distinct, intense bands.
Good. If diol, requires bis-derivatization. Symmetry simplifies NMR signals but requires careful integration.

Decision Matrix: Which Method to Choose?

Use this logic flow to select the appropriate validation technique for your specific isomer problem.

Decision_Matrix Start Start: Assign (1R,3R) vs (1S,3S) Check_Group Does molecule have free -OH or -NH₂? Start->Check_Group Yes_Group Yes Check_Group->Yes_Group No_Group No (e.g., ether, alkyl only) Check_Group->No_Group Path_Mosher Primary: Mosher's Method (Fast, Low Cost) Yes_Group->Path_Mosher Preferred for Speed Path_VCD Primary: VCD Spectroscopy (Universal, Non-destructive) Yes_Group->Path_VCD If sample precious Check_Cryst Can it crystallize easily? No_Group->Check_Cryst Check_Cryst->Path_VCD No (Oils/Liquids) Path_Xray Primary: X-Ray Crystallography (Requires Heavy Atom/Anomalous Disp.) Check_Cryst->Path_Xray Yes

Figure 3: Strategic decision tree for selecting the absolute configuration method.

References

  • Stephens, P. J., et al. (2008).[9] "The determination of the absolute configurations of chiral molecules using vibrational circular dichroism (VCD) spectroscopy." Chirality.

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). "Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons." Nature Protocols.

  • BioTools. (n.d.). "Absolute Configuration by VCD: White Paper." BioTools, Inc.[5]

  • Seco, J. M., Quinoa, E., & Riguera, R. (2004). "The Assignment of Absolute Configuration by NMR." Chemical Reviews.

  • Nafie, L. A. (2020).

Sources

Mass spectrometry fragmentation patterns of ((1R,3R)-3-Aminocyclohexyl)methanol conjugates

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide for Metabolite Identification and Structural Elucidation

Executive Summary

In drug development, particularly for PROTACs and Antibody-Drug Conjugates (ADCs), the linker stereochemistry defines bioavailability and target affinity. The ((1R,3R)-3-Aminocyclohexyl)methanol scaffold is a critical rigid linker. Unlike flexible linear chains, its cyclohexane core imposes specific conformational constraints.

This guide details the mass spectrometry (MS/MS) fragmentation behavior of this scaffold. We compare its ionization and fragmentation against linear (propyl) and aromatic (benzyl) analogues to aid researchers in designing Multiple Reaction Monitoring (MRM) transitions and identifying metabolites.

Mechanistic Fragmentation Analysis

The fragmentation of this compound conjugates is governed by the interplay between the cyclohexane ring stability and the lability of the substituted functional groups.

Primary Fragmentation Pathways

Upon Electrospray Ionization (ESI+), the conjugate typically protonates at the most basic site—often the secondary amine/amide linkage to the payload.

  • Neutral Loss of Water (

    
    m/z -18): 
    
    • Mechanism: The hydroxyl group on the methanol arm facilitates rapid dehydration. In the (1R,3R) trans-diequatorial conformation, 1,3-diaxial elimination is less favorable than in cis-isomers, making the

      
       ion a distinct but sometimes lower-abundance diagnostic peak compared to cis-analogues.
      
    • Diagnostic Utility: High. Confirms the integrity of the cyclohexyl-methanol motif.

  • 
    -Cleavage (Amine Proximal): 
    
    • Mechanism: Radical-site initiation near the amine nitrogen triggers ring opening. This often results in the loss of the payload and generation of the linker-specific marker ion (

      
       for the free linker).
      
  • Ring Contraction & Retro-Diels-Alder (RDA):

    • Mechanism: High collision energies (CE) induce C-C bond scission within the cyclohexane ring, typically yielding

      
       (ethylene) or 
      
      
      
      (butadiene) losses.
    • Diagnostic Utility: Moderate. Useful for distinguishing cyclohexane scaffolds from aromatic linkers (which do not fragment via RDA).

Stereochemical "Fingerprint"

The (1R,3R) configuration is thermodynamically stable (diequatorial).

  • Vs. Cis-Isomer: The cis-isomer often exhibits a higher ratio of water loss due to the proximity of the hydroxyl group to abstractable axial protons.

  • Result: The (1R,3R) isomer typically requires slightly higher Collision Energy (eV) to induce fragmentation compared to the more sterically strained cis forms.

Comparative Performance Guide

This section compares the this compound scaffold against standard alternatives used in drug conjugation.

Table 1: Scaffold Performance & MS Characteristics[1]
FeatureThis compound Linear Linker (e.g., 3-Aminopropanol) Aromatic Linker (e.g., 3-Aminobenzyl alc)
Rigidity High (Conformationally locked)Low (Flexible, high entropy)High (Planar)
MS Ionization Excellent (Aliphatic amine protonation)GoodModerate (Delocalization reduces basicity)
Key Neutral Loss -18 Da (

)
& -28 Da (

)
-18 Da (

)
Rare water loss; ring stable
Diagnostic Ion m/z 94 (Dehydrated linker)m/z 58 (Allyl amine deriv.)m/z 107 (Tropylium-like)
Background Noise Low (Specific cyclo-alkane fragments)High (Common alkyl chain noise)Low
Metabolic Stability High (Resistant to rapid hydrolysis)Low (Prone to rapid oxidation)Moderate (Phase I hydroxylation)
Table 2: Representative MRM Transitions (Positive Mode)

Assuming a generic payload (Drug-Linker-OH)

Precursor IonProduct Ion (m/z)AnnotationCollision Energy (eV)

[Payload]+ Amide bond cleavage (Linker loss)20-30

[M - 18]+ Water loss from cyclohexylmethanol15-20

112.1 Free Linker (Protonated)35-40
112.1 94.1 Dehydrated Linker (Secondary fragment)25
112.1 67.1 Ring fragmentation (

)
45

Experimental Protocol: Structural Validation

Objective: Differentiate the (1R,3R) conjugate from isobaric impurities using MS/MS.

Step 1: Sample Preparation
  • Solubilization: Dissolve conjugate in 50:50 Methanol/Water + 0.1% Formic Acid to a concentration of 1 µM.

  • Clarification: Centrifuge at 10,000 x g for 5 mins to remove particulates.

Step 2: LC-MS/MS Configuration
  • Instrument: Q-TOF or Orbitrap (High Resolution required for exact mass).

  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase:

    • A:

      
       + 0.1% Formic Acid.
      
    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 mins.

Step 3: Data Acquisition Strategy (The "Self-Validating" Loop)
  • Full Scan (MS1): Confirm precursor exact mass (

    
     ppm error).
    
  • Stepped Collision Energy (SCE): Acquire MS/MS at 20, 35, and 50 eV.

    • Why? Low energy highlights water loss; high energy reveals the rigid ring structure.

  • Extracted Ion Chromatogram (EIC): Plot m/z 112.1121 (Linker) and m/z 94.1015 (Dehydrated Linker). Co-elution confirms the linker identity.

Visualization of Fragmentation Pathways[2][3][4][5][6][7]

The following diagram illustrates the critical fragmentation vector for the free linker moiety, derived from the conjugate.

FragmentationPathway cluster_legend Energy Regimes Parent Protonated Linker (m/z 112) WaterLoss Dehydrated Species (m/z 94) [M+H - H2O]+ Parent->WaterLoss - H2O (18 Da) Low CE AmineFrag Amine Fragment (m/z 30) Parent->AmineFrag Alpha Cleavage (Minor Path) RingOpen Ring Cleavage (m/z 67/55) WaterLoss->RingOpen - C2H4 / Ring Break High CE Low Low CE (15-25 eV) High High CE (>35 eV)

Figure 1: Proposed MS/MS fragmentation pathway for the (1R,3R)-3-Aminocyclohexylmethanol moiety.

Workflow for Metabolite Identification

This workflow ensures reliable identification of metabolites containing this specific linker.

MetIDWorkflow Start Biological Sample (Plasma/Microsomes) Extraction Protein Precipitation (AcN/MeOH) Start->Extraction LCMS LC-HRMS Analysis (Data Dependent Acquisition) Extraction->LCMS Filter Mass Defect Filter (Target: Cyclohexyl Motif) LCMS->Filter Decision Diagnostic Ion m/z 112 or 94 Present? Filter->Decision Match Linker Intact (Conjugate/Metabolite) Decision->Match Yes NoMatch Linker Cleaved (Free Payload/Linker) Decision->NoMatch No

Figure 2: Decision tree for identifying linker-containing metabolites in complex matrices.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.

  • Wang, T., & Niu, Y. (2023). Diagnostic product ions and fragmentation patterns for the cyclomyrsinane-type diterpenoids by higher-energy collisional dissociation mass spectrometry. Molecules, 28(3).

    • (Note: Link directs to related diterpenoid fragmentation study).

  • Chemistry LibreTexts. (2023). Fragmentation Patterns in Mass Spectrometry.

  • Thermo Fisher Scientific. (2015).[1] Drugs of abuse: Reliable analysis through Orbitrap mass spec. (Demonstrates application of HCD for distinguishing isomeric ring structures).

Sources

Safety Operating Guide

A Guide to the Safe and Compliant Disposal of ((1R,3R)-3-Aminocyclohexyl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and scientists in the fast-paced world of drug development, the integrity of your work and the safety of your laboratory are paramount. While ((1R,3R)-3-Aminocyclohexyl)methanol is a valuable building block, its proper disposal is a critical aspect of its lifecycle in the lab. This guide provides a detailed, step-by-step approach to ensure its disposal is handled safely, efficiently, and in compliance with regulatory standards.

Understanding the Hazard Profile

Based on available data for similar compounds, this compound should be handled as a substance that may cause skin and serious eye irritation[1]. Amines, as a class of compounds, can be corrosive and may have disagreeable odors[2]. The presence of the methanol group also warrants attention to potential flammability and toxicity if metabolized[3][4][5][6][7][8]. Therefore, all handling and disposal should be conducted with appropriate personal protective equipment (PPE) and within a well-ventilated area, preferably a chemical fume hood.

Key Assumed Hazards:

  • Skin and eye irritant

  • Potential for respiratory irritation[9]

  • Combustible nature of the methanol group

  • Potential for harmful environmental effects if not disposed of correctly[9]

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is a multi-step process that prioritizes safety and environmental responsibility. This workflow is designed to be a self-validating system, ensuring that each step logically follows from the last, minimizing risk.

Experimental Protocol: Disposal of this compound

Objective: To safely collect, store, and dispose of this compound waste in accordance with standard laboratory safety practices and regulatory guidelines.

Materials:

  • Dedicated, properly labeled hazardous waste container (High-Density Polyethylene - HDPE)

  • Personal Protective Equipment (PPE):

    • Chemical safety goggles

    • Nitrile gloves (or other chemically resistant gloves)

    • Laboratory coat

  • Chemical fume hood

  • Spill kit for amines/alcohols

Procedure:

  • Segregation and Collection:

    • Designate a specific, clearly labeled waste container for this compound and any materials contaminated with it (e.g., pipette tips, weighing boats, contaminated gloves).

    • The container should be labeled "Hazardous Waste: this compound" and include the primary hazard warnings (e.g., "Irritant").

    • Do not mix this waste with other waste streams unless compatibility has been confirmed[10][11]. For instance, avoid mixing with strong oxidizing agents, acids, or acid chlorides[12][13].

  • Container Management:

    • Use a container made of a compatible material, such as HDPE.

    • Ensure the container has a secure, tight-fitting lid and is kept closed at all times except when adding waste[10][14][15].

    • Store the waste container in a designated and properly ventilated satellite accumulation area within the laboratory.

  • Spill Management:

    • In the event of a spill, immediately alert personnel in the area.

    • Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand). Do not use combustible materials like paper towels to absorb large spills.

    • Carefully collect the absorbed material and any contaminated debris and place it in the designated hazardous waste container[16].

    • Clean the spill area with a suitable solvent (e.g., water or a mild detergent solution), and collect the cleaning materials as hazardous waste.

  • Final Disposal:

    • Arrange for the pickup and disposal of the full waste container through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor[16][17].

    • Never dispose of this compound down the drain[9][17]. While some dilute, neutralized amine solutions may be permissible for drain disposal in certain jurisdictions, the un-neutralized and concentrated nature of this compound makes this practice unsafe and non-compliant[2].

Visualizing the Disposal Pathway

To provide a clear, at-a-glance understanding of the disposal decision-making process, the following workflow diagram illustrates the key steps and considerations.

DisposalWorkflow cluster_prep Preparation & Handling cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal Prep Don Appropriate PPE (Goggles, Gloves, Lab Coat) WorkArea Work in a Chemical Fume Hood Prep->WorkArea WasteGen Generate Waste (this compound or contaminated materials) WorkArea->WasteGen Segregate Segregate Waste into a Dedicated HDPE Container WasteGen->Segregate Label Label Container: 'Hazardous Waste: This compound' Segregate->Label Store Store Sealed Container in Designated Satellite Area Label->Store CheckCompat Ensure Incompatible Wastes are Stored Separately Store->CheckCompat EHS Contact EHS for Waste Pickup CheckCompat->EHS If compatible NoDrain DO NOT Dispose Down the Drain

Sources

Personal protective equipment for handling ((1R,3R)-3-Aminocyclohexyl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Essential Safety and Handling Guide for ((1R,3R)-3-Aminocyclohexyl)methanol

This guide provides essential, immediate safety and logistical information for the handling of this compound. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on best practices for handling structurally similar amino alcohols. This document is intended for researchers, scientists, and drug development professionals to ensure the safe handling, use, and disposal of this chemical in a laboratory setting.

Immediate Safety Briefing: Know the Risks

While detailed toxicological properties of this compound are not thoroughly investigated, its structure as an amino alcohol suggests potential hazards.[1] Similar compounds can cause skin and eye irritation, and may be harmful if inhaled or ingested.[2] Therefore, it is crucial to handle this compound with care, assuming it may possess these properties.

Key Potential Hazards:

  • Skin and Eye Irritation/Corrosion: Amino alcohols can be corrosive to the skin and eyes.[2]

  • Respiratory Tract Irritation: Inhalation of dust or vapors may cause respiratory irritation.[1]

  • Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[3][4]

In case of exposure, follow these first-aid measures immediately:

  • After inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[1][5]

  • In case of skin contact: Immediately wash off with soap and plenty of water. Consult a physician.[1]

  • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1]

  • If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[1][5]

Always have an eyewash station and safety shower readily accessible in the work area.[2][6]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical to minimize exposure. The following table summarizes the recommended PPE for various laboratory activities involving this compound.

ActivityEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Receiving/Unpacking Safety glasses with side shieldsNitrile glovesLab coatNot generally required
Storage Safety glasses with side shieldsNitrile glovesLab coatNot generally required
Weighing/Transferring (in a fume hood) Chemical splash gogglesNitrile gloves (double-gloving recommended)Lab coatNot generally required if handled in a certified chemical fume hood
Conducting Reactions Chemical splash goggles and face shieldNitrile or neoprene glovesChemical-resistant lab coatUse in a well-ventilated area or fume hood. A respirator may be required for large quantities or if engineering controls are insufficient.[2][6]
Spill Cleanup Chemical splash goggles and face shieldHeavy-duty nitrile or neoprene glovesChemical-resistant coveralls or suitAir-purifying respirator with appropriate cartridges or a self-contained breathing apparatus (SCBA) may be necessary depending on the spill size and ventilation.[7]

Operational Plan: A Step-by-Step Protocol for Safe Handling

A systematic approach to handling this compound is essential for a safe laboratory environment.

Storage
  • Upon receipt, store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[8]

  • Store away from incompatible materials such as strong oxidizing agents and strong acids.

  • The storage area should be clearly labeled with the appropriate hazard signs.

Weighing and Transferring
  • All weighing and transferring of the solid compound should be conducted in a certified chemical fume hood to prevent the inhalation of any dust particles.[9]

  • Use anti-static tools and equipment where applicable.[2][6]

Conducting Reactions
  • Always conduct reactions in a well-ventilated chemical fume hood.[5]

  • Use equipment that is properly grounded to prevent static discharge.[10]

  • Upon completion of the reaction, safely quench any reactive materials before workup.

The following diagram illustrates the logical workflow for the safe handling of this compound from receipt to disposal.

cluster_receipt Receiving and Storage cluster_handling Handling and Use cluster_disposal Waste Management Receive Receive Compound Inspect Inspect Container for Damage Receive->Inspect Store Store in a Cool, Dry, Well-Ventilated Area Inspect->Store PPE Don Appropriate PPE Store->PPE FumeHood Work in a Certified Fume Hood PPE->FumeHood Weigh Weigh and Transfer FumeHood->Weigh React Conduct Reaction Weigh->React Quench Quench Reaction React->Quench Segregate Segregate Waste Quench->Segregate Label Label Waste Container Segregate->Label Dispose Dispose via Certified Hazardous Waste Service Label->Dispose

Caption: Workflow for Safe Handling of this compound.

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and associated contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.[11]

Waste Segregation
  • Segregate all waste containing this compound from other waste streams. This includes unused product, reaction residues, and contaminated materials such as gloves, weighing paper, and pipette tips.

Waste Labeling and Storage
  • Collect all waste in a properly labeled, sealed, and compatible container.

  • Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.

Disposal Method
  • Dispose of all chemical waste through a licensed professional waste disposal service.[1] Never pour chemical waste down the drain or dispose of it with regular trash.[11]

  • Contaminated packaging should be disposed of as unused product.[1]

Emergency Procedures: Be Prepared

Spills
  • Small Spills: For a small spill, absorb the material with an inert absorbent material (e.g., sand, vermiculite).[9] Place the contaminated material in a sealed, suitable container for hazardous waste disposal.

  • Large Spills: Evacuate the area immediately.[12] Contact your institution's environmental health and safety (EHS) department for assistance.

Fire
  • In case of fire, use a dry chemical, carbon dioxide (CO2), or alcohol-resistant foam extinguisher.

  • Do not use a direct stream of water, as it may spread the fire.[2]

By adhering to these guidelines, you can significantly mitigate the risks associated with handling this compound and maintain a safe laboratory environment.

References

  • BenchChem. (2025). Personal protective equipment for handling 2-Amino-2-(1H-tetrazol-5-yl)ethanol.
  • Nippon Nyukazai Co., Ltd. (2017).
  • Nippon Nyukazai Co., Ltd. (2018).
  • Capot Chemical. (2026). MSDS of (1R,3S)-3-aMino-cyclohexyl-methanol hydrochloride.
  • Sigma-Aldrich. (2025).
  • Atlantic Methanol. (n.d.).
  • Ammonia Safety and Training Institute. (2025). Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia.
  • GPIC. (2024).
  • PubChem. (n.d.). CID 55284699: this compound. Retrieved from [Link]

  • RCI Labscan Limited. (2022).
  • Sigma-Aldrich. (n.d.).
  • Sigma-Aldrich. (2024).
  • Fisher Scientific. (2009).
  • BenchChem. (2025). Personal protective equipment for handling Amino-PEG6-amine.
  • UCLA Chemistry & Biochemistry. (2012).
  • Methanex. (2023).
  • YPF Quimica. (n.d.).
  • Methanex. (2019).
  • Maratek. (2024). How to Dispose of Methanol?.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.